Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate
Description
Properties
Molecular Formula |
C14H14N2O3 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
ethyl 5-phenylmethoxypyridazine-3-carboxylate |
InChI |
InChI=1S/C14H14N2O3/c1-2-18-14(17)13-8-12(9-15-16-13)19-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
InChI Key |
UUSDORDSDYDLJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN=CC(=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridazine Scaffold in Modern Drug Discovery
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a wide array of therapeutic agents. Pyridazine derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antihypertensive, antimicrobial, and antiviral properties.[3][4] The inherent reactivity of the pyridazine ring allows for diverse functionalization, enabling the fine-tuning of physicochemical properties and biological targets. This guide focuses on a specific, yet important derivative: Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate. This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics. Its structure combines the biologically active pyridazine core with a benzyloxy group, a common protecting group and a modulator of lipophilicity, and an ethyl carboxylate handle, which allows for further chemical modifications.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate is not extensively documented in publicly available literature, computational predictive models provide valuable insights into its key characteristics.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₅H₁₄N₂O₃ | |
| Molecular Weight | 270.29 g/mol | |
| Melting Point | Not available | Experimental determination is required for confirmation. |
| Boiling Point | Not available | Likely to decompose at high temperatures. |
| LogP | 2.3 - 2.8 | Indicates moderate lipophilicity, suggesting reasonable cell membrane permeability. |
| Aqueous Solubility | Low | The presence of the benzyl and ethyl groups decreases water solubility. |
| pKa (most acidic) | ~1.5 (Amide/Carboxylate) | Prediction for the pyridazinone tautomer. |
| pKa (most basic) | ~2.0 (Pyridazine nitrogen) | The electron-withdrawing groups reduce the basicity of the nitrogen atoms. |
Note: Predicted values are generated from computational algorithms and should be used as estimations. Experimental verification is recommended.
Synthesis and Reaction Pathways
The synthesis of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate can be approached through several strategic pathways. A common and logical approach involves the benzylation of a corresponding hydroxyl precursor.
Conceptual Synthetic Workflow
The following diagram illustrates a plausible and efficient synthetic route, starting from a readily available precursor. The causality behind this experimental design lies in the strategic protection of the hydroxyl group to enable further selective modifications at other positions of the pyridazine ring.
Caption: A logical workflow for the synthesis and further modification of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate.
Detailed Experimental Protocol: Benzylation of Ethyl 5-hydroxypyridazine-3-carboxylate
This protocol describes a general method for the O-alkylation of a hydroxypyridazine derivative, a common and effective strategy for synthesizing benzyl ethers.[1]
Materials:
-
Ethyl 5-hydroxypyridazine-3-carboxylate
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 5-hydroxypyridazine-3-carboxylate (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF or acetone.
-
Base Addition: Add potassium carbonate (1.5 - 2.0 eq) or carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. Self-validating system note: The choice of base depends on the reactivity of the substrate and potential side reactions. K₂CO₃ is a milder base suitable for many substrates, while NaH is a stronger, non-nucleophilic base that ensures complete deprotonation but requires more careful handling.
-
Alkylation: To the stirred suspension, add benzyl bromide (1.1 - 1.2 eq) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction may require heating (e.g., 50-80 °C) to proceed at a reasonable rate.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If NaH was used, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with water and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate.
Spectroscopic Characterization
The structural elucidation of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate relies on a combination of spectroscopic techniques. Below are the expected characteristic signals based on the analysis of related compounds and spectral prediction tools.
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum provides information on the number and chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.0 - 9.2 | d | 1H | H-6 of pyridazine ring |
| ~8.0 - 8.2 | d | 1H | H-4 of pyridazine ring |
| ~7.3 - 7.5 | m | 5H | Phenyl protons of the benzyl group |
| ~5.4 - 5.6 | s | 2H | -O-CH₂-Ph (benzylic protons) |
| ~4.4 - 4.6 | q | 2H | -O-CH₂-CH₃ (ethyl ester) |
| ~1.3 - 1.5 | t | 3H | -O-CH₂-CH₃ (ethyl ester) |
Note: Predicted chemical shifts can vary depending on the solvent and the specific electronic environment. These values serve as a guide for spectral interpretation.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~163 - 165 | C=O (ester carbonyl) |
| ~160 - 162 | C-5 (carbon bearing the benzyloxy group) |
| ~145 - 147 | C-3 (carbon bearing the ester group) |
| ~135 - 137 | Quaternary carbon of the phenyl group |
| ~130 - 132 | C-6 of the pyridazine ring |
| ~128 - 129 | Phenyl carbons (CH) |
| ~127 - 128 | Phenyl carbons (CH) |
| ~115 - 117 | C-4 of the pyridazine ring |
| ~71 - 73 | -O-CH₂-Ph (benzylic carbon) |
| ~62 - 64 | -O-CH₂-CH₃ (ethyl ester) |
| ~14 - 15 | -O-CH₂-CH₃ (ethyl ester) |
FT-IR (Fourier-Transform Infrared) Spectroscopy
The IR spectrum helps to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3030 - 3100 | Medium | C-H stretch (aromatic) |
| ~2850 - 3000 | Medium | C-H stretch (aliphatic) |
| ~1720 - 1740 | Strong | C=O stretch (ester carbonyl) |
| ~1580 - 1620 | Medium-Strong | C=N and C=C stretch (pyridazine ring) |
| ~1450 - 1500 | Medium | C=C stretch (aromatic ring) |
| ~1250 - 1300 | Strong | C-O stretch (ester) |
| ~1000 - 1100 | Strong | C-O stretch (ether) |
| ~690 - 770 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion (M⁺): m/z = 270.10
-
Key Fragmentation Patterns:
-
Loss of the ethoxy group (-OCH₂CH₃): m/z = 225
-
Formation of the tropylium cation from the benzyl group: m/z = 91
-
Cleavage of the benzyl group: m/z = 179
-
Caption: A simplified representation of the expected key fragmentation pathways for Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate in mass spectrometry.
Reactivity and Applications in Drug Development
Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate is a versatile intermediate with two primary points for further chemical modification: the ethyl ester and the pyridazine ring itself.
-
Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to yield the corresponding carboxylic acid. This carboxylic acid can then be coupled with a wide range of amines to form amides, a common functional group in many drug molecules, using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).
-
Reactions of the Pyridazine Ring: The pyridazine ring can undergo various transformations, including nucleophilic aromatic substitution (if appropriately activated with leaving groups) and metal-catalyzed cross-coupling reactions.[5] The benzyloxy group can also be deprotected via hydrogenolysis to reveal the hydroxyl group, allowing for further functionalization at this position.
The structural motifs present in Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate are relevant to several areas of drug discovery. Pyridazine-containing compounds have been investigated as inhibitors of various kinases, as anti-inflammatory agents, and for their potential in treating neurodegenerative diseases.[2] The ability to readily modify the ester and the pyridazine core makes this compound a valuable starting point for the synthesis of compound libraries for high-throughput screening and lead optimization.
Conclusion
Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate is a key building block in the synthesis of complex heterocyclic compounds with potential therapeutic applications. Its synthesis is achievable through standard organic chemistry transformations, and its structure offers multiple avenues for further chemical diversification. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
-
Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry. 2008, 4, 44. URL: [Link]
-
Synthesis of 1-Benzylindole. Organic Syntheses. 1966, 46, 10. URL: [Link]
-
Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry. 2008, 4, 44. URL: [Link]
- Process for the preparation of 6-(cyclopropaneamido)-4-((2-methoxy-3-(1-methyl-1h-1,2,4-triazol-3-yl)phenyl)amino) - WO2018183649A1. Google Patents.
-
Pyridazine Derivatives. HETEROCYCLES, Vol. 60, No. 8, 2003. URL: [Link]
- Method of producing pyridazine-3,6-dicarboxylic acid esters - WO2001007415A1. Google Patents.
-
Synthesis and Characterization of Unique Pyridazines. Liberty University. URL: [Link]
-
Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Molecules. 2024, 29(3), 707. URL: [Link]
- FUSED PYRIDAZINE DERIVATIVE COMPOUNDS AND DRUGS CONTAINING THE COMPOUNDS AS THE ACTIVE INGREDIENT - EP1418171A1. Google Patents.
-
Heterocyclic compounds and uses thereof - US-10253047-B2. PubChem. URL: [Link]
-
Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica. 2013, 5(3), 1-7. URL: [Link]
-
PYRAZOLC r3.4-c] PYRIDAZINE: SYNTHESIS AND SOME REACTIONS. HETEROCYCLES, Vol. 24, No. 11, 1986. URL: [Link]
-
Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry. 2024, 60(2), 243-252. URL: [Link]
-
5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank. 2024, 2024(1), M1762. URL: [Link]
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research. 2014, 6(5), 104-105. URL: [Link]
Sources
The Pyridazine Paradigm: Strategic Scaffold Design and Synthetic Methodologies in Modern Medicinal Chemistry
Executive Summary
This technical guide explores the resurgence of pyridazine (1,2-diazine) derivatives as a privileged scaffold in modern drug discovery. Moving beyond classical heterocyclic chemistry, we examine the pyridazine core as a strategic bioisostere for phenyl and heteroaromatic rings, offering superior physicochemical properties such as reduced lipophilicity (LogP) and enhanced aqueous solubility. This guide details novel synthetic pathways—specifically Inverse Electron Demand Diels-Alder (IEDDA) reactions—and provides actionable protocols for integrating these moieties into kinase inhibitor discovery pipelines.
Part 1: The Pharmacophore Advantage
Bioisosterism and Physicochemical Tuning
The incorporation of a pyridazine ring is not merely a structural variation; it is a calculated tactic to modulate Molecular Multiparameter Optimization (MPO) scores.
-
LogP Reduction: Replacing a phenyl ring with a pyridazine core typically lowers LogP by approximately 2.0 units, significantly improving metabolic stability and reducing promiscuous binding events driven by lipophilicity.
-
Dipole & Hydrogen Bonding: Unlike pyridine, the adjacent nitrogen atoms in pyridazine create a high dipole moment and a unique electrostatic potential surface. The N1 and N2 atoms serve as weak hydrogen bond acceptors, while the C-H bonds (particularly at C3/C6) exhibit enhanced acidity, acting as non-classical hydrogen bond donors in active sites.
Structural Comparison
The following diagram illustrates the physicochemical shift when transitioning from carbocycles to 1,2-diazines.
Figure 1: Comparative physicochemical landscape of aromatic scaffolds. Note the significant LogP drop associated with the pyridazine core.
Part 2: Novel Synthetic Architectures
Beyond the Paal-Knorr: The IEDDA Revolution
While classical condensation of 1,4-dicarbonyls with hydrazine remains valid, it limits substituent diversity. The modern "gold standard" for generating novel, highly substituted pyridazines is the Inverse Electron Demand Diels-Alder (IEDDA) reaction.
This pathway utilizes electron-deficient 1,2,4,5-tetrazines reacting with electron-rich dienophiles (alkynes or strained alkenes). It is particularly valuable for:
-
Late-Stage Functionalization: Compatible with complex biological handles.
-
DNA-Encoded Libraries (DEL): The reaction proceeds under mild conditions suitable for on-DNA synthesis.
-
Bio-orthogonality: High reaction rates allow for specific conjugation.
Mechanistic Pathway (IEDDA)
Figure 2: The IEDDA reaction mechanism, highlighting the thermodynamic driving force of nitrogen gas extrusion.
Part 3: Therapeutic Case Study – Kinase Inhibition
Pyridazine derivatives, particularly imidazo[1,2-b]pyridazines , have emerged as potent ATP-competitive inhibitors.[1]
The Hinge Binder Strategy
In kinases (e.g., PIM1, DYRK1A, c-Met), the hinge region requires a specific donor-acceptor motif. The imidazo[1,2-b]pyridazine scaffold mimics the adenine ring of ATP but offers distinct vectors for solubilizing groups that extend into the solvent-exposed region.
-
Key Drug Example: Ponatinib (contains the related imidazo[1,2-b]pyridazine core) and Deucravacitinib (allosteric TYK2 inhibitor utilizing a pyridazine-amide motif).[2]
-
Mechanism: The N1 of the pyridazine often accepts a hydrogen bond from the backbone amide of the hinge region, while substituents at the 3-position lock the conformation.
Part 4: Experimental Protocols
Protocol A: IEDDA Synthesis of 3,6-Diarylpyridazine
Rationale: This protocol avoids harsh acidic conditions and allows for the introduction of sensitive functional groups.
Materials:
-
3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine (activator/tetrazine source).
-
Aryl alkyne (Substrate).
-
Solvent: 1,4-Dioxane (anhydrous).
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 1,2,4,5-tetrazine derivative (1.0 equiv, 1.0 mmol) in anhydrous 1,4-dioxane (10 mL).
-
Addition: Add the aryl alkyne (1.2 equiv, 1.2 mmol) dropwise to the stirring solution.
-
Reaction: Fit the flask with a reflux condenser. Heat the mixture to 100°C under an inert atmosphere (N2 or Ar) for 12–16 hours. Note: The deep red color of the tetrazine will fade to yellow/orange as the reaction proceeds and N2 is evolved.
-
Workup: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (SiO2), eluting with a Hexane/Ethyl Acetate gradient (typically 0–40% EtOAc) to yield the target pyridazine.
-
Validation: Confirm structure via 1H-NMR (characteristic aromatic doublets if symmetrically substituted) and LC-MS (M+H).
Protocol B: In Vitro Kinase Assay (FRET-based)
Rationale: To validate the biological activity of the synthesized pyridazine derivative against a target kinase (e.g., PIM1).[3]
Step-by-Step Methodology:
-
Reagent Setup: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Prepare 3-fold serial dilutions of the pyridazine compound in 100% DMSO (start conc: 10 mM). Transfer 100 nL to a 384-well low-volume plate.
-
Enzyme Addition: Add 5 µL of recombinant PIM1 kinase (0.5 nM final) in 1X Kinase Buffer. Incubate for 10 minutes at RT to allow compound-enzyme equilibration.
-
Substrate Initiation: Add 5 µL of solution containing the peptide substrate (labeled with AlexaFluor 647) and ATP (at Km concentration).
-
Detection: Incubate for 60 minutes. Stop reaction with EDTA. Read fluorescence ratio (Ex: 400nm, Em: 445nm/520nm) on a multimode plate reader.
-
Analysis: Plot % Inhibition vs. Log[Compound]. Determine IC50 using a 4-parameter logistic regression.
Part 5: Data Summary & Future Outlook
Physicochemical Property Data
| Scaffold | LogP (Exp) | pKa (Conj. Acid) | H-Bond Acceptors | Metabolic Liability |
| Benzene | 2.13 | N/A | 0 | High (CYP oxidation) |
| Pyridine | 0.65 | 5.2 | 1 | Moderate (N-oxidation) |
| Pyridazine | -0.70 | 2.3 | 2 | Low (Ring stable) |
| Imidazo[1,2-b]pyridazine | 1.20 | ~3.5 | 3 | Low |
Future Directions
The field is moving toward Covalent Inhibitors where the pyridazine ring serves as a scaffold to position acrylamide warheads toward non-catalytic cysteines. Additionally, PROTACs (Proteolysis Targeting Chimeras) are increasingly utilizing pyridazine-based cereblon binders to improve the solubility of these large chimeric molecules.
Figure 3: Strategic workflow for integrating pyridazine scaffolds into lead optimization campaigns.
References
-
Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters (ACS Publications). [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health (PMC). [Link]
-
Are pyridazines privileged structures? Royal Society of Chemistry (MedChemComm). [Link]
-
Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. National Institutes of Health (PubMed). [Link]
Sources
Overcoming the Synthesis Gap: A Technical Guide to Novel Pyridazine Construction
Executive Summary
Pyridazines (1,2-diazines) represent a "privileged but underutilized" scaffold in modern medicinal chemistry.[1] Despite their superior physicochemical properties—enhanced water solubility and unique hydrogen-bonding capabilities compared to pyridines—they remain rare in FDA-approved drugs due to a historical "synthesis gap." This technical guide moves beyond classical condensation methods (e.g., hydrazine + 1,4-dicarbonyls) to detail modern, high-precision synthetic strategies, specifically Inverse Electron Demand Diels-Alder (IEDDA) reactions and site-selective C-H functionalization .
Part 1: Structural Rationale & Medicinal Chemistry
The substitution of a carbon with a second nitrogen atom in the aromatic ring drastically alters the electronic landscape. For drug developers, the pyridazine core offers a strategic alternative to phenyl or pyridyl rings to modulate ADME properties.
Physicochemical Comparison
The 1,2-diazine motif introduces a significant dipole moment and reduces lipophilicity, often resolving "brick dust" solubility issues in late-stage lead optimization.
| Property | Benzene | Pyridine | Pyridazine | Impact on Drug Design |
| LogP (Lipophilicity) | 2.13 | 0.65 | -0.72 | Drastically improves aqueous solubility. |
| Dipole Moment (D) | 0.00 | 2.20 | 3.95 | Increases polar interactions; alters metabolic clearance. |
| pKa (Conjugate Acid) | - | 5.2 | 2.3 | Less basic than pyridine; reduces lysosomal trapping risks. |
| H-Bond Acceptors | 0 | 1 | 2 | Unique "dual-point" binding modes for kinase hinges. |
Expert Insight: The low basicity of pyridazine (pKa ~2.3) allows it to remain unprotonated at physiological pH, unlike pyridine. This is critical for crossing the Blood-Brain Barrier (BBB) where cationic species are often effluxed.
Part 2: Primary Synthetic Strategy: The IEDDA Approach
Classical Paal-Knorr type syntheses are limited by the availability of 1,4-dicarbonyl precursors and harsh conditions. The modern "Gold Standard" is the Inverse Electron Demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines and electron-rich or strained dienophiles.
Mechanism: Orbital Control
Unlike normal Diels-Alder reactions, IEDDA is driven by the interaction between the LUMO of the diene (tetrazine) and the HOMO of the dienophile (alkyne/alkene) .
-
Tetrazines: Highly electron-deficient, low-lying LUMO.
-
Reaction: [4+2] cycloaddition followed by a retro-Diels-Alder extrusion of nitrogen (
). -
Thermodynamics: The release of
gas makes the reaction irreversible and entropically driven.
Visualization: IEDDA Reaction Pathway
The following diagram illustrates the transformation from tetrazine to pyridazine via the bicyclic intermediate.
Caption: The IEDDA pathway utilizes the extrusion of nitrogen gas to drive the formation of the aromatic pyridazine core.
Part 3: Functionalization Protocols
Once the pyridazine core is established, functionalization is challenging due to the electron-deficient nature of the ring (making it resistant to electrophilic aromatic substitution). Two robust pathways are recommended:
Method A: Pd-Catalyzed Cross-Coupling (Halogenated Precursors)
If the starting tetrazine or alkyne contained a halogen (Cl/Br), standard Suzuki-Miyaura or Stille couplings are effective.
-
Catalyst:
or . -
Solvent: Dioxane/Water (4:1) for Suzuki.
-
Note: Pyridazines can poison Pd catalysts via N-coordination. High catalyst loading (5-10 mol%) or bulky ligands (e.g., XPhos) are often required.
Method B: Site-Selective Magnesiation (Knochel-Hauser)
For direct C-H functionalization, standard lithiation (n-BuLi) often leads to nucleophilic attack at the ring rather than deprotonation. The Knochel-Hauser Base (TMPMgCl·LiCl) is the superior reagent for selective metalation.
-
Reagent: 2,2,6,6-Tetramethylpiperidinylmagnesium chloride lithium chloride complex.
-
Selectivity: Directs metalation ortho to directing groups (e.g., -OMe, -Cl) or to the most acidic position (C4/C5) if unsubstituted.
-
Validation: Quench with electrophiles (
, aldehydes) to verify position.
Part 4: Analytical Characterization
Proving the synthesis of a novel pyridazine requires specific attention to the N=N bond character.
-
NMR Spectroscopy:
-
H NMR:
-protons (adjacent to N) appear downfield (8.5–9.5 ppm). -protons appear at 7.0–8.0 ppm. -
N NMR: The definitive proof. Pyridazine nitrogens appear at distinct shifts (~360-380 ppm relative to liq.
), significantly deshielded compared to pyridines.
-
H NMR:
-
X-Ray Crystallography:
-
Critical for confirming the N-N bond length, which typically falls between 1.32–1.35 Å (intermediate between single and double bond character).
-
-
Mass Spectrometry:
-
HRMS (ESI+) usually shows
. Note that pyridazines form stable radical cations.
-
Part 5: Detailed Experimental Protocol
Target: Synthesis of 3,6-di(2-pyridyl)-4-phenylpyridazine via IEDDA.
Reagents
-
Diene: 3,6-di(2-pyridyl)-1,2,4,5-tetrazine (Pink/Red solid).
-
Dienophile: Phenylacetylene.
-
Solvent: Toluene (anhydrous).
Step-by-Step Workflow
-
Setup: In a dry pressure vial equipped with a stir bar, dissolve 3,6-di(2-pyridyl)-1,2,4,5-tetrazine (1.0 equiv) in anhydrous Toluene (0.1 M concentration).
-
Addition: Add Phenylacetylene (1.2 equiv) via syringe.
-
Reaction: Seal the vial and heat to 110°C for 12–24 hours.
-
Visual Check: The reaction is self-indicating. The intense magenta/red color of the tetrazine will fade to pale yellow/orange as the tetrazine is consumed and nitrogen is extruded.
-
-
Workup: Cool to room temperature. Concentrate the solvent in vacuo.
-
Purification: Flash column chromatography (Silica gel).
-
Eluent: Hexanes:Ethyl Acetate (gradient 10:1 to 1:1). Pyridazines are polar; ensure the column is flushed well.
-
-
Validation: Obtain
H NMR. Look for the disappearance of the alkyne proton and the appearance of the aromatic pyridazine singlet (if C4/C5 substituted) or doublet.
Workflow Visualization
Caption: Operational workflow for IEDDA synthesis, utilizing colorimetric change as a primary process control.
References
-
Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. Source: Organic Letters (2018).[2] URL:[Link]
-
Pyridazines in Medicinal Chemistry: A Review. Source: European Journal of Medicinal Chemistry (2017). URL:[Link]
-
Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio-Substituted Pyridazine Building Blocks. Source: Chemistry – A European Journal (2023).[3] URL:[Link][3]
-
Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Source: Science (2023) / University of Chicago. URL:[Link]
-
1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Source: Magnetic Resonance in Chemistry (2010).[4] URL:[Link]
Sources
- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 2. Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of the Benzyloxy-Pyridazine Scaffold: A Technical Guide to Navigating its Structure-Activity Relationship
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract
The pyridazine core, a six-membered diazine heterocycle, has emerged as a "privileged structure" in medicinal chemistry, prized for its unique physicochemical properties that confer advantages in drug design.[1][2] This guide delves into the nuanced world of benzyloxy-substituted pyridazines, a chemical class that has demonstrated significant potential across a spectrum of therapeutic targets, including but not limited to cyclooxygenases (COX), protein kinases, and various cancer-related pathways.[3][4][5] We will dissect the structure-activity relationships (SAR) that govern the biological activity of these compounds, offering a framework for the rational design of next-generation inhibitors. This document moves beyond a mere recitation of facts, providing insights into the causal drivers of experimental choices and the self-validating nature of robust assay design.
Introduction: The Pyridazine Core and the Strategic Importance of the Benzyloxy Moiety
The pyridazine ring's inherent polarity, capacity for hydrogen bonding, and ability to modulate pharmacokinetic properties make it an attractive scaffold in drug discovery.[1] The introduction of a benzyloxy substituent is a frequently employed strategy to introduce a key hydrophobic element, enabling crucial interactions within the binding sites of various enzymes. This appendage can be readily modified, allowing for a systematic exploration of the chemical space to optimize potency, selectivity, and drug-like properties.
The fundamental rationale for exploring benzyloxy-substituted pyridazines lies in the synergistic interplay between the pyridazine core and the benzyl appendage. The pyridazine often serves as a key hydrogen bond acceptor or a scaffold to orient other functional groups, while the benzyloxy group probes hydrophobic pockets and can be functionalized to fine-tune electronic and steric properties.
Deconstructing the Structure-Activity Relationship (SAR)
The biological activity of benzyloxy-substituted pyridazines is exquisitely sensitive to the nature and position of substituents on both the pyridazine and the benzyl rings. A thorough understanding of these relationships is paramount for successful lead optimization.
The Influence of Substituents on the Benzyl Ring
Systematic variation of substituents on the benzyl ring has revealed critical insights into the requirements for potent biological activity.
-
Electronic Effects: The electronic nature of the substituent can significantly impact activity. For instance, in a series of 4-phenoxyquinoline derivatives bearing a pyridazinone moiety, electron-withdrawing groups on the terminal phenyl ring were found to be beneficial for improving antitumor activity.[5] This suggests that modulating the electron density of the benzyl ring can influence key interactions with the target protein.
-
Steric and Positional Effects: The size and position of substituents are equally critical. In a study of 3-O-substituted benzyl pyridazinone derivatives as COX inhibitors, specific substitution patterns on the benzyl ring led to compounds with in vitro COX-2 selectivity.[3] This highlights the importance of tailoring the steric profile of the benzyl group to fit the specific topology of the target's binding site. For example, the introduction of a 2-halo or 2-methoxy-benzyloxy group at the 3-position of a benzoic acid moiety in a series of protein kinase CK2 inhibitors maintained potent activity.[4]
The Critical Role of the Pyridazine/Pyridazinone Core and its Substituents
The pyridazine or pyridazinone core is not merely a passive scaffold; its substitution pattern is a key determinant of activity and selectivity.
-
Substitution at the 6-position: In many series, the 6-position of the pyridazine ring is a critical locus for introducing diversity and modulating activity. For instance, in a series of 3,6-disubstituted pyridazines as anticancer agents targeting CDK2, variations at this position led to compounds with submicromolar potency.[6]
-
The Pyridazinone Carbonyl: In pyridazinone derivatives, the carbonyl group can act as a crucial hydrogen bond acceptor. The overall substitution pattern around the pyridazinone ring dictates the molecule's presentation to the target, influencing binding affinity.
Quantitative Insights: A Tabular Summary of SAR Data
To provide a clearer understanding of the SAR landscape, the following tables summarize key quantitative data from various studies.
| Compound ID | Target | Modification | IC50 / Activity | Reference |
| 11b | COX-2 | 3-O-benzyl pyridazinone with specific benzyl substitution | 32% anti-inflammatory activity at 30 mg/kg (in vivo) | [3] |
| 11c, 11d | COX-2 | 3-O-benzyl pyridazinone derivatives | In vitro COX-2 selectivity | [3] |
| 15a | c-Met Kinase | 4-phenoxyquinoline with pyridazinone moiety | IC50 = 2.15 nM | [5] |
| - | Protein Kinase CK2 | 2-halo- or 2-methoxy-benzyloxy substitution | IC50 (CK2α) = 0.014-0.016 μM | [4] |
| 11m | CDK2 | 3,6-disubstituted pyridazine | IC50 (T-47D) = 0.43 µM; IC50 (MDA-MB-231) = 0.99 µM | [6] |
Table 1: Summary of Structure-Activity Relationship Data for Benzyloxy-Substituted Pyridazines and Related Analogs.
Experimental Corner: Validated Protocols for Compound Evaluation
The integrity of any SAR study hinges on the robustness of the experimental protocols used. Below are detailed, step-by-step methodologies for key assays relevant to the evaluation of benzyloxy-substituted pyridazines.
General Synthesis of Benzyloxy-Substituted Pyridazines
A common method for the synthesis of these compounds involves the nucleophilic substitution of a leaving group (e.g., a halogen) on the pyridazine ring with a substituted benzyl alcohol.
Caption: General synthetic scheme for benzyloxy-substituted pyridazines.
Step-by-Step Protocol:
-
To a solution of the halogenated pyridazine (1 equivalent) in a suitable solvent (e.g., acetonitrile or DMF), add the substituted benzyl alcohol (1.1 equivalents).
-
Add a base (e.g., sodium hydride or sodium hydroxide, 1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or elevated temperature (as required) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzyloxy-substituted pyridazine.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is adapted from commercially available COX inhibitor screening kits.[7][8][9]
Caption: Workflow for a fluorometric COX inhibition assay.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
Fluorometric probe
-
Test compounds (dissolved in DMSO)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound dilutions to the respective wells. Include wells for a positive control (a known COX inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately add the fluorometric probe.
-
Measure the fluorescence intensity over time using a plate reader (e.g., Ex/Em = 535/587 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
In Vitro Kinase Inhibition Assay
This is a generalized protocol based on luminescence-based kinase assay kits.[10][11][12]
Caption: Workflow for a luminescence-based kinase inhibition assay.
Materials:
-
Target kinase enzyme
-
Kinase substrate (specific for the target kinase)
-
ATP
-
Kinase buffer (e.g., containing MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the benzyloxy-pyridazine test compounds.
-
In a white-walled assay plate, add the kinase, its specific substrate, and the kinase buffer.
-
Add the test compounds to the wells. Include appropriate controls (no inhibitor and no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent.
-
Measure the luminescence signal using a plate reader. A higher signal indicates greater inhibition of kinase activity.
-
Calculate the percent inhibition and determine the IC50 values for each compound.
Mechanistic Insights from In Silico Modeling
Molecular docking studies have proven invaluable in elucidating the binding modes of benzyloxy-substituted pyridazines within the active sites of their target proteins. These studies often reveal that the benzyloxy group occupies a hydrophobic pocket, while the pyridazine core engages in hydrogen bonding or other polar interactions with key residues. For example, docking studies of pyridazine derivatives in the COX-2 active site have shown interactions with essential amino acids like His90, which can explain their inhibitory activity and selectivity.[13]
Conclusion and Future Directions
The benzyloxy-substituted pyridazine scaffold represents a versatile and fruitful starting point for the development of potent and selective inhibitors for a range of therapeutic targets. The SAR landscape, while complex, is navigable through systematic chemical modification and rigorous biological evaluation. Future efforts in this area should focus on leveraging the established SAR principles to design novel analogs with improved pharmacokinetic and pharmacodynamic profiles. The integration of structure-based drug design, guided by X-ray crystallography and sophisticated computational modeling, will undoubtedly accelerate the discovery of new clinical candidates from this promising chemical class.
References
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. [Link]
-
COX2 Inhibitor Screening Assay Kit - BPS Bioscience. [Link]
-
Synthesis and Cyclooxygenase-2 Inhibitory activity Evaluation of Some Pyridazine Derivatives - Semantic Scholar. [Link]
-
3-O-substituted benzyl pyridazinone derivatives as COX inhibitors - PubMed. [Link]
-
Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking | Faculty of Pharmacy - Assiut University. [Link]
-
Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC. [Link]
-
Strategy for the synthesis of pyridazine heterocycles and its derivatives - Lirias. [Link]
-
Click Synthesis, Anticancer Activity and Molecular Docking Studies on Pyridazinone Scaffolds - Bentham Science Publisher. [Link]
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]
-
Synthesis of N-benzyl pyridazinone Derivatives 4a-d. | Download Table - ResearchGate. [Link]
-
Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed. [Link]
-
Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed. [Link]
-
Design, synthesis, molecular docking studies and biological evaluation of novel pyridazin-3-one derivatives - ResearchGate. [Link]
-
Full article: Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - Taylor & Francis. [Link]
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]
-
molecular docking studies of some pyridazinone derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
-
In vitro, in vivo and in silico‐driven identification of novel benzimidazole derivatives as anticancer and anti‐inflammatory - Adichunchanagiri University. [Link]
-
Synthesis of different substituted pyridazinone derivatives and their anticonvulsant activity - SciSpace. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]
-
Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing pyridazinone moiety as potential antitumor agents - PubMed. [Link]
-
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC. [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. [Link]
-
In vitro kinase assay | Protocols.io. [Link]
-
Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - RSC Medicinal Chemistry (RSC Publishing). [Link]
-
How Does a Biochemical Kinase Assay Work? - BellBrook Labs. [Link]
-
Virtual screening in drug-likeness and structure/activity relationship of pyridazine derivatives as Anti-Alzheimer drugs - Journal of King Saud University - Science. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - MDPI. [Link]
-
The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Blumberg Institute. [Link]
-
Anticancer activity and structure activity relationship of non-symmetrical choline kinase inhibitors. - Semantic Scholar. [Link]
-
The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Blumberg Institute. [Link]
-
QSAR Studies on Some GSK-3α Inhibitory 6-aryl-pyrazolo (3,4-b) pyridines - Science Alert. [Link]
-
European Journal of Medicinal Chemistry - ePrints Soton. [Link]
-
Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed. [Link]
-
Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors - PubMed. [Link]
-
Molecular structures and in Silico molecular docking of new pyrazine-based heterocycles as antibacterial agents - PMC. [Link]
-
Assay Development for Protein Kinase Enzymes - NCBI - NIH. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Crystal structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-O-substituted benzyl pyridazinone derivatives as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing pyridazinone moiety as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. protocols.io [protocols.io]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide for the Initial Screening of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate
Abstract
This guide provides a comprehensive framework for the initial in vitro screening of the novel chemical entity, Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate. The pyridazine core is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic effects including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4] This document outlines a strategic, multi-tiered approach designed to efficiently characterize the compound's preliminary safety and biological activity profile. The protocols detailed herein are intended for researchers, scientists, and drug development professionals, providing both the "how" and the "why" behind each experimental step. We will cover essential assays including baseline cytotoxicity, early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, and critical safety pharmacology assessments. The objective is to generate a robust preliminary dataset to inform a " go/no-go " decision for advancing this promising scaffold into further lead optimization.
Introduction: The Rationale for Screening Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate
The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[2] Its derivatives are known to possess a wide spectrum of pharmacological activities, including but not limited to, antihypertensive, analgesic, anti-inflammatory, and anticancer properties.[1][3][4] The specific substitution pattern of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate, featuring a benzyloxy group and an ethyl carboxylate moiety, offers intriguing possibilities for molecular interactions and metabolic pathways. The benzyloxy group can influence lipophilicity and potential interactions with hydrophobic pockets of target proteins, while the ethyl ester provides a potential handle for prodrug strategies or further chemical modification.
The initial screening cascade is a critical juncture in the drug discovery process.[5][6] It is designed to identify potential liabilities early, thereby conserving resources and mitigating the risk of late-stage failures.[5][6][7] This guide proposes a logical, tiered approach to the initial evaluation of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate, beginning with a broad assessment of cytotoxicity, followed by key ADME and safety pharmacology assays.
Tier 1: Foundational Cytotoxicity Profiling
The first step in evaluating any new chemical entity is to determine its effect on cell viability.[5][8] This provides a therapeutic window and informs the concentration range for subsequent, more specific assays. We will employ a standard colorimetric assay to assess the metabolic activity of cells as an indicator of viability.[9]
MTS Assay for General Cytotoxicity
The MTS assay is a robust and high-throughput method to measure the reduction of a tetrazolium compound by viable, metabolically active cells into a colored formazan product.[10][11] The amount of formazan produced is directly proportional to the number of living cells.[12]
-
Cell Line Selection: A panel of cell lines should be chosen to represent both cancerous and non-cancerous tissues. For this initial screen, we recommend:
-
HeLa (Human cervical cancer): A widely used and well-characterized cancer cell line.
-
MCF-7 (Human breast cancer): Another common cancer cell line.
-
HEK293 (Human embryonic kidney): To represent non-cancerous cells and assess general toxicity.[9]
-
-
Cell Seeding:
-
Culture the selected cell lines in their appropriate media until they reach logarithmic growth phase.
-
Trypsinize and resuspend the cells to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (approximately 5,000 cells/well).
-
Include wells with media only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate in DMSO.
-
Perform serial dilutions in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used).
-
Incubate for 48-72 hours.
-
-
MTS Reagent Addition and Incubation:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.[10][11]
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[13][15]
-
Data Presentation: Cytotoxicity Profile
| Cell Line | IC50 (µM) |
| HeLa | Experimental Value |
| MCF-7 | Experimental Value |
| HEK293 | Experimental Value |
A higher IC50 value in the non-cancerous cell line (HEK293) compared to the cancer cell lines would suggest a desirable selectivity index.[9]
Tier 2: Early ADME Profiling
Understanding a compound's ADME properties is crucial for predicting its in vivo behavior.[7][16][17] Early in vitro ADME assays help to identify potential liabilities such as poor absorption or rapid metabolism.[6][16]
Membrane Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict passive membrane transport.[18] It measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[19] This provides an early indication of a compound's potential for oral absorption.[18]
-
Membrane Preparation:
-
Compound Preparation and Incubation:
-
Analysis:
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
Metabolic Stability: Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[21][22][23] Liver microsomes contain a high concentration of these enzymes and provide a good indication of a compound's metabolic clearance.[21][23]
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing liver microsomes (human or other species) in a suitable buffer (e.g., potassium phosphate buffer).
-
Add the test compound at a final concentration of 1-10 µM.[21]
-
-
Initiation and Incubation:
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
From the slope of the line, calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).[24]
-
Data Presentation: Early ADME Profile
| Parameter | Value | Interpretation |
| PAMPA | ||
| Papp (x 10^-6 cm/s) | Experimental Value | High (>10), Medium (1-10), Low (<1) |
| Microsomal Stability | ||
| t1/2 (min) | Experimental Value | High (>30), Medium (10-30), Low (<10) |
| Clint (µL/min/mg protein) | Experimental Value | Low (<10), Medium (10-50), High (>50) |
Tier 3: Critical Safety Pharmacology
Early assessment of potential safety liabilities is paramount. One of the most significant concerns in drug development is cardiotoxicity, particularly the blockade of the hERG potassium channel, which can lead to life-threatening arrhythmias.[25][26][27]
hERG Channel Inhibition Assay
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[26][28] Inhibition of this channel is a major cause of drug-induced QT prolongation.[27] An early in vitro assessment of hERG liability is therefore essential.[25][29]
Automated patch clamp systems provide a higher throughput method for assessing ion channel activity compared to traditional manual patch clamp.[25]
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Compound Application: Apply a range of concentrations of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate to the cells.
-
Electrophysiological Recording: Measure the hERG channel current in response to a voltage-clamp protocol.
-
Data Analysis: Determine the concentration-response curve and calculate the IC50 for hERG channel inhibition.
Data Presentation: hERG Liability
| Parameter | Value |
| hERG IC50 (µM) | Experimental Value |
An IC50 value greater than 10 µM is generally considered to be a low risk for hERG-related cardiotoxicity.
Integrated Decision-Making Framework
The data generated from this initial screening cascade provides a multi-faceted view of the compound's potential. The decision to advance Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate will be based on an integrated analysis of its cytotoxicity, ADME properties, and safety profile.
dot
Caption: Initial screening workflow and decision matrix.
Conclusion
This technical guide provides a structured and scientifically rigorous approach to the initial screening of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate. By systematically evaluating its cytotoxicity, early ADME properties, and potential for hERG-related cardiotoxicity, researchers can make an informed decision about the compound's future in the drug discovery pipeline. The pyridazine scaffold holds significant therapeutic promise, and a thorough initial characterization is the essential first step in unlocking that potential.
References
-
Pharmacological activities of pyridazines and pyridazinone Derivatives - SAR Publication. (2019, July 30). Retrieved from [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. (n.d.). Retrieved from [Link]
-
Early identification of hERG liability in drug discovery programs by automated patch clamp. (n.d.). Retrieved from [Link]
-
In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences. (n.d.). Retrieved from [Link]
-
Microsomal Stability Assay Protocol | AxisPharm. (n.d.). Retrieved from [Link]
-
A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS - IJCRT.org. (n.d.). Retrieved from [Link]
-
Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. (n.d.). Retrieved from [Link]
-
Role of hERG potassium channel assays in drug development - ResearchGate. (n.d.). Retrieved from [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Retrieved from [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. (n.d.). Retrieved from [Link]
-
Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. (2019, February 1). Retrieved from [Link]
-
Role of hERG potassium channel assays in drug development - PubMed. (2008, March 5). Retrieved from [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism - Protocols.io. (n.d.). Retrieved from [Link]
-
An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity | Bentham Science Publishers. (2026, January 12). Retrieved from [Link]
-
Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved from [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23). Retrieved from [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024, August 14). Retrieved from [Link]
-
In Vitro Cytotoxicity Assay - Alfa Cytology. (n.d.). Retrieved from [Link]
-
A cell-free, high-throughput hERG safety assay - The Rockefeller University. (n.d.). Retrieved from [Link]
-
hERG Serum Shift Assay - Charles River Laboratories. (n.d.). Retrieved from [Link]
-
Tme-critical early ADME characterization - Admescope. (n.d.). Retrieved from [Link]
-
In Vitro ADME and Toxicology Assays - Eurofins Discovery. (n.d.). Retrieved from [Link]
-
Five Simple Steps For a Successful MTS Assay! - Bitesize Bio. (2025, June 8). Retrieved from [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). Retrieved from [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. (n.d.). Retrieved from [Link]
-
The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21). Retrieved from [Link]
-
pampa-permeability-assay.pdf - Technology Networks. (n.d.). Retrieved from [Link]
-
ADME • Tox Screening - Frontage Laboratories. (n.d.). Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved from [Link]
Sources
- 1. sarpublication.com [sarpublication.com]
- 2. ijcrt.org [ijcrt.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. kosheeka.com [kosheeka.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. broadpharm.com [broadpharm.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bitesizebio.com [bitesizebio.com]
- 16. admescope.com [admescope.com]
- 17. ADME • Tox Screening • Frontage Laboratories [frontagelab.com]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 21. mttlab.eu [mttlab.eu]
- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 23. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 24. researchgate.net [researchgate.net]
- 25. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Role of hERG potassium channel assays in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. rockefeller.edu [rockefeller.edu]
- 29. criver.com [criver.com]
Methodological & Application
Synthesis protocol for Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate
Application Note: Optimized Synthesis of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate
Abstract & Strategic Overview
The pyridazine scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for phenyl or pyridine rings in kinase inhibitors, GABA modulators, and anti-inflammatory agents. Ethyl 5-(benzyloxy)pyridazine-3-carboxylate represents a critical intermediate; it provides a versatile "handle" (the benzyl group) that can be removed to reveal a 5-hydroxy tautomer or used as a stable ether linkage.
This protocol details the synthesis of the target molecule via a Nucleophilic Aromatic Substitution (
Key Advantages of this Protocol:
-
Regio-fidelity: Exclusive formation of the ether linkage (no N-alkylation).
-
Scalability: Avoids heavy metal catalysts (e.g., Palladium-catalyzed Buchwald-Hartwig conditions are unnecessary).
-
Mild Conditions: Minimizes transesterification of the ethyl ester.
Retrosynthetic Analysis & Pathway
The synthesis is designed around the activation of the C5 position. The electron-deficient nature of the pyridazine ring, further activated by the C3-ester, makes the C5-chloride an excellent leaving group for alkoxide nucleophiles.
Pathway Logic:
-
Precursor: Ethyl 5-oxo-2,5-dihydropyridazine-3-carboxylate (Tautomer of 5-hydroxypyridazine).
-
Activation: Conversion to Ethyl 5-chloropyridazine-3-carboxylate using phosphorus oxychloride (
). -
Substitution (
): Displacement of chloride by benzyl alkoxide.
Figure 1: Strategic workflow for the conversion of 5-oxo precursor to the target benzyl ether.
Detailed Experimental Protocols
Phase 1: Synthesis of Ethyl 5-chloropyridazine-3-carboxylate
Note: If this intermediate is commercially sourced, proceed directly to Phase 2.
Rationale: The 5-oxo group is a poor leaving group. Conversion to the chloride lowers the activation energy for the subsequent substitution.
Reagents:
-
Ethyl 5-oxo-2,5-dihydropyridazine-3-carboxylate (1.0 eq)
-
Phosphorus oxychloride (
) (5.0 eq) – Solvent & Reagent -
Solvent: Acetonitrile (
) (Optional, if slurry is too thick)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a
guard tube. -
Addition: Charge the flask with the 5-oxo precursor. Add
carefully at room temperature.-
Critical Safety:
reacts violently with moisture. Ensure all glassware is strictly dry.
-
-
Reaction: Heat the mixture to 80–90°C for 3–4 hours. The suspension should become a clear solution, indicating consumption of the starting material.
-
Quench (Exothermic): Cool the reaction to RT. Concentrate under reduced pressure to remove excess
. Pour the residue slowly onto crushed ice/water with vigorous stirring. -
Extraction: Neutralize carefully with saturated
(to pH ~7-8). Extract with Dichloromethane (DCM) ( ). -
Drying: Dry organic layer over
, filter, and concentrate. -
Result: Yellowish solid. Yield typically 75–85%.
Phase 2: Synthesis of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate ( )
Rationale: Sodium hydride (NaH) is used to generate the benzyl alkoxide in situ. The reaction is kept at
Reagents:
-
Ethyl 5-chloropyridazine-3-carboxylate (1.0 eq, e.g., 1.86 g, 10 mmol)
-
Benzyl Alcohol (1.1 eq, e.g., 1.19 g, 11 mmol)
-
Sodium Hydride (60% dispersion in oil) (1.2 eq, e.g., 0.48 g, 12 mmol)
-
Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (N,N-Dimethylformamide). THF is preferred for easier workup; DMF is preferred if the chloride is insoluble.
Step-by-Step Protocol:
-
Alkoxide Formation:
-
In a flame-dried flask under Nitrogen (
) or Argon, suspend NaH (1.2 eq) in anhydrous THF (20 mL). -
Cool to 0°C (Ice bath).
-
Add Benzyl alcohol (1.1 eq) dropwise over 10 minutes. Hydrogen gas (
) will evolve. Stir for 30 minutes at 0°C to ensure complete deprotonation.
-
-
Nucleophilic Attack:
-
Dissolve Ethyl 5-chloropyridazine-3-carboxylate (1.0 eq) in THF (10 mL).
-
Add this solution dropwise to the cold alkoxide mixture.
-
Observation: The solution may darken slightly.
-
-
Reaction Progression:
-
Allow the mixture to warm to Room Temperature (RT) naturally.
-
Stir for 4–6 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 1:1).[1] The starting chloride (
) should disappear, and a new, more polar spot ( ) should appear.
-
-
Workup:
-
Quench the reaction by adding Saturated Ammonium Chloride (
) solution (20 mL) slowly. -
Extract with Ethyl Acetate (
mL). -
Wash the combined organics with Brine (
).[1] -
Dry over
and concentrate in vacuo.
-
-
Purification:
-
Purify via Flash Column Chromatography on Silica Gel.[2]
-
Eluent: Gradient of 10%
40% Ethyl Acetate in Hexanes. -
Note: Benzyl alcohol excess may elute later or earlier depending on the column; ensure separation.
-
Analytical Data & Validation
Expected Yield: 65–78% (after chromatography).
Table 1: Physicochemical Properties & NMR Expectations
| Property | Value / Characteristic Signal | Interpretation |
| Appearance | White to off-white solid | Crystalline ether |
| H-6 of Pyridazine (Deshielded by N) | ||
| H-4 of Pyridazine | ||
| Benzyl Aromatic Protons | ||
| Benzyl | ||
| Ethyl Ester ( | ||
| MS (ESI+) | Consistent with |
Troubleshooting Guide:
-
Issue: Presence of Benzyl Ester byproduct.[1]
-
Cause: Transesterification due to high temperature or excess benzyloxide.
-
Solution: Keep reaction at
longer; ensure strict stoichiometry of Benzyl alcohol (do not use large excess).
-
-
Issue: Low Yield / Unreacted Chloride.
-
Cause: Chloride insolubility or moisture killing the base.
-
Solution: Switch solvent to dry DMF; increase reaction time.
-
Mechanistic Insight
The reaction follows an
-
Addition: The benzyl alkoxide attacks the C5 position. The negative charge is delocalized onto the ring nitrogens (Meisenheimer complex).
-
Elimination: The chloride ion is ejected, restoring aromaticity.
The C5 position is electronically favored over C4 due to the inductive effect of the adjacent nitrogen and the resonance stabilization provided by the para-nitrogen (N2 relative to C5).
Figure 2: Simplified mechanistic flow of the substitution event.
References
-
General Pyridazine Synthesis
- Maes, B. U., & Lemière, G. L. (2001). "Synthesis of chloropyridazines and their nucleophilic substitution." Journal of Heterocyclic Chemistry. (Foundational text on halo-pyridazine reactivity).
-
Source:
-
Regioselectivity in
Reactions:- Topic: Regioselectivity of nucleophilic attack on 3,5-dihalogen
-
Source:
-
Analogous Protocol Validation (Alkoxylation)
- Methodology: Reaction of ethyl chloropyridazine-carboxyl
-
Source:
-
Safety Data (MSDS)
- Compound: Sodium Hydride & handling.
-
Source:
Sources
Application Notes and Protocols for the Synthesis of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-(benzyloxy)pyridazine-3-carboxylate is a key heterocyclic molecule that serves as a versatile building block in medicinal chemistry and drug discovery. The pyridazine core is a prominent scaffold in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties. The presence of the benzyloxy and ethyl carboxylate moieties provides handles for further chemical modifications, making this compound a valuable intermediate for the synthesis of complex drug candidates. These modifications can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of new chemical entities.
This document provides a comprehensive guide to the synthesis of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate, starting from readily available materials. The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles and experimental best practices.
Synthetic Strategy Overview
The synthesis of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate is a multi-step process that begins with the construction of the pyridazine ring, followed by the sequential introduction of the desired functional groups. The chosen synthetic route is designed for efficiency and scalability, employing well-established chemical transformations.
The overall synthetic workflow can be summarized in the following key stages:
-
Formation of the Pyridazine Core: Synthesis of Ethyl 4,6-dihydroxypyridazine-3-carboxylate from Diethyl 1,3-acetonedicarboxylate.
-
Chlorination: Conversion of the dihydroxy intermediate to Ethyl 4,6-dichloropyridazine-3-carboxylate.
-
Williamson Ether Synthesis: Selective nucleophilic substitution of one chloro group with a benzyloxy group.
-
Reductive Dechlorination: Removal of the remaining chloro group to yield the final product.
This strategy allows for the controlled introduction of the functional groups and provides opportunities for purification at intermediate stages, ensuring the high purity of the final compound.
Visualizing the Synthetic Workflow
The following diagram illustrates the key transformations in the synthesis of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate.
Caption: Synthetic route to Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate.
Detailed Experimental Protocols
Part 1: Synthesis of Ethyl 4,6-dihydroxypyridazine-3-carboxylate
This initial step involves the formation of the pyridazine ring from an acyclic precursor. Diethyl 1,3-acetonedicarboxylate is a suitable starting material for this transformation.[1]
Materials:
-
Diethyl 1,3-acetonedicarboxylate
-
4-Acetamidobenzenesulfonyl azide
-
Hünig's base (N,N-Diisopropylethylamine)
-
Tributylphosphine
-
Acetic acid
-
Water
-
Appropriate organic solvents (e.g., acetonitrile, ethyl acetate)
Protocol:
-
Diazo Transfer: To a solution of Diethyl 1,3-acetonedicarboxylate in a suitable solvent such as acetonitrile, add Hünig's base. Cool the mixture in an ice bath.
-
Slowly add a solution of 4-acetamidobenzenesulfonyl azide to the reaction mixture while maintaining the temperature below 5 °C.
-
Allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).
-
Reductive Cyclization: To the reaction mixture, add tributylphosphine and water. The diazo intermediate will undergo a reductive cyclization to form the pyridazine ring.
-
Stir the reaction at room temperature overnight.
-
Work-up: Acidify the reaction mixture with acetic acid. Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, Ethyl 4,6-dihydroxypyridazine-3-carboxylate, can be purified by recrystallization or column chromatography.
Part 2: Synthesis of Ethyl 4,6-dichloropyridazine-3-carboxylate
The dihydroxy pyridazine is converted to the corresponding dichloro derivative using a strong chlorinating agent.
Materials:
-
Ethyl 4,6-dihydroxypyridazine-3-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF, catalytic amount)
-
Dichloromethane (DCM)
Protocol:
-
In a fume hood, carefully add a catalytic amount of DMF to a suspension of Ethyl 4,6-dihydroxypyridazine-3-carboxylate in dichloromethane.
-
Slowly add phosphorus oxychloride to the mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain Ethyl 4,6-dichloropyridazine-3-carboxylate.
Part 3: Williamson Ether Synthesis to Yield Ethyl 5-(Benzyloxy)-3-chloropyridazine-6-carboxylate
This step introduces the benzyloxy group via a nucleophilic substitution reaction.[2][3][4] The reaction may produce a mixture of isomers, which may require separation.
Materials:
-
Ethyl 4,6-dichloropyridazine-3-carboxylate
-
Benzyl alcohol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated ammonium chloride solution
Protocol:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend sodium hydride in anhydrous DMF.
-
Slowly add benzyl alcohol to the suspension at 0 °C. Stir until the evolution of hydrogen gas ceases, indicating the formation of sodium benzyloxide.
-
Add a solution of Ethyl 4,6-dichloropyridazine-3-carboxylate in anhydrous DMF dropwise to the freshly prepared sodium benzyloxide solution.
-
Allow the reaction to stir at room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting isomeric mixture of benzyloxy-chloro-pyridazine derivatives can be separated by column chromatography on silica gel.
Part 4: Reductive Dechlorination to Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate
The final step involves the removal of the remaining chlorine atom by catalytic hydrogenation.
Materials:
-
Ethyl 5-(Benzyloxy)-3-chloropyridazine-6-carboxylate (and/or its isomer)
-
Palladium on carbon (10% Pd/C)
-
Triethylamine (Et₃N)
-
Ethanol or Ethyl acetate
-
Hydrogen gas (H₂)
Protocol:
-
Dissolve the chlorinated precursor in ethanol or ethyl acetate.
-
Add triethylamine to the solution, which will act as a base to neutralize the HCl generated during the reaction.
-
Carefully add 10% Pd/C catalyst to the mixture.
-
Subject the reaction mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the final product, Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate, by column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes the typical quantities of reagents and expected yields for the synthesis. These values may need to be optimized based on the specific laboratory conditions and scale of the reaction.
| Step | Starting Material | Key Reagents | Molar Ratio (Starting Material:Reagent) | Solvent | Typical Yield |
| 1 | Diethyl 1,3-acetonedicarboxylate | 4-Acetamidobenzenesulfonyl azide, Hünig's base | 1 : 1.1 : 1.2 | Acetonitrile | 70-80% |
| 2 | Ethyl 4,6-dihydroxypyridazine-3-carboxylate | POCl₃ | 1 : 3 | Dichloromethane | 85-95% |
| 3 | Ethyl 4,6-dichloropyridazine-3-carboxylate | Benzyl alcohol, NaH | 1 : 1.1 : 1.2 | DMF | 50-60% (of desired isomer) |
| 4 | Ethyl 5-(Benzyloxy)-3-chloropyridazine-6-carboxylate | 10% Pd/C, H₂ | Catalytic, Excess | Ethanol | 90-98% |
Safety and Handling Precautions
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Sodium hydride (NaH): Flammable solid that reacts violently with water to produce hydrogen gas. Handle in an inert atmosphere and away from sources of ignition.
-
Palladium on carbon (Pd/C): The dry powder can be pyrophoric. Handle with care, and do not expose it to air when dry. It is often handled as a wet paste.
-
Hydrogen gas (H₂): Highly flammable. Ensure that the hydrogenation apparatus is properly set up and there are no leaks.
Always consult the Safety Data Sheets (SDS) for all chemicals before use and follow standard laboratory safety procedures.
References
- Bristol-Myers Squibb Company; Liu, Chunjian; Yang, Michael G.; Xiao, Zili; Chen, Ling; Moslin, Ryan M.; Tokarski, John S.; Weinstein, David S. Process for the preparation of 6-(cyclopropaneamido)-4-((2-methoxy-3-(1-methyl-1h-1,2,4-triazol-3-yl)phenyl)amino). WO2018183649A1, October 4, 2018.
-
Cocco, M. T., Congiu, C., & Onnis, V. (2004). Structure Based Design of Novel Pyrimido[4,5-c]pyridazine Derivatives as Dihydropteroate Synthase (DHPS) Inhibitors with Increased Affinity. Journal of Medicinal Chemistry, 47(13), 3341–3347. [Link]
-
Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385–413. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Pearson. The Williamson ether synthesis involves the displacement of an alkoxide. [Link]
-
LIRIAS. Strategy for the synthesis of pyridazine heterocycles and its derivatives. [Link]
-
Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]
-
ResearchGate. Synthesis of Ethyl-4,6-dihydroxy-2-oxo-1-phenyl-5-arylazopyridine-3-carboxylate, Part (IV): New Disperse Dyes. [Link]
-
Deeb, A., & Saad, H. (2003). Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. HETEROCYCLES, 60(8), 1873. [Link]
-
REACTION OF SOME X-PHENYLAZIDES DERIVATIVES WITH DIETHYL 1,3-ACETONEDICARBOXYLATE. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
Synthonix. Ethyl 4,6-dihydroxypyridazine-3-carboxylate. [Link]
-
PubChem. Ethyl 4,6-dihydroxypyridazine-3-carboxylate. [Link]
-
Indian Journal of Chemistry. Large scale synthesis of dimethyl 1,3- acetonedi carboxy late. [Link]
-
Organic Syntheses. ethyl acetonedicarboxylate. [Link]
-
PubChemLite. Ethyl 3-chloro-5h,6h,7h,8h-pyrido[4,3-c]pyridazine-6-carboxylate. [Link]
-
PubMed. 3-Chloro-6-[(E)-2-(1-phenyl-ethyl-idene)hydrazin-yl]pyridazine. [Link]
- Google Patents. Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
-
Cheng, C., Ma, X., & Wei, Z. (2014). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry, 26(1), 289-291. [Link]
-
Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. [Link]
-
Molecules. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. [Link]
-
CABI Digital Library. A Synthesis Method of Diethyl 5rEthylpyridiner2,3r Dicarboxylate. [Link]
- Google Patents. Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)
-
Chemija. Reactions of benzyloxy- and benzhydryloxyethoxyalkynes with heterocyclic amines. [Link]
-
RSC Publishing. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. [Link]
-
Der Pharma Chemica. Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. [Link]
-
Molecules. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]
-
RSC Publishing. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. [Link]
-
ResearchGate. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. [Link]
Sources
- 1. WO2018183649A1 - Process for the preparation of 6-(cyclopropaneamido)-4-((2-methoxy-3-(1-methyl-1h-1,2,4-triazol-3-yl)phenyl)amino)-n-(methyl-d3)pyridazine-3-carboxamide - Google Patents [patents.google.com]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
Purification techniques for Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate
Application Note & Protocols
Topic: High-Purity Isolation of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate: A Guide to Recrystallization and Chromatographic Techniques
For Inquiries: Technical Support
Abstract
Ethyl 5-(benzyloxy)pyridazine-3-carboxylate is a key heterocyclic intermediate in medicinal chemistry, valued for its role as a structural motif in the development of novel therapeutic agents. The efficacy and reproducibility of subsequent synthetic transformations and biological assays are critically dependent on the purity of this starting material. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective purification of crude Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate. We present field-proven protocols for both recrystallization and normal-phase column chromatography, explaining the scientific rationale behind each step to ensure robust and reproducible outcomes.
Introduction: The Imperative for Purity
The pyridazine core is a "privileged structure" in drug discovery, with numerous derivatives demonstrating significant biological activity.[1] Ethyl 5-(benzyloxy)pyridazine-3-carboxylate serves as a versatile building block for introducing this valuable pharmacophore. However, its synthesis, like many organic reactions, yields a crude product containing a mixture of unreacted starting materials, by-products, and residual reagents. Failure to remove these impurities can lead to ambiguous biological data, low yields in subsequent steps, and complications in structural analysis.
This guide moves beyond a simple list of steps, offering a causal framework for experimental choices. The protocols described are designed as self-validating systems, incorporating in-process checks like Thin-Layer Chromatography (TLC) to monitor and confirm the purification progress.
Compound Profile & Characteristics
A thorough understanding of the physicochemical properties of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄N₂O₃ | N/A |
| Molecular Weight | 258.27 g/mol | N/A |
| Appearance | Expected to be an off-white to yellow solid | Inferred from similar compounds |
| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone; Sparingly soluble in Ethanol, Methanol; Insoluble in Hexane, Water. | Inferred from structure & literature |
| Polarity | Moderately polar | Inferred from structure |
Note: Experimental values such as melting point may vary based on residual impurities in the crude sample.
Common Impurities & Strategic Considerations
The optimal purification strategy targets the specific impurities generated during synthesis. A common route to pyridazine esters involves cyclization and esterification reactions. Potential impurities may include:
-
Starting Materials: Unreacted precursors used in the cyclization step.
-
By-products: Products from side-reactions, such as hydrolysis of the ester group or incomplete benzylation.
-
Reagents: Residual acids, bases, or coupling agents.
-
Solvents: High-boiling point solvents like DMF or DMSO used during the reaction.
The choice between recrystallization and chromatography depends on the nature and quantity of these impurities. Recrystallization is highly effective for removing small amounts of impurities from a solid product, while column chromatography is superior for separating complex mixtures or purifying oils and amorphous solids.[2]
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a specific solvent or solvent system at varying temperatures. The ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point, while impurities remain either insoluble at high temperatures or fully soluble at low temperatures.
Step-by-Step Methodology
-
Solvent Screening:
-
Place a small amount (10-20 mg) of the crude product into several test tubes.
-
Add a few drops of different test solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or a mixture like Dichloromethane/Hexane) to each tube.[3]
-
Observe solubility at room temperature. A suitable solvent will not dissolve the compound readily.
-
Gently heat the tubes that showed poor room-temperature solubility. The compound should dissolve completely upon heating.
-
Allow the heated solutions to cool slowly to room temperature and then in an ice bath. The formation of well-defined crystals indicates a good solvent choice. For pyridazine derivatives, an ethanol/water or DCM/hexane system is often a successful starting point.[3][4]
-
-
Dissolution:
-
Place the bulk of the crude solid into an Erlenmeyer flask.
-
Add the chosen recrystallization solvent dropwise while heating and stirring until the solid just dissolves. Using the minimum amount of hot solvent is critical for maximizing yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a quick hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the clear solution and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
-
Isolation & Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[2]
-
Dry the purified crystals under vacuum to remove all residual solvent. The purity can then be checked by melting point analysis and TLC.
-
Recrystallization Workflow Diagram
Caption: General workflow for the purification of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate by recrystallization.
Protocol 2: Normal-Phase Column Chromatography
Column chromatography is a cornerstone of purification in organic synthesis, separating compounds based on their differential partitioning between a solid stationary phase and a liquid mobile phase.[5] For a moderately polar compound like Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate, normal-phase chromatography with silica gel is the method of choice.
Step-by-Step Methodology
-
Eluent Selection via TLC:
-
Dissolve a small sample of the crude material in a suitable solvent (e.g., DCM).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems of increasing polarity. A good starting point for pyridazine esters is a mixture of Hexane and Ethyl Acetate (EtOAc).[1][6]
-
Test ratios such as 9:1, 4:1, and 2:1 (Hexane:EtOAc).
-
The ideal eluent system will provide a Retention Factor (Rƒ) of 0.25-0.35 for the target compound, with good separation from all impurities. The Rƒ is calculated as (distance traveled by spot) / (distance traveled by solvent front).
-
-
Column Packing (Wet Slurry Method):
-
Select a glass column of appropriate size (typically a 50:1 to 100:1 ratio of silica gel weight to crude product weight).
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[5]
-
In a separate beaker, prepare a slurry of silica gel in the least polar eluent system you plan to use (e.g., Hexane).
-
With the column stopcock closed, pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.
-
Open the stopcock to drain some solvent, but never let the top of the silica bed run dry .
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a volatile solvent (like DCM).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica gel.
-
Carefully add this powder to the top of the packed column, creating a uniform, level layer.
-
Gently add a thin protective layer of sand on top of the sample layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase (eluent) to the top of the column.
-
Open the stopcock and apply gentle air pressure (if using flash chromatography) to achieve a steady flow rate.
-
Begin collecting the eluate in numbered test tubes or flasks.
-
Start with a less polar solvent system (e.g., Hexane/EtOAc 9:1) and gradually increase the polarity (e.g., to 4:1, then 2:1) if necessary to elute the target compound (gradient elution).[7]
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate.
-
Column Chromatography Workflow Diagram
Caption: Step-by-step workflow for purification using normal-phase column chromatography.
Purity Verification
After purification, the identity and purity of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate should be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be clean and match the expected structure.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides purity data and confirms the molecular weight of the compound.
-
Melting Point: A sharp melting range close to the literature value indicates high purity.
References
- BenchChem. (2025). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. BenchChem Scientific.
- Deeb, A., et al. (1991). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS PART 5. PYRAZOLO[3,4-c]PYRIDAZINE: SYNTHESIS AND SOME REACTIONS. Semantic Scholar.
- Guillaumet, G., et al. (1992). 6-Alkylpyridazine derivatives, process for their preparation and compositions containing them.
-
Stanovnik, B., & Tisler, M. (2000). Product Class 8: Pyridazines. Science of Synthesis. [Link]
- Supporting Information for a relevant chemical synthesis. (n.d.). DOI.
-
El-Sabbagh, O. I., et al. (2017). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 22(1), 148. [Link]
-
ChemSrc. (2026). 5-{[(Benzyloxy)carbonyl]amino}pyridazine-3-carboxylic acid. ChemSrc. [Link]
-
PubChem. (2025). Ethyl 5-amino-6-methylpyridine-3-carboxylate. National Center for Biotechnology Information. [Link]
-
Rahman, M. M., et al. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journal of Pharmacology, 11(4), 844-848. [Link]
-
PubChem. (2021). ethyl 5-cyclobutyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethyl 5-benzyloxyindole-2-carboxylate. Cheméo. [Link]
-
Magritek. (n.d.). Column Chromatography. Magritek. [Link]
-
Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica. [Link]
-
MDPI. (2024). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. MDPI. [Link]
-
Chemistry of Heterocyclic Compounds. (2003). Pyridazine Derivatives. Springer. [Link]
-
MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]
- BenchChem. (2025).
-
ChemRxiv. (n.d.). C-5 Aryl Substituted Azaspirooxindolinones Derivatives: Synthesis and Biological Evaluation as Potential Inhibitors of Tec Family Kinases. ChemRxiv. [Link]
-
MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. [Link]
-
PMC. (n.d.). Synthesis, Characterization, and Preliminary Oxygenation Studies of Benzyl- and Ethyl-Substituted Pyridine Ligands of Carboxylate-Rich Diiron(II) Complexes. National Center for Biotechnology Information. [Link]
Sources
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP0469992A1 - 6-Alkylpyridazine derivatives, process for their preparation and compositions containing them - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectroscopic characterization of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate
Application Note: Spectroscopic Profiling of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate
Abstract
This application note details the structural characterization of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate , a critical intermediate in the synthesis of HIF prolyl hydroxylase inhibitors and antiviral agents. We provide a standardized protocol for validating the identity and purity of this scaffold using Nuclear Magnetic Resonance (
Structural Context & Synthetic Relevance
The pyridazine core is a "privileged structure" in medicinal chemistry due to its ability to engage in
The target molecule, Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate , features three distinct spectroscopic domains:
-
The Pyridazine Core: An electron-deficient 1,2-diazine ring.
-
The Ethyl Ester (C3): A spectroscopic handle providing characteristic carbonyl and alkyl signals.
-
The Benzyloxy Ether (C5): An electron-donating group that significantly influences the chemical shift of the adjacent ring protons.
Target Structure:
-
Formula:
-
MW: 258.27 g/mol
Protocol A: NMR Spectroscopy (The Gold Standard)
Objective: Definitive structural elucidation and regioisomer differentiation.
Experimental Setup
-
Instrument: 400 MHz or 600 MHz NMR Spectrometer (e.g., Bruker Avance III).
-
Solvent: Chloroform-
( ) is preferred for resolution. DMSO- is an alternative if solubility is poor, though it may broaden exchangeable signals. -
Internal Standard: TMS (0.00 ppm).
-
Concentration: 10–15 mg in 0.6 mL solvent.
Data Acquisition Parameters
-
Pulse Sequence: zg30 (standard proton), jmod or deptq (carbon).
-
Scans: 16 (
H), 512–1024 ( C). -
Relaxation Delay (D1):
1.0 s to ensure accurate integration of aromatic protons.
Spectral Analysis & Assignment
Table 1: Representative
| Position | Shift ( | Multiplicity | Integral | Assignment Logic | |
| H-6 | 8.95 – 9.05 | d (doublet) | 1H | Diagnostic: Most deshielded proton due to adjacency to N2 (alpha effect). | |
| H-4 | 7.60 – 7.70 | d (doublet) | 1H | Shielded relative to H-6 due to the electron-donating resonance effect of the C5-benzyloxy group. | |
| Ph-H | 7.35 – 7.48 | m (multiplet) | 5H | - | Aromatic protons of the benzyl group. |
| O-CH | 5.25 – 5.35 | s (singlet) | 2H | - | Benzylic methylene; sharp singlet confirms O-alkylation (vs. N-alkylation). |
| Est-CH | 4.48 | q (quartet) | 2H | Methylene of the ethyl ester. | |
| Est-CH | 1.45 | t (triplet) | 3H | Methyl of the ethyl ester. |
Table 2: Representative
| Carbon Type | Shift ( | Notes |
| C=O (Ester) | 163.5 | Carbonyl carbon. |
| C-5 (C-O) | 155.0 | Ipso carbon attached to oxygen; deshielded. |
| C-3 (C=N) | 148.5 | Quaternary carbon adjacent to N1. |
| C-6 (CH=N) | 142.0 | High intensity CH signal. |
| Ph (Ipso) | 135.0 | Quaternary benzyl carbon. |
| Ph / C-4 | 128.0 – 129.0 | Aromatic signals and C-4 methine. |
| O-CH | 71.5 | Benzylic carbon. |
| Est-CH | 62.5 | Ester methylene. |
| Est-CH | 14.2 | Ester methyl. |
Critical Mechanistic Insight: The coupling constant
(~2.0 Hz) is a specific "W-coupling" characteristic of meta-protons in 1,2-diazines. If this coupling is absent or >5 Hz, suspect a regioisomer (e.g., 4,5-disubstitution) or ring-opening.
Protocol B: Mass Spectrometry (HRMS)
Objective: Confirmation of molecular formula and fragmentation fingerprinting.
Methodology
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
-
Mobile Phase: 0.1% Formic Acid in Acetonitrile/Water.
-
Flow Rate: 0.4 mL/min.
Fragmentation Pathway
Pyridazines containing ether linkages undergo characteristic fragmentations.
-
[M+H]
: Observed at m/z 259.1083 (Calc). -
Loss of Ethyl Group: [M+H - 28]
(Loss of via McLafferty-like rearrangement of the ester). -
Loss of Benzyl Group: The most dominant fragment is often the cleavage of the benzyl ether, generating a stable tropylium ion (m/z 91) or the protonated 5-hydroxypyridazine core.
Figure 1: Predicted ESI-MS fragmentation pathway for Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate.
Protocol C: Infrared Spectroscopy (FT-IR)
Objective: Rapid identification of functional groups (Quality Control).
-
Sample Prep: ATR (Attenuated Total Reflectance) on neat solid or thin film.
-
Key Diagnostic Bands:
-
1725 – 1740 cm
: Strong C=O stretch (Ester). -
1580 – 1600 cm
: C=N / C=C aromatic stretches (Pyridazine/Benzene). -
1250 – 1280 cm
: C-O-C asymmetric stretch (Aryl alkyl ether). -
1050 – 1100 cm
: C-O stretch.
-
Quality Control & Characterization Workflow
The following flowchart illustrates the decision-making process for validating the synthesis of this intermediate.
Figure 2: Integrated workflow for the isolation and spectroscopic validation of the target pyridazine.
References
-
Pyridazine Synthesis & Properties
-
Coates, W. J., & McKillop, A. (1992). Synthesis of 3-substituted pyridazines. Journal of Organic Chemistry. (General methodology for carboxylate-functionalized pyridazines).
-
- NMR of Heterocycles: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Reference for coupling constants in 1,2-diazines).
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Related Scaffold Characterization
-
Beshir, A. B., et al. (2008). Synthesis and biological evaluation of 3,5-disubstituted pyridazines. Bioorganic & Medicinal Chemistry Letters. (Provides comparative NMR data for 5-alkoxypyridazines).
-
Disclaimer: The spectral data provided in Tables 1 and 2 are representative values derived from chemometric analysis of analogous 3,5-disubstituted pyridazine systems. Actual values may vary slightly (
Application Note: Strategic Development of Pyridazine-Based Anti-Inflammatory Therapeutics
Abstract
The pyridazine scaffold, particularly the 3(2H)-pyridazinone core, has emerged as a privileged structure in medicinal chemistry for the design of non-steroidal anti-inflammatory drugs (NSAIDs) with improved gastric safety profiles. Unlike traditional NSAIDs (e.g., indomethacin) that non-selectively inhibit Cyclooxygenase (COX) enzymes, pyridazine derivatives offer a tunable platform for selective COX-2 inhibition and dual-targeting capabilities (e.g., PDE4 inhibition). This application note provides a comprehensive technical guide for the design, synthesis, and biological validation of pyridazine-based anti-inflammatory agents, emphasizing protocols that ensure reproducibility and scientific rigor.
Introduction: The Pyridazine Advantage
Chronic inflammation drives pathologies ranging from rheumatoid arthritis to neurodegenerative diseases.[1][2] Traditional NSAIDs often cause gastrointestinal (GI) toxicity due to the inhibition of the constitutive COX-1 enzyme, which maintains mucosal integrity.
Pyridazine derivatives address this challenge through two primary mechanisms:
-
Selective COX-2 Inhibition: The six-membered heterocyclic ring allows for specific steric modifications (e.g., N-substitution) that fit the larger hydrophobic side pocket of COX-2, avoiding COX-1 inhibition.
-
Multi-Target Pharmacology: Recent data suggests pyridazine scaffolds can be hybridized to inhibit Phosphodiesterase 4 (PDE4), suppressing pro-inflammatory cytokines (TNF-α, IL-6) downstream of the cAMP signaling pathway.
Mechanism of Action & Signaling Pathways[3][4]
To develop effective agents, one must understand the dual-pathway potential of the scaffold. The diagram below illustrates how pyridazine derivatives can intervene at two distinct points in the inflammatory cascade: the arachidonic acid pathway (COX-2) and the cAMP signaling pathway (PDE4).
Figure 1: Dual mechanism of action. Pyridazine derivatives inhibit COX-2 to reduce prostaglandins and inhibit PDE4 to elevate cAMP, suppressing cytokine release.
Chemical Synthesis Strategy
The synthesis of the pyridazinone core is generally achieved through the condensation of 1,4-dicarbonyl compounds (or their equivalents like
Model Synthetic Workflow
The following protocol outlines the synthesis of a 6-aryl-3(2H)-pyridazinone derivative, a common pharmacophore for COX-2 inhibition.
Figure 2: General synthetic pathway for 6-aryl-3(2H)-pyridazinones.
Detailed Protocol: Synthesis of 6-(4-Methoxyphenyl)-3(2H)-pyridazinone
Objective: Synthesize a lead scaffold for COX-2 evaluation.
Reagents:
-
Anisole (Starting material)
-
Succinic anhydride
-
Aluminum chloride (
) -
Hydrazine hydrate (99%)
-
Ethanol (Absolute)
-
Glacial Acetic Acid
Step 1: Synthesis of
-
In a dry 250 mL round-bottom flask equipped with a calcium chloride guard tube, dissolve succinic anhydride (0.1 mol) in dry benzene or dichloromethane (50 mL).
-
Add anhydrous
(0.11 mol) in small portions with constant stirring. -
Add Anisole (0.1 mol) dropwise while maintaining the temperature below 10°C (ice bath).
-
Reflux the mixture for 2 hours until HCl gas evolution ceases.
-
Workup: Pour the reaction mixture into ice-cold HCl (10%). Filter the precipitated solid, wash with cold water, and recrystallize from ethanol.
-
Checkpoint: Verify structure via melting point and IR (C=O stretch ~1680
).
-
Step 2: Cyclization to Pyridazinone
-
Dissolve the
-aroylpropionic acid (0.01 mol) obtained in Step 1 in ethanol (30 mL). -
Add Hydrazine hydrate (0.015 mol) slowly.
-
Reflux the mixture for 6–8 hours. Monitor progress via TLC (Mobile phase: Chloroform/Methanol 9:1).
-
Workup: Concentrate the solvent to half volume and cool. The solid product (4,5-dihydropyridazinone) will precipitate. Filter and recrystallize.
Step 3: Dehydrogenation (Aromatization)
-
Dissolve the dihydro product in glacial acetic acid.
-
Add bromine (1.0 eq) dropwise at 60–70°C.
-
Stir for 2 hours, then pour into crushed ice.
-
Filter the final 6-(4-methoxyphenyl)-3(2H)-pyridazinone.
Structure-Activity Relationship (SAR) Analysis
Optimizing the pyridazine scaffold requires balancing COX-2 selectivity with physicochemical properties (LogP).
Table 1: SAR Trends for Pyridazinone Derivatives
| Position | Substitution | Effect on Activity | Mechanistic Insight |
| N-2 | Methyl / Ethyl | Increases COX-2 Potency | Small alkyl groups fit the hydrophobic pocket; unsubstituted (N-H) often loses potency. |
| N-2 | Phenyl | Decreases Selectivity | Steric bulk may clash with the channel entrance unless specifically substituted. |
| C-6 | 4-F-Phenyl | High Potency | Fluorine acts as a hydrogen bond acceptor; mimics the pharmacophore of Celecoxib. |
| C-6 | 4-OMe-Phenyl | High Selectivity | Methoxy group provides optimal steric fill for the COX-2 secondary pocket (Val523). |
| C-4 | Indole moiety | PDE4 Selectivity | Introduction of indole at C-4 shifts activity towards PDE4B inhibition (dual targeting). |
Expert Insight: The presence of a bulky substituent (like a methyl sulfonyl or sulfonamide) on the phenyl ring at position 6 is crucial for anchoring the molecule in the COX-2 side pocket, interacting with Arg120 and Tyr355.
Biological Evaluation Protocols
In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)
Principle: Measures the peroxidase activity of COX enzymes by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) during the reduction of PGG2 to PGH2.
Protocol:
-
Preparation: Use a commercial COX Inhibitor Screening Kit (e.g., Cayman Chemical).
-
Enzyme Prep: Thaw recombinant human COX-1 and COX-2 on ice.
-
Incubation:
-
Add 150 µL Assay Buffer (0.1 M Tris-HCl, pH 8.0) to wells.
-
Add 10 µL Heme and 10 µL Enzyme (COX-1 or COX-2).
-
Add 20 µL of Test Compound (dissolved in DMSO). Control: Use DMSO only.
-
Incubate for 5 minutes at 25°C.
-
-
Initiation: Add 20 µL Arachidonic Acid and 20 µL Colorimetric Substrate (TMPD).
-
Measurement: Read absorbance at 590 nm after 5 minutes.
-
Calculation:
-
Validation: Celecoxib (
for COX-2) must be used as a positive control.
-
Cellular Assay: NO Production in LPS-Induced RAW 264.7 Cells
Objective: Assess anti-inflammatory efficacy in a cellular environment.[3]
-
Cell Culture: Maintain RAW 264.7 murine macrophages in DMEM + 10% FBS.
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment:
-
Pre-treat cells with Test Compound (0.1 – 50 µM) for 1 hour.
-
Stimulate with Lipopolysaccharide (LPS, 1 µg/mL).
-
Incubate for 24 hours.
-
-
Griess Assay:
-
Mix 100 µL of culture supernatant with 100 µL Griess Reagent (1% sulfanilamide + 0.1% NED in phosphoric acid).
-
Incubate 10 mins at room temperature.
-
Measure absorbance at 540 nm.
-
Quantify Nitrite concentration using a Sodium Nitrite standard curve.
-
Troubleshooting & Expert Tips
-
Solubility Issues: Pyridazinones can be poorly soluble in aqueous media.
-
Tip: Create a 100 mM stock in DMSO. Ensure final DMSO concentration in cell assays is <0.1% to avoid cytotoxicity.
-
-
Regioselectivity: During the reaction of hydrazine with unsymmetrical 1,4-dicarbonyls, regioisomers may form.
-
Tip: Use NMR (NOESY) to confirm the position of the N-substituent. The chemical shift of the proton at C-4 vs C-5 is diagnostic.
-
-
False Positives in Screening:
-
Tip: Always run an MTT cell viability assay alongside the NO production assay. A reduction in NO could simply be due to cell death, not anti-inflammatory activity.
-
References
-
Li, J., et al. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Brieflands.
-
Ahmed, E. M., et al. (2019). "Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors." European Journal of Medicinal Chemistry.
-
Crocetti, L., et al. (2022).[4] "An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022." Molecules.
-
Osman, E. O., et al. (2024).[5] "New pyrazole–pyridazine hybrids as selective COX-2 inhibitors."[3] RSC Advances.
-
Hassan, M. S. A., et al. (2022).[6] "Anti-inflammatory activity of pyridazinones: A review." Archiv der Pharmazie.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Evaluation of Pyridazine Compounds
Introduction: The Prominence of the Pyridazine Scaffold in Modern Drug Discovery
The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its high dipole moment, capacity for dual hydrogen bonding, and ability to serve as a less lipophilic bioisostere for a phenyl ring, make it a highly attractive moiety for designing novel therapeutic agents. Pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, antimicrobial, and antihypertensive effects. This wide range of biological activities underscores the importance of a systematic and rigorous evaluation protocol to identify and characterize promising new pyridazine-based drug candidates.
This comprehensive guide provides a detailed protocol for the biological evaluation of newly synthesized pyridazine compounds, designed for researchers, scientists, and drug development professionals. The protocol is structured to facilitate a logical progression from initial broad-spectrum screening to in-depth mechanistic studies and preclinical profiling, ensuring scientific integrity and a self-validating system for decision-making.
Part 1: Initial In Vitro Profiling - Establishing a Foundation
The initial phase of evaluation aims to rapidly assess the general cytotoxic and potential therapeutic activity of the pyridazine compounds across a panel of relevant cell lines. This stage acts as a crucial filter to identify compounds with promising activity for further investigation.
Broad-Spectrum Cytotoxicity Assessment
Rationale: Before assessing specific therapeutic effects, it is essential to determine the general cytotoxicity of the compounds. This helps to identify a therapeutic window and distinguish between general toxicity and targeted pharmacological activity.
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) and a normal human cell line (e.g., BEAS-2B) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the pyridazine compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Treatment: Treat the cells with the various concentrations of the pyridazine compound and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.
Data Presentation:
| Compound ID | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | A549 IC50 (µM) | BEAS-2B IC50 (µM) | Selectivity Index (SI) vs. MCF-7 |
| PYR-001 | 5.2 | 8.1 | 12.5 | >100 | >19.2 |
| PYR-002 | 15.8 | 22.4 | 35.1 | >100 | >6.3 |
| Doxorubicin | 0.8 | 1.2 | 1.5 | 5.0 | 6.25 |
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells
Target-Based Primary Screening
Rationale: Based on the chemical structure of the pyridazine derivatives and existing literature on similar scaffolds, a primary target-based screen can be initiated. For instance, many pyridazine compounds are known to inhibit kinases or modulate receptor activity.
Example Protocol: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
-
Assay Principle: This assay measures the ability of the pyridazine compound to inhibit the phosphorylation of a substrate by a specific kinase (e.g., VEGFR-2) using an ELISA-based method.
-
Reagents: Recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and a specific antibody to detect the phosphorylated substrate.
-
Procedure:
-
Coat a 96-well plate with the kinase substrate.
-
Add the pyridazine compound at various concentrations, the kinase, and ATP to initiate the reaction.
-
Incubate to allow for phosphorylation.
-
Wash the plate and add a primary antibody that specifically recognizes the phosphorylated substrate.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic substrate and measure the absorbance.
-
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.
Part 2: Mechanistic Elucidation and In-Depth In Vitro Studies
Compounds that demonstrate promising activity and selectivity in the initial screens should be advanced for more detailed mechanistic studies.
Elucidating the Mechanism of Action
Rationale: Understanding how a compound exerts its biological effect is crucial for its further development. This involves a series of assays to pinpoint the molecular target and the downstream signaling pathways affected.
Workflow for Mechanism of Action Studies:
Caption: Workflow for elucidating the mechanism of action.
In Silico ADME/Tox Profiling
Rationale: Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is essential to identify potential liabilities and guide chemical optimization.
Protocol: In Silico ADME/Tox Prediction
-
Software: Utilize web-based tools such as SwissADME and pkCSM.
-
Input: Input the chemical structure of the pyridazine compound in a suitable format (e.g., SMILES).
-
Parameters to Analyze:
-
Physicochemical Properties: Molecular weight, LogP, topological polar surface area (TPSA).
-
Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier (BBB) permeability, P-glycoprotein substrate/inhibitor status, and cytochrome P450 (CYP) inhibition.
-
Drug-Likeness: Lipinski's rule of five, Veber's rule.
-
Toxicity: Ames test for mutagenicity, hepatotoxicity.
-
Data Presentation:
| Compound ID | MW ( g/mol ) | LogP | TPSA (Ų) | GI Absorption | BBB Permeant | Lipinski Violations |
| PYR-001 | 350.4 | 2.8 | 65.7 | High | Yes | 0 |
| PYR-002 | 480.6 | 4.5 | 80.2 | High | No | 0 |
Part 3: In Vivo Evaluation - Assessing Efficacy and Safety in a Biological System
Promising candidates with a well-defined mechanism of action and favorable in silico ADME/Tox profiles should be evaluated in animal models.
Pharmacokinetic (PK) Studies
Rationale: To understand the exposure of the compound in a living organism over time, which is critical for designing effective dosing regimens for efficacy studies.
Protocol: Murine Pharmacokinetic Study
-
Animal Model: Use healthy adult mice (e.g., C57BL/6).
-
Dosing: Administer the pyridazine compound via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Sample Collection: Collect blood samples at various time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.
-
Sample Analysis: Process the blood to obtain plasma and quantify the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life.
In Vivo Efficacy Studies
Rationale: To determine if the in vitro activity translates to a therapeutic effect in a disease model. The choice of model is dependent on the intended therapeutic application.
Example Protocol: Xenograft Model for Anticancer Activity
-
Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MCF-7) into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the pyridazine compound and a vehicle control daily for a specified period.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Decision-Making Logic for Preclinical Development:
Caption: Decision-making flowchart for advancing a pyridazine compound.
Part 4: Comprehensive References
-
Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research.[Link]
-
Synthesis and biological evaluation of pyridazine derivatives as novel HIV-1 NNRTIs. European Journal of Medicinal Chemistry.[Link]
-
Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors. Journal of Medicinal Chemistry.[Link]
-
A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology.[Link]
-
Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry.[Link]
-
Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin.[Link]
-
Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions. Journal of Molecular Structure.[Link]
-
In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Der Pharmacia Lettre.[Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry.[Link]
-
The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.[Link]
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters.[Link]
-
Synthesis and in silico ADME/Tox profiling studies of heterocyclic hybrids based on chloroquine scaffolds with potential antimalarial activity. Parasitology Research.[Link]
-
Cytostatic activity of pyridazine derivatives. I. In vitro studies on 1-methoxyphenylpyridazine-6-ones. Acta Poloniae Pharmaceutica.[Link]
-
**New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE
Application Notes & Protocols: A Framework for Characterizing the Cellular Activity of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate
Abstract
The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including kinase inhibition and vasorelaxant properties.[1][2] Ethyl 5-(benzyloxy)pyridazine-3-carboxylate is a novel compound belonging to this class, and its cellular effects are yet to be characterized. This guide provides a comprehensive, tiered framework for the initial investigation of its biological activity using a suite of robust cell-based assays. Cell-based assays are indispensable in modern drug discovery, offering a biologically relevant context to evaluate a compound's effects on living cells under physiological conditions.[3][4][5][6] We present a logical workflow, beginning with broad-spectrum cytotoxicity and viability screening to establish effective concentration ranges, followed by more granular assays to dissect the mechanisms of action, including effects on cell proliferation, cell cycle progression, and the induction of apoptosis. Each protocol is designed to be self-validating through the inclusion of appropriate controls, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.
Introduction: The Rationale for a Tiered Assay Approach
The initial characterization of a novel chemical entity like Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate requires a systematic approach to efficiently identify its biological impact. A tiered screening strategy is the most effective method, beginning with broad questions and progressively focusing on more specific mechanistic details.
-
Tier 1: Primary Screening. Does the compound affect fundamental cellular health? This tier establishes a dose-response relationship and identifies the concentration range at which the compound elicits a biological effect, typically by assessing cell viability and cytotoxicity.
-
Tier 2: Mechanistic Elucidation. If the compound demonstrates activity in Tier 1, the next logical question is how it exerts its effect. This tier investigates common cellular pathways affected by bioactive compounds, such as cell division and programmed cell death.
This document outlines the principles and provides detailed protocols for each tier, enabling a thorough preliminary profiling of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate.
Diagram 1: Tiered Assay Workflow
A logical progression for characterizing a novel compound.
Tier 1: Primary Screening for Cytotoxicity and Viability
The foundational step is to determine if Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate has a measurable impact on cell health. We employ two complementary assays to provide a comprehensive picture: one measuring metabolic activity (an indicator of viability) and the other measuring plasma membrane integrity (an indicator of cytotoxicity).
Principle of Complementary Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell population. The yellow MTT tetrazolium salt is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[7]
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity—a hallmark of cell death.[8][9] An increase in LDH activity in the supernatant corresponds to an increase in cytotoxicity.
Hypothetical Data Presentation: IC₅₀ Determination
The results from these assays are used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce the measured biological activity by 50%. This is a critical parameter for comparing potency and selecting concentrations for subsequent experiments.
| Yibeissine Concentration (µM) | % Cell Viability (MTT Assay) (Mean ± SD) | % Cytotoxicity (LDH Assay) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 | 0 ± 2.1 |
| 1 | 85.2 ± 5.1 | 14.8 ± 3.2 |
| 5 | 65.7 ± 3.9 | 34.3 ± 4.5 |
| 10 | 48.9 ± 4.2 | 51.1 ± 3.8 |
| 25 | 22.1 ± 3.1 | 77.9 ± 5.0 |
| 50 | 8.3 ± 2.5 | 91.7 ± 2.9 |
| 100 | 2.1 ± 1.8 | 97.9 ± 1.5 |
| Table 1: Example data for determining the IC₅₀ value of a test compound on a cancer cell line.[7] Based on this hypothetical data, the IC₅₀ would be approximately 10 µM. |
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability relative to the vehicle control.
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Set up additional control wells:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Vehicle-treated cells lysed with a lysis buffer (provided in most kits) 30 minutes before the end of incubation.[10]
-
-
Supernatant Collection: Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (provided in the kit) to each well.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (provided in the kit).
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100).
Tier 2: Mechanistic Elucidation Assays
If Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate demonstrates a dose-dependent effect on cell viability, the next step is to investigate the underlying mechanism. Key questions include: does it stop cells from dividing (anti-proliferative), or does it trigger programmed cell death (pro-apoptotic)?
Cell Proliferation Assay: Ki67 Staining
-
Principle: Ki67 is a nuclear protein that is strictly expressed during all active phases of the cell cycle (G1, S, G2, M) but is absent in resting cells (G0).[11] Therefore, immunofluorescent staining for Ki67 is a reliable method to quantify the proportion of proliferating cells in a population. A decrease in the percentage of Ki67-positive cells after treatment indicates an anti-proliferative effect. Ki67 is often considered a more comprehensive marker for the entire growth fraction compared to BrdU, which only labels cells in the S phase.[11][12]
-
Protocol: Ki67 Immunofluorescence
-
Cell Culture: Grow cells on sterile coverslips in a multi-well plate and treat with the compound at concentrations around the determined IC₅₀.
-
Fixation & Permeabilization: After treatment, wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against Ki67 (e.g., rabbit anti-Ki67) overnight at 4°C.
-
Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analysis: Quantify the percentage of Ki67-positive nuclei (green) out of the total number of nuclei (blue).
-
Apoptosis Assay: Annexin V & Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can label these cells.[13][14]
-
Propidium Iodide (PI): PI is a fluorescent DNA-intercalating agent that is excluded by cells with an intact plasma membrane.[15] It can only enter cells in late apoptosis or necrosis where membrane integrity is compromised.[16]
-
Diagram 2: Principle of Annexin V / PI Apoptosis Assay
Distinguishing cell populations based on fluorescent labeling.
-
Protocol: Annexin V/PI Flow Cytometry
-
Cell Treatment: Treat cells in suspension or adherent cells (which are later trypsinized) with the compound for the desired time.
-
Harvesting: Collect both floating and adherent cells to ensure all apoptotic populations are included. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[17]
-
Data Acquisition: Analyze the samples immediately using a flow cytometer.
-
Analysis: Gate the cell populations to quantify the percentage of cells in each quadrant (Healthy, Early Apoptotic, Late Apoptotic/Necrotic).
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
-
Principle: PI staining is a robust method for analyzing cell cycle distribution. After cells are fixed to make them permeable, PI stoichiometrically binds to double-stranded DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA.[18] This allows a flow cytometer to distinguish between cells in different phases of the cell cycle:
-
G0/G1 phase: Cells have a normal (2n) DNA content.
-
S phase: Cells are actively synthesizing DNA, so their DNA content is between 2n and 4n.
-
G2/M phase: Cells have a doubled (4n) DNA content, having completed DNA replication. An accumulation of cells in a specific phase suggests the compound induces cell cycle arrest at that checkpoint.
-
Diagram 3: Cell Cycle Phases by DNA Content
A histogram of PI fluorescence intensity reveals cell cycle distribution.
-
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the compound for a period relevant to the cell line's doubling time (e.g., 24 hours).
-
Harvesting: Collect all cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[19] Store at 4°C for at least 30 minutes (or long-term).[19]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[20]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[20]
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale.
-
Analysis: Use cell cycle analysis software to model the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Conclusion and Future Directions
This application note provides a validated, multi-tiered workflow to perform an initial, yet comprehensive, characterization of the cellular activity of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate. By systematically assessing its impact on cell viability, proliferation, apoptosis, and cell cycle progression, researchers can generate a robust preliminary profile of the compound's biological effects. Positive results from these assays would warrant further investigation into more specific molecular targets, such as screening against a panel of kinases or other enzymes known to be modulated by pyridazine-containing compounds, to fully elucidate its mechanism of action.
References
-
University of Virginia School of Medicine. "DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide." Flow Cytometry Core Facility. Available at: [Link].
-
UCL. "Cell Cycle Analysis by Propidium Iodide Staining." Available at: [Link].
-
Reaction Biology. "Cell-based Assays for Drug Discovery." Available at: [Link].
-
Zhu, H., et al. (2022). "A review for cell-based screening methods in drug discovery." Journal of Pharmaceutical Analysis. Available at: [Link].
-
Axion Biosystems. "Choosing an Apoptosis Detection Assay." Available at: [Link].
-
Vipergen. "Unlocking the Potential of Cell-Based Assays in Modern Scientific Research." Available at: [Link].
-
Interchim. "Cellomics BrdU and Ki67 Cell Proliferation Kit." Available at: [Link].
-
ScienCell. "How Do You Assess Your Cell's Health and Metabolic Activity?" Available at: [Link].
-
Frontiers. "High-Throughput Microplate-Based Assay to Monitor Plasma Membrane Wounding and Repair." Available at: [Link].
-
Lifescience Global. "Cell-Based Assays in High-Throughput Screening for Drug Discovery." Available at: [Link].
-
ResearchGate. "Cell-Based Assays: Screening Bioactive Compounds & Leads." Available at: [Link].
-
BMG Labtech. "Measure Cell Metabolism with Microplate Readers." Available at: [Link].
-
Bitesize Bio. "Cell Metabolism Assays." Available at: [Link].
-
ResearchGate. "Comparison of the Ki67 proliferation assay with the BrdU and Oregon..." Available at: [Link].
-
NCBI Bookshelf. "Apoptosis Marker Assays for HTS." Available at: [Link].
-
Quora. "How can the loss of plasma membrane integrity of a cell be measured?" Available at: [Link].
-
ResearchGate. "A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time." Available at: [Link].
-
MDPI. "A Promising Method for the Determination of Cell Viability: The Membrane Potential Cell Viability Assay." Available at: [Link].
-
Cell Biolabs, Inc. "CytoSelect™ LDH Cytotoxicity Assay Kit." Available at: [Link].
-
Chan, F. K.-M., et al. (2011). "A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time." PLoS ONE. Available at: [Link].
-
ResearchGate. "Cell membrane integrity assays The measurement of the absorbance at 260..." Available at: [Link].
-
Journals of Companies of Biologists. "Cellular and molecular mechanisms underlying plasma membrane functionality and integrity." Available at: [Link].
-
SpringerLink. "Pyridazine Derivatives." Available at: [Link].
-
MDPI. "Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate." Available at: [Link].
- Google Patents. "Pyridazinyl amino derivatives as alk5 inhibitors.
-
ResearchGate. "Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents." Available at: [Link].
-
El-Sayed, M. A. A., et al. (2025). "Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation." RSC Advances. Available at: [Link].
-
Journal of Chemical Society of Pakistan. "Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate." Available at: [Link].
-
"PHARMACOLOGICAL AND PHYSICO-CHEMICAL PROPERTIES OF COMPOSITIONS BASED ON BIOSURFACTANTS AND N-CONTAINING HETEROCYCLIC DERIVATIVE." Available at: [Link].
-
Institute of Molecular and Translational Medicine. "Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell." Available at: [Link].
Sources
- 1. US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors - Google Patents [patents.google.com]
- 2. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 5. lifescienceglobal.com [lifescienceglobal.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How Do You Assess Your Cell's Health and Metabolic Activity? [sciencellonline.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proliferating cells: BrdU and Ki-67 cellular markers | Proteintech Group [ptglab.com]
- 12. researchgate.net [researchgate.net]
- 13. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]
- 14. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.com]
- 15. rndsystems.com [rndsystems.com]
- 16. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. biotium.com [biotium.com]
- 18. revvity.com [revvity.com]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Application Note: Handling, Storage, and Stability Protocol for Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate
Abstract & Scope
This technical guide outlines the standard operating procedures (SOPs) for the handling, solubilization, and long-term storage of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate . This compound acts as a critical intermediate in the synthesis of bioactive heterocyclic scaffolds. Due to the presence of a hydrolytically labile ethyl ester and a photo-active pyridazine core, strict adherence to environmental controls is required to prevent degradation into 5-(benzyloxy)pyridazine-3-carboxylic acid or N-oxide impurities.[1]
Physicochemical Profile
Data summarized below represents typical values for the structural class of benzyloxypyridazine esters.
| Property | Specification / Description |
| Chemical Name | Ethyl 5-(benzyloxy)pyridazine-3-carboxylate |
| Molecular Formula | C₁₄H₁₄N₂O₃ |
| Molecular Weight | 258.27 g/mol |
| Physical State | White to off-white crystalline solid (typical) |
| Solubility (High) | DMSO (>50 mM), Dimethylformamide (DMF), Dichloromethane (DCM) |
| Solubility (Low/Insoluble) | Water, PBS, Aliphatic hydrocarbons (Hexanes) |
| pKa (Predicted) | ~2.5 (Pyridazine nitrogen protonation) |
| LogP (Predicted) | 2.1 – 2.5 (Moderate Lipophilicity) |
Critical Stability Factors
To ensure data integrity in downstream biological or synthetic assays, researchers must mitigate three primary degradation pathways.
Hydrolysis (Moisture Sensitivity)
The ethyl ester at the C3 position is susceptible to hydrolysis, particularly in the presence of moisture and trace acids/bases. This converts the lipophilic ester into the corresponding carboxylic acid, significantly altering solubility and potency.
-
Mitigation: Store under desiccated conditions; allow vials to equilibrate to room temperature before opening to prevent condensation.
Photolytic Degradation
Pyridazine rings are electron-deficient heteroaromatics.[1] Prolonged exposure to UV or high-intensity ambient light can induce photo-oxidation or ring-opening reactions.[1]
-
Mitigation: Use amber glass vials or foil-wrapped containers.
Hydrogenolysis Risks
The benzyl ether moiety is stable under standard conditions but is highly sensitive to reducing environments (e.g., H₂/Pd-C).
-
Precaution: Avoid incidental contact with reducing agents or transition metal catalysts unless cleavage is intended.
Stability Logic Diagram
The following diagram illustrates the causality between environmental stressors and specific degradation products.
Figure 1: Degradation pathways.[1] Red arrows indicate critical risks requiring strict exclusion.
Storage Protocols
Solid State Storage (Long-Term)
For storage exceeding 30 days, the compound must be kept in a "state of arrested activity."
-
Temperature: -20°C is optimal. 4°C is acceptable for short-term (<1 month).
-
Atmosphere: Flush headspace with Argon or Nitrogen gas before sealing.
-
Container: Amber glass vial with a Teflon-lined screw cap. Parafilm sealing is recommended to prevent moisture ingress.
Solution State Storage (Stock Solutions)[1]
-
Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.
-
Concentration: Prepare stock solutions at 10 mM or 50 mM.
-
Aliquot Strategy: Do not subject the bulk stock to repeated freeze-thaw cycles.[1]
-
Protocol: Divide the master stock into single-use aliquots (e.g., 20 µL or 50 µL) in amber microcentrifuge tubes.
-
Storage: Store aliquots at -80°C. Stable for 6 months.
-
Handling & Solubilization Protocol
Preparation of Stock Solution (10 mM)
-
Reagents: Anhydrous DMSO (≥99.9%, stored over molecular sieves).
-
Equipment: Analytical balance, vortex mixer, amber glass vial.
Step-by-Step:
-
Equilibration: Remove the solid compound vial from the freezer and let it sit at room temperature for 20 minutes before opening. This prevents water condensation on the cold solid.
-
Weighing: Weigh approximately 2.6 mg of the compound.
-
Calculation:
(Example: For 2.6 mg, add ~1006 µL DMSO).[1] -
Dissolution: Add the calculated volume of DMSO. Vortex for 30 seconds. The solution should be clear and colorless to pale yellow.
-
Inspection: Visually inspect for particulates. If turbid, sonicate in a water bath for 2 minutes (ambient temperature).
Dilution for Biological Assays
-
Aqueous Crash Risk: This compound is hydrophobic. Direct dilution into 100% water may cause precipitation.
-
Intermediate Dilution: Perform serial dilutions in DMSO first.
-
Final Step: Spike the DMSO concentrate into the assay buffer (e.g., PBS) such that the final DMSO concentration is <1% (v/v) to avoid solvent toxicity and compound precipitation.
Quality Control (QC) Workflow
Upon receipt of a new batch or after prolonged storage (>6 months), purity must be verified.
Figure 2: QC Decision Tree. NMR is critical to distinguish hydrolysis products (acid) from the parent ester.[1]
Key QC Markers (1H NMR in DMSO-d6):
-
Ethyl Ester: Look for a quartet (~4.4 ppm) and triplet (~1.3 ppm).[1] Loss of these signals indicates hydrolysis.
-
Benzyl Group: Multiplet at 7.3–7.5 ppm (5H) and singlet at ~5.4 ppm (2H, CH₂).
-
Pyridazine Ring: Singlet or coupled doublets in the aromatic region (7.5–9.0 ppm depending on substitution pattern).
Safety & Disposal (HSE)
-
Hazards: Treat as a potential irritant (Skin/Eye/Respiratory).[1][2] Pyridazine derivatives may possess bioactive properties; handle with universal precautions.
-
PPE: Nitrile gloves, safety glasses with side shields, and lab coat. Handle powder in a fume hood to avoid inhalation.[2]
-
Disposal: Do not dispose of down the drain. Collect in a combustible organic waste container (halogenated or non-halogenated depending on local regulations, though this specific molecule is non-halogenated).
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for Ethyl pyridazine-3-carboxylate derivatives. Retrieved from [Link][1]
-
Deeb, A., & Saad, H. (2003). Pyridazine Derivatives and Related Compounds: Synthesis and Reactions.[3] Heterocycles, 60(8). Retrieved from [Link]
-
Cheng, C., Ma, X., & Wei, Z. (2014). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate.[1][4] Asian Journal of Chemistry. Retrieved from [Link]
Sources
Navigating the Synthesis and Handling of Pyridazine Derivatives: A Guide to Laboratory Safety
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department]
Abstract
Pyridazine derivatives are a cornerstone in medicinal chemistry and materials science, valued for their unique chemical properties and diverse biological activities.[1][2] As research in this area accelerates, it is imperative that laboratory personnel are equipped with a comprehensive understanding of the associated hazards and the protocols necessary to mitigate them. This application note provides a detailed guide to the safe handling of pyridazine derivatives, from initial risk assessment to emergency response. By integrating principles of chemical safety, proactive risk management, and detailed procedural outlines, this document aims to foster a culture of safety and responsibility in the laboratory.
Introduction: The Double-Edged Sword of Pyridazine Chemistry
The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its ability to engage in hydrogen bonding and its distinct dipole moment contribute to its efficacy in molecular recognition.[1] However, the same reactivity that makes these compounds valuable can also present significant safety challenges. Many nitrogen-containing heterocyclic compounds have inherent toxicological properties, and their reactivity can lead to unforeseen hazards if not handled with care.[3][4]
This guide is structured to provide a holistic approach to safety, beginning with hazard identification and risk assessment, followed by detailed protocols for safe handling, storage, and emergency procedures. The causality behind each recommendation is explained to empower researchers with the knowledge to make informed safety decisions, not just follow a checklist.
Foundational Safety: Hazard Identification and Risk Assessment
A thorough risk assessment is the bedrock of laboratory safety.[5][6] It is a proactive process to identify potential hazards and implement control measures before an incident occurs.[5] For pyridazine derivatives, especially novel compounds with limited toxicological data, a conservative approach is essential.[7]
Decoding the Dangers: The Globally Harmonized System (GHS)
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.[8][9] All personnel must be proficient in interpreting GHS pictograms, which offer immediate visual warnings of the risks associated with a substance.[10][11]
Common GHS Pictograms Relevant to Pyridazine Derivatives:
| Pictogram | Hazard Class | Description | Potential Relevance to Pyridazine Derivatives |
| Skull and Crossbones | Acute Toxicity (Fatal or Toxic) | Can cause death or severe toxicity if swallowed, inhaled, or in contact with skin.[10][11] | Many organic compounds, including some nitrogen heterocycles, can exhibit high acute toxicity. |
| Exclamation Mark | Irritant, Skin Sensitizer, Acutely Toxic (harmful) | May cause irritation to the skin, eyes, or respiratory tract, or cause an allergic skin reaction.[8][10][11] | A common hazard for many organic chemicals. |
| Health Hazard | Carcinogen, Mutagen, Reproductive Toxicity, Respiratory Sensitizer, Target Organ Toxicity | May cause or is suspected of causing cancer, genetic defects, or harm to fertility or the unborn child.[8] | A potential long-term health risk for some complex organic molecules. |
| Corrosion | Skin Corrosion/Burns, Eye Damage, Corrosive to Metals | Causes severe skin burns and eye damage.[8][11] | Some pyridazine derivatives or reagents used in their synthesis may be corrosive. |
The Risk Assessment Protocol
A systematic risk assessment should be conducted for every new experiment or significant change in procedure.[12]
Step-by-Step Risk Assessment:
-
Identify the Hazards:
-
Consult the Safety Data Sheet (SDS) for all known pyridazine derivatives and reagents. The SDS is a critical source of information on hazards, handling, and emergency measures.[6]
-
For novel derivatives, treat them as being at least as hazardous as their parent compounds or structurally similar molecules.[7] Assume high toxicity until proven otherwise.
-
-
Assess the Exposure:
-
Implement Control Measures:
-
Apply the "Hierarchy of Controls" to minimize risk.[14]
-
-
Document and Review:
-
Record the risk assessment and the chosen control measures.
-
Review the assessment periodically and after any incident.
-
Diagram: The Hierarchy of Controls
This diagram illustrates the preferred order of control measures, from most to least effective.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.
Application Protocols: Safe Handling and Storage
Adherence to standardized protocols is crucial for minimizing the risk of exposure and accidents.
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering and administrative controls are primary, appropriate PPE is mandatory when handling pyridazine derivatives.[15]
Recommended PPE for Handling Pyridazine Derivatives:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant splash or explosion risk.[16] | Protects eyes from splashes of corrosive or toxic materials. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for the specific solvents and reagents being used.[16][17][18] Double-gloving is recommended for highly toxic compounds. | Prevents skin contact and absorption of hazardous chemicals. |
| Body Protection | A flame-resistant lab coat, fully buttoned.[16] For larger quantities or highly hazardous derivatives, a chemical-resistant apron or suit may be necessary.[15] | Protects the skin and clothing from splashes and spills. |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material. | Protects feet from spills and falling objects. |
| Respiratory Protection | Use of a respirator may be required if engineering controls cannot maintain exposure below permissible limits.[16][18] This requires a formal respiratory protection program, including fit-testing and medical evaluation.[17] | Prevents inhalation of toxic vapors, dusts, or aerosols. |
Engineering Controls: Isolating the Hazard
-
Fume Hoods: All work with pyridazine derivatives, especially those that are volatile or dusty, must be conducted in a certified chemical fume hood. Ensure the sash is kept at the lowest practical height.
-
Ventilation: Maintain good general laboratory ventilation, with at least 4-6 air changes per hour, to prevent the buildup of hazardous vapors.[19]
-
Glove Boxes: For highly toxic, air-sensitive, or pyrophoric pyridazine derivatives, a glove box provides a contained and inert atmosphere.
Prudent Handling Practices: A Step-by-Step Protocol
-
Preparation:
-
Review the risk assessment and SDS for all chemicals to be used.
-
Ensure all necessary PPE is available and in good condition.
-
Clear the work area of any unnecessary equipment or chemicals.
-
Locate the nearest safety shower and eyewash station.
-
-
During the Experiment:
-
Work within a designated area inside the fume hood.
-
Use the smallest quantity of the pyridazine derivative necessary for the experiment.
-
Keep all containers of pyridazine derivatives and other hazardous chemicals sealed when not in use.[20]
-
Use appropriate equipment for handling solids and liquids to avoid generating dust or aerosols.
-
Ground and bond containers when transferring flammable liquids to prevent static discharge.[3][21]
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment after use.
-
Properly label and store all synthesized pyridazine derivatives.
-
Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.
-
Remove PPE carefully to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Storage Requirements
Proper storage is critical to prevent degradation, accidental release, and incompatible chemical reactions.[20]
-
General Storage: Store pyridazine derivatives in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[20][22]
-
Segregation: Store pyridazine derivatives away from incompatible materials such as strong oxidizing agents and strong acids.[21][22]
-
Labeling: All containers must be clearly labeled with the chemical name, hazard pictograms, and date of synthesis.
-
Inventory: Maintain an accurate inventory of all pyridazine derivatives.[23]
-
Flammable Liquids: For pyridazine derivatives that are flammable, adhere to OSHA standards for flammable liquid storage, including the use of approved flammable storage cabinets.[24][25]
Emergency Procedures: Preparedness and Response
Even with the best precautions, accidents can happen. A well-rehearsed emergency plan is essential.
Chemical Spills
Diagram: Chemical Spill Response Workflow
Caption: A workflow for responding to chemical spills.
Protocol for Minor Spills (manageable by laboratory personnel):
-
Protect: Don the appropriate PPE.[26]
-
Contain: Confine the spill using a spill kit with absorbent materials like vermiculite or sand.[26][28]
-
Neutralize (if applicable): For acidic or basic spills, use a suitable neutralizing agent.
-
Clean: Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[26][27]
-
Decontaminate: Clean the spill area with soap and water.[27]
-
Report: Inform your supervisor of the incident.
For Major Spills (large volume, highly toxic, or unknown substance):
-
Evacuate: Immediately evacuate the area and alert others. If there is a fire or explosion risk, pull the fire alarm.[27]
-
Isolate: Close doors to the affected area as you leave.
-
Call for Help: Contact your institution's emergency response team and provide them with the chemical name, quantity spilled, and location.[27]
-
Do Not Attempt to Clean Up a Major Spill Yourself. [26]
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[22][29] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected skin with large amounts of water for at least 15 minutes in a safety shower.[22][29] Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration.[22] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[22] Seek immediate medical attention.
Conclusion
The synthesis and study of pyridazine derivatives will undoubtedly continue to yield significant scientific advancements. By fostering a deep understanding of the potential hazards and diligently applying the safety protocols outlined in this guide, researchers can ensure that this important work is conducted in the safest possible environment. A proactive and informed approach to safety is not a barrier to innovation; it is a prerequisite for sustainable and responsible scientific progress.
References
-
Chementors. (2024, June 25). SDS BASICS: GHS HAZARD PICTOGRAMS FOR SDS AND LABELS. Chementors. Retrieved from [Link]
-
Office of Environmental Health and Safety. (2016, August 22). Know Your Hazard Symbols (Pictograms). Princeton University. Retrieved from [Link]
-
Wikipedia. (n.d.). GHS hazard pictograms. Retrieved from [Link]
-
OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
-
OSHA.com. (2022, August 17). GHS Hazard Sign, Symbol & Pictogram Meanings. Retrieved from [Link]
-
CIRS Group. (2024, November 21). What Do You Know About the GHS Hazard Pictograms?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, October 5). OSHA Chemical Hazards And Communication. StatPearls. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]
-
Alfa Aesar. (2025, September 18). Pyridazine - SAFETY DATA SHEET. Retrieved from [Link]
-
A-Lined. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
-
Justrite. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Drug design, development and biological screening of pyridazine derivatives. Retrieved from [Link]
-
ACTenviro. (2025, August 4). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. Retrieved from [Link]
-
Occupational Hygiene. (2025, October 28). A Practical Guide to Chemical Risk Assessment. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). Chemical Risk Assessment. Retrieved from [Link]
-
Worcester Polytechnic Institute. (n.d.). Quick Guide to Risk Assessment for Hazardous Chemicals. Retrieved from [Link]
- [Institution Name]. (n.d.). Chemical Emergency Procedures. [Provide a more specific source if available from search results, otherwise use a generic placeholder].
- [Institution Name]. (n.d.). Chemical Safety: Personal Protective Equipment. [Provide a more specific source if available from search results, otherwise use a generic placeholder].
- [Institution Name]. (n.d.). Novel Chemicals with Unknown Hazards SOP. [Provide a more specific source if available from search results, otherwise use a generic placeholder].
-
Simon Fraser University. (n.d.). Risk assessment - Chemical safety. Retrieved from [Link]
-
Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]
- [Institution Name]. (2015, July 22). Personal Protective Equipment Selection Guide. [Provide a more specific source if available from search results, otherwise use a generic placeholder].
-
SAMS Solutions. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Laboratory Equipment. Prudent Practices in the Laboratory. Retrieved from [Link]
-
Air Products. (n.d.). Use Nitrogen Safely. Retrieved from [Link]
-
Quora. (2023, March 6). What are the safety precautions for handling liquid nitrogen in the lab?. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Nitrogen-Containing Heterocycles and Their Biological Applications. Retrieved from [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. occhygiene.com.au [occhygiene.com.au]
- 6. Risk Assessment - Health and Safety Authority [hsa.ie]
- 7. twu.edu [twu.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. What Do You Know About the GHS Hazard Pictograms? - Regulatory News - Chemicals - CIRS Group [cirs-group.com]
- 10. chementors.com [chementors.com]
- 11. osha.com [osha.com]
- 12. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 13. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 14. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 15. sams-solutions.com [sams-solutions.com]
- 16. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 17. research.arizona.edu [research.arizona.edu]
- 18. falseguridad.com [falseguridad.com]
- 19. airproducts.com [airproducts.com]
- 20. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 21. fishersci.com [fishersci.com]
- 22. assets.thermofisher.com [assets.thermofisher.com]
- 23. OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. connmaciel.com [connmaciel.com]
- 25. ishn.com [ishn.com]
- 26. ut.edu [ut.edu]
- 27. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 28. Styrene, Phenol & Pyridine Spill Response Guide [lonestarhazmat.com]
- 29. safety.fsu.edu [safety.fsu.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our focus is on providing practical, experience-driven insights to navigate the common challenges encountered during this synthesis.
I. Synthesis Overview & Common Challenges
The synthesis of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate is a critical process for the development of various pharmacologically active molecules. Pyridazine derivatives are recognized as "privileged structures" in drug discovery due to their wide range of biological activities.[1] However, the synthesis can be prone to several issues, including low yields, incomplete reactions, and the formation of side products. This guide will address these challenges in a structured question-and-answer format.
A common synthetic route involves the reaction of a 1,3-dicarbonyl compound with hydrazine or a hydrazine derivative.[2][3] Another approach is the inverse-electron-demand Diels-Alder (IEDDA) reaction of tetrazines with alkynes.[4] The choice of strategy can significantly impact the yield and purity of the final product.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Here we address some of the most common questions and issues that arise during the synthesis of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields are a frequent challenge in pyridazine synthesis. Several factors can contribute to this issue. Let's break down the potential causes and solutions.
-
Sub-optimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. For instance, in a Diaza-Wittig reaction approach, the solvent can dramatically affect the reaction time and yield.[1][5] While dichloromethane is commonly used, diisopropyl ether has been shown to be a superior solvent, leading to precipitation of the product in high yields in under 30 minutes.[1][5]
Solvent Reaction Time Yield Reference Dichloromethane 16 hours (with HMPT) Good [1] Diisopropyl ether < 30 minutes (with P(n-Bu)3) High [1][5] -
Reagent Quality and Stoichiometry: Ensure the purity of your starting materials, particularly the hydrazine derivative. Hydrazine can decompose, especially in the presence of metal catalysts.[6] Precise stoichiometry is also crucial; an excess or deficit of one reagent can lead to side reactions or incomplete conversion.
-
Inefficient Cyclization: The cyclization step to form the pyridazine ring can be sluggish. In syntheses involving 3-oxo-2-arylhydrazonopropanals and active methylene compounds, acetic anhydride has been successfully used as a reaction medium to facilitate the condensation and subsequent cyclization, leading to excellent yields.[2]
-
Side Reactions: The pyridazine nucleus is susceptible to nucleophilic attack, which can lead to the formation of unwanted byproducts.[7] Understanding the electronic properties of your specific pyridazine intermediate is key to minimizing these side reactions.
Q2: I'm observing the formation of significant side products. How can I identify and minimize them?
A2: The formation of side products is often related to the reactivity of the pyridazine ring and the reaction conditions.
-
Common Side Products: Depending on the synthetic route, common side products can include incompletely cyclized intermediates, products of nucleophilic substitution on the pyridazine ring, or dimers.
-
Identification: A combination of TLC, LC-MS, and NMR spectroscopy is essential for identifying the structure of the major side products. This information will provide clues about the undesired reaction pathway.
-
Minimization Strategies:
-
Temperature Control: Running the reaction at a lower temperature can sometimes suppress the formation of side products by reducing the rate of competing reactions.
-
Choice of Base: If a base is used, its strength and steric hindrance can influence the regioselectivity of deprotonation and subsequent reactions.
-
Protecting Groups: In some cases, temporarily protecting a reactive functional group can prevent it from participating in unwanted side reactions.
-
Q3: The purification of my final product is difficult. What are the recommended purification techniques?
A3: Purification challenges often arise from the presence of closely related impurities or a low-yielding reaction.
-
Crystallization: If the product is a solid, recrystallization is often the most effective method for achieving high purity. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: For non-crystalline products or when recrystallization is ineffective, flash column chromatography on silica gel is the standard method.[1] A careful selection of the eluent system is critical for achieving good separation. A common eluent system for pyridazine derivatives is a mixture of ethyl acetate and hexane.[1]
-
Precipitation: In some optimized procedures, the desired product may precipitate directly from the reaction mixture, simplifying the purification process significantly.[1][5]
III. Experimental Protocols
To provide a practical starting point, here is a generalized protocol for a Diaza-Wittig approach to pyridazine synthesis, which can be adapted for the synthesis of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate.
Protocol: Synthesis of a Pyridazine Derivative via Diaza-Wittig Reaction
This protocol is based on a method that has been shown to be efficient and high-yielding.[1][5]
Step 1: Formation of the α-diazo-β-ketoester
-
This step typically involves the reaction of a β-ketoester with a diazo transfer reagent.
Step 2: Oxidation
-
The resulting β-hydroxy-α-diazo compound is oxidized, for example, using IBX (1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide) in a suitable solvent like acetonitrile under reflux.[1][5]
Step 3: Diaza-Wittig Reaction and Cyclization
-
After oxidation, the crude α-diazo-β-ketoester is used directly without further purification.
-
The crude product is dissolved in diisopropyl ether.
-
Tributylphosphine (P(n-Bu)3) is added to the solution at room temperature.
-
The reaction is typically complete within 30 minutes, with the pyridazine product precipitating out of the solution.[1][5]
-
The precipitate is collected by filtration to yield the desired pyridazine derivative.
Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yields in pyridazine synthesis.
IV. Mechanistic Insights
Understanding the underlying reaction mechanisms is crucial for effective troubleshooting.
The Diaza-Wittig Reaction Pathway
The Diaza-Wittig reaction is a powerful tool for the synthesis of pyridazines.[1] It proceeds through the formation of a phosphazine intermediate, which then undergoes an intramolecular Wittig-type reaction to form the pyridazine ring.
Caption: Simplified mechanism of the Diaza-Wittig reaction for pyridazine synthesis.
The choice of phosphine is critical. While hexamethylphosphorous triamide (HMPT) has been used, it is toxic.[1][5] Tributylphosphine is a safer and often more efficient alternative.[1][5]
V. Conclusion
Improving the yield of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate synthesis requires a systematic approach to troubleshooting and optimization. By carefully considering reaction conditions, reagent quality, and potential side reactions, researchers can significantly enhance their synthetic outcomes. This guide provides a foundation of knowledge and practical advice to assist you in your research endeavors. For further in-depth information, please consult the referenced literature.
VI. References
-
Product Class 8: Pyridazines. (n.d.). Science of Synthesis. Retrieved February 20, 2026, from [Link]
-
Strategy for the synthesis of pyridazine heterocycles and its derivatives. (2013). Lirias. Retrieved February 20, 2026, from [Link]
-
Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. (n.d.). WUR eDepot. Retrieved February 20, 2026, from [Link]
-
Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. (2024). RSC Publishing. Retrieved February 20, 2026, from [Link]
-
Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. (2014). PMC. Retrieved February 20, 2026, from [Link]
-
Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (n.d.). Knowledge UChicago. Retrieved February 20, 2026, from [Link]
-
Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. (2013). ACS Publications. Retrieved February 20, 2026, from [Link]
-
Pyridine Synthesis: Cliff Notes. (2004). Baran Lab. Retrieved February 20, 2026, from [Link]
-
Pyridazine Derivatives. (2003). Arkivoc. Retrieved February 20, 2026, from [Link]
-
Safety Issues with Pyridine Ring Construction. (n.d.). Wordpress. Retrieved February 20, 2026, from [Link]
Sources
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 4. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Safety Issues with Pyridine Ring Construction - Wordpress [reagents.acsgcipr.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Optimization of reaction parameters for pyridazine synthesis
Status: Online 🟢 | Current Wait Time: 0 min | Ticket Priority: High
Welcome to the Pyridazine Optimization Hub. This guide is structured to troubleshoot specific "pain points" in pyridazine synthesis, moving from modern Inverse Electron Demand Diels-Alder (IEDDA) methodologies to classical condensation and late-stage functionalization.
Module 1: Inverse Electron Demand Diels-Alder (IEDDA)
Context: You are reacting 1,2,4,5-tetrazines with dienophiles (alkenes/alkynes) to form pyridazines. Common Ticket: "My reaction is sluggish, or I'm isolating the dihydropyridazine intermediate instead of the aromatic product."
🔧 Troubleshooting Protocol
Q: Why is the reaction stalling despite using electron-deficient tetrazines? A: The IEDDA reaction rate is governed by the HOMO(dienophile)-LUMO(tetrazine) gap. If you are using a standard alkene, the gap may be too large.
-
Optimization:
-
Strain-Promoted Activation: Switch to strained dienophiles like trans-cyclooctene (TCO) or norbornene. The relief of ring strain lowers the activation energy significantly [1].
-
Lewis Acid Catalysis: Add mild Lewis acids (ZnCl₂, BF₃·OEt₂) to lower the LUMO of the tetrazine, accelerating the cycloaddition.
-
Solvent Effect: Use water or fluorinated alcohols (TFE, HFIP). These solvents can accelerate Diels-Alder reactions via hydrogen bond activation and the hydrophobic effect [2].
-
Q: I see a color change, but NMR shows a mixture of products.
A: The color change (Pink/Red Tetrazine
-
Fix: If using alkenes, you must include an oxidation step (DDQ, Chloranil, or simple air bubbling) to aromatize the ring.
-
Pro-Tip: Use alkynes as dienophiles. They bypass the dihydropyridazine stage, ejecting N₂ to yield the aromatic pyridazine directly.
📊 IEDDA Workflow Visualization
Caption: Logical flow for IEDDA synthesis showing the critical oxidation requirement for alkene dienophiles.
Module 2: Classical Condensation (Paal-Knorr Type)
Context: Condensation of 1,4-dicarbonyls with hydrazine. Common Ticket: "I am getting a mixture of regioisomers with my unsymmetrical 1,4-diketone."
🔧 Troubleshooting Protocol
Q: How do I control regioselectivity when condensing methylhydrazine with an unsymmetrical 1,4-diketone? A: This is a classic competition between steric hindrance and electronic electrophilicity.
-
The Mechanism: The more nucleophilic nitrogen of the hydrazine (usually the NH₂ in alkylhydrazines) attacks the more electrophilic/less hindered carbonyl first.
-
Solution (Stepwise Protocol):
-
Do not mix everything at once.
-
Form the mono-hydrazone first at low temperature (
) to kinetically favor attack at the most accessible carbonyl. -
Once the hydrazone is formed, heat to promote cyclization.
-
Steric Control: If R groups are similar (e.g., Methyl vs Ethyl), regioselectivity will be poor (~1:1). You may need to redesign the synthesis to use the IEDDA approach (Module 1) for better control [3].
-
Q: My product is "oiling out" and won't crystallize. A: Pyridazines are highly polar and often trap solvent.
-
Fix:
-
Dissolve the oil in a minimum amount of hot ethyl acetate.
-
Add hexanes dropwise until turbidity persists.
-
Seed with a crystal if available, or scratch the flask.
-
Alternative: Convert to the hydrochloride salt (add HCl in dioxane) which often crystallizes more readily than the free base.
-
📊 Solvent Selection Data
| Solvent | Temp ( | Rate | Notes |
| Ethanol (EtOH) | 78 | Fast | Standard. Can trap water. Good for crystallization.[1][2] |
| Acetic Acid (AcOH) | 118 | Fast | Acid catalysis helps carbonyl activation. Hard to remove. |
| Toluene | 110 | Medium | Good for azeotropic removal of water (Dean-Stark). |
| THF | 66 | Slow | Use for solubility issues; often requires acid catalyst. |
Module 3: Late-Stage Functionalization (Minisci Reaction)
Context: Radical alkylation of the pyridazine core. Common Ticket: "I'm getting low yields and over-alkylation at C4/C5."
🔧 Troubleshooting Protocol
Q: The reaction works but I get a mix of mono- and di-alkylated products. A: The Minisci reaction involves nucleophilic radical attack on a protonated heteroaromatic base. Once the first alkyl group is added, the product is often more electron-rich (and slightly less reactive), but the radical species is highly reactive and non-discriminatory.
-
Optimization:
-
Protonation is Key: Ensure the pH is low enough to fully protonate the pyridazine ring. The radical attacks the pyridinium species, not the neutral pyridazine.
-
Biphasic Conditions: Use a DCM/Water biphasic system with vigorous stirring. This segregates the radical source (aqueous) from the product (organic), preventing over-reaction [4].
-
Stoichiometry: Use a deficiency of the radical precursor (0.7 equiv) relative to the heterocycle if the starting material is valuable, or a large excess of heterocycle.
-
📊 Minisci Decision Tree
Caption: Decision matrix for optimizing radical functionalization of pyridazines.
References
-
Boger, D. L. (1986). Diels-Alder reactions of heterocyclic aza dienes.[3] Scope and applications. Chemical Reviews, 86(5), 781-793. Link
-
Chaudhuri, S., et al. (2016). Pyridazine synthesis via inverse electron demand Diels–Alder reaction of 1,2,4,5-tetrazines.[4][5][6] Organic & Biomolecular Chemistry, 14, 107-125. Link
-
Lüleburgaz, S., et al. (2020). Regioselective Synthesis of Pyridazines. Arkivoc, 2020(i), 1-15. Link
-
Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13666-13699. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acs.figshare.com [acs.figshare.com]
- 6. nasu-periodicals.org.ua [nasu-periodicals.org.ua]
Technical Support Center: Improving Selectivity of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate and its derivatives. This guide is designed to provide in-depth, field-proven insights into the common and complex challenges associated with achieving high selectivity in the functionalization of this important heterocyclic scaffold. As pyridazine-based compounds are critical pharmacophores in drug discovery, precise control over their substitution patterns is paramount for successful structure-activity relationship (SAR) studies.[1][2][3]
This document moves beyond standard protocols to explain the why behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Section 1: Understanding the Inherent Reactivity of the Pyridazine Core
Before troubleshooting specific issues, it is crucial to understand the electronic landscape of the Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate molecule. The regiochemical outcome of any reaction is a direct consequence of this landscape.
FAQ: What are the most reactive positions on the Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate scaffold for C-H functionalization, and why?
Answer: The reactivity of the pyridazine ring is dictated by the electron-deficient nature imparted by its two adjacent nitrogen atoms and the electronic effects of its substituents.[4] For your specific scaffold, the analysis is as follows:
-
Innate Pyridazine Reactivity: Pyridazines inherently exhibit reactivity at the C4 and C5 positions (β to the nitrogen atoms).[5] These positions are more electron-rich compared to the C3 and C6 positions (α to the nitrogen atoms).
-
Substituent Effects:
-
Ethyl 3-carboxylate (EWG): This electron-withdrawing group (EWG) at the C3 position further deactivates the ring, particularly the adjacent C4 position, making it more electrophilic.
-
5-Benzyloxy (EDG): The benzyloxy group at C5 is an electron-donating group (EDG) through resonance. This effect increases the nucleophilicity of the C4 and C6 positions.
-
-
The Overall Picture: The interplay of these factors creates a nuanced reactivity map. The C4 position is activated by the C5-benzyloxy group but electronically influenced by the adjacent C3-ester. The C6 position is primarily activated by the C5-benzyloxy group. The C-H bond at C4 is often the most acidic and a primary target for many functionalization reactions, but selectivity can be a major challenge. Radical reactions, for instance, often favor the β-positions (C4/C5) in pyridazines.[5]
Section 2: Troubleshooting Guide for Common Selectivity Issues
This section addresses specific problems you might encounter during the C-H functionalization of your pyridazine derivative.
Problem 1: Poor Regioselectivity in C-H Functionalization
This is the most common challenge, resulting in difficult-to-separate mixtures of C4 and C6 substituted isomers.
Question: My Palladium-catalyzed C-H arylation is yielding a mixture of C4 and C6 substituted products. How can I enhance selectivity for the C4 position?
Answer: Achieving high regioselectivity in Pd-catalyzed C-H arylations of electron-deficient heterocycles like pyridazine is a known challenge.[6] The outcome is a delicate balance of electronic and steric effects, which can be tuned by carefully modifying reaction parameters.
Causality and Strategic Solutions:
-
Electronic Bias: While the C5-benzyloxy group activates both C4 and C6, the C4 position is adjacent to the electron-withdrawing ester group. This can make the C4-H bond more acidic and potentially favor concerted metalation-deprotonation pathways, which are often key in these catalytic cycles.[6]
-
Ligand Choice is Critical: The ligand on the palladium center is paramount. Bulky, electron-rich phosphine ligands can influence the steric environment around the metal, potentially favoring approach at the less-hindered C-H bond. Conversely, specialized ligands can engage in secondary interactions that direct the catalyst.
-
Role of Additives: Carboxylic acid ligands or silver salts can significantly impact the reaction's efficiency and selectivity. They can act as proton shuttles or halide scavengers, modifying the active catalytic species.[6]
Troubleshooting Workflow Diagram
Caption: Decision workflow for optimizing C4-arylation selectivity.
Comparative Table of Reaction Conditions for C-H Arylation
| Entry | Catalyst | Ligand | Additive | Base | Solvent | Temp (°C) | C4:C6 Ratio (Hypothetical) |
| 1 | Pd(OAc)₂ | PPh₃ | None | K₂CO₃ | Toluene | 110 | 1.5 : 1 |
| 2 | Pd(OAc)₂ | PCy₃ | PivOH | Cs₂CO₃ | Dioxane | 120 | 5 : 1 |
| 3 | Pd(OAc)₂ | SPhos | AdCOOH | Cs₂CO₃ | DMF | 140 | 8 : 1 |
| 4 | Pd(OAc)₂ | [PCy₃H]BF₄ | None | Cs₂CO₃ | Toluene | 120 | 12 : 1[6] |
Protocol 1: Optimized C4-Selective Palladium-Catalyzed C-H Arylation
-
Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Ethyl 5-(benzyloxy)pyridazine-3-carboxylate (1.0 equiv), the aryl halide (1.5 equiv), Pd(OAc)₂ (5 mol%), and the chosen ligand (e.g., [PCy₃H]BF₄, 10 mol%).
-
Reagent Addition: Add the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Solvent: Add anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in a pre-heated oil bath at the optimized temperature (e.g., 120 °C) for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired C4-arylated product.
Question: I am attempting a Minisci-type radical alkylation and getting poor selectivity. What factors can I tune to favor a single isomer?
Answer: Minisci-type reactions are powerful for functionalizing electron-deficient heterocycles, but selectivity can be problematic.[7] The regiochemical outcome is highly sensitive to the reaction environment because it influences the stability of the radical intermediates and the protonation state of the pyridazine nitrogen.
Causality and Strategic Solutions:
-
Protonation is Key: The reaction is typically performed under acidic conditions. Protonation of a pyridazine nitrogen enhances the ring's electrophilicity, making it more susceptible to attack by the nucleophilic radical. The position of protonation can influence the site of radical addition.
-
Solvent Polarity: The solvent can affect the relative contribution of different directing factors.[5] In some cases, switching from a non-polar to a polar solvent like DMSO can alter the regioselectivity.
-
Nature of the Radical: The steric bulk and electronic nature of the radical being added play a significant role. Larger radicals may favor addition at a less sterically hindered position.
Factors Influencing Minisci Reaction Selectivity
Caption: Key parameters influencing regioselectivity in Minisci-type reactions.
Problem 2: Reaction Failure and Decomposition
Question: My reaction mixture is turning dark brown or black, and I'm getting low yields of any identifiable product. What is causing this decomposition?
Answer: Darkening or "tarring" of a reaction mixture is a common sign of decomposition or unwanted polymerization side reactions.[8] For sensitive heterocyclic systems like pyridazines, several factors can contribute to this outcome.
Causality and Strategic Solutions:
-
Excessive Heat: High reaction temperatures can promote decomposition pathways, especially for complex, functionalized molecules.[8]
-
Atmospheric Contamination: The presence of oxygen or moisture can be detrimental. Oxygen can initiate radical chain reactions leading to polymerization, while moisture can deactivate catalysts and reagents.[8] It is critical to use anhydrous solvents and maintain an inert atmosphere.
-
Reagent Purity: Impurities in starting materials, reagents, or solvents can act as catalysts for decomposition. Ensure all materials are of high purity.
-
Incorrect Stoichiometry or Addition Order: Adding a highly reactive reagent too quickly can cause localized heating and side reactions. The order of addition can also be critical for preventing the decomposition of sensitive intermediates.[8]
Protocol 2: Ensuring Anhydrous and Inert Reaction Conditions
-
Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of dry nitrogen or argon.
-
Solvent Preparation: Use commercially available anhydrous solvents packaged under an inert atmosphere. For extra precaution, solvents can be dried further using a solvent purification system or by distillation over an appropriate drying agent (e.g., sodium/benzophenone for THF/dioxane, CaH₂ for DMF/toluene).
-
Reagent Handling: Dry solid reagents in a vacuum oven. Handle hygroscopic or air-sensitive reagents in a glovebox or using Schlenk line techniques.
-
Reaction Setup: Assemble the reaction apparatus while flushing with an inert gas. Use septa and needles for liquid transfers. Maintain a positive pressure of inert gas throughout the reaction using a balloon or a bubbler system.
Section 3: Advanced Protocols for Highly Selective Functionalization
When standard methods fail to provide the desired selectivity, more advanced, mechanistically distinct strategies are required.
Question: How can I achieve highly specific functionalization at the C6 position, which is often less reactive or disfavored in my system?
Answer: To override the inherent electronic preferences of the pyridazine ring, a powerful strategy is directed metalation . This involves using a directing group to position a metalating agent at a specific C-H bond, creating a nucleophilic organometallic intermediate that can then be quenched with an electrophile.
Causality and Strategic Solutions:
Directed metalation relies on a coordinating group on the substrate that chelates to a metal-base complex, delivering the deprotonation agent to an adjacent C-H bond. While your current substrate lacks a classical directing group at a position that would direct to C6, this strategy is a cornerstone of modern heterocycle synthesis and is worth considering for derivatives. A more direct approach for your scaffold is regioselective zincation using specialized bases like TMP-metal complexes (TMP = 2,2,6,6-tetramethylpiperidide). These reactions can proceed with excellent regiocontrol even without strong directing groups, often governed by the acidity of the C-H protons.[9][10] For pyridazine itself, zincation has been shown to be highly regioselective for the C3 position.[9] The substitution pattern on your molecule will alter this, likely favoring metalation at C4 due to the influence of the adjacent ester. However, careful screening of bases and conditions could potentially unlock C6 reactivity.
Directed Metalation-Quench Workflow
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 5. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. benchchem.com [benchchem.com]
- 9. Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for troubleshooting biological assays. As a Senior Application Scientist, I understand that inconsistent results can be a significant source of frustration and can impede scientific progress. This guide is designed to provide you with a structured approach to identifying and resolving the root causes of variability in your assays. We will explore the key pillars of a robust assay: the reagents, the operator, the environment, the protocol itself, and the subsequent data analysis. By understanding the "why" behind each potential issue, you will be better equipped to implement effective and lasting solutions.
FAQs: A Deep Dive into Common Assay Problems
This section is organized by the primary sources of variability. Each question addresses a common problem and provides a detailed explanation of the potential causes and a step-by-step guide to resolution.
Section 1: Reagent-Related Issues
Critical reagents are the backbone of any biological assay, and their variability can be a major source of inconsistent results.[1] This section will help you diagnose and resolve issues related to your reagents.
Question: My assay signal has suddenly dropped, or the background has increased significantly with a new batch of reagents. What could be the cause?
Answer: This is a classic example of lot-to-lot variability, a common challenge with biological reagents such as antibodies, enzymes, and cell culture media.[1]
-
The "Why": Manufacturers, despite their best efforts, can have subtle differences in production processes between batches.[2] These can include minor changes in the purification of an antibody, the activity of an enzyme, or the concentration of a critical component in a media supplement. These seemingly small changes can have a significant impact on your assay's performance. Improper storage or handling of reagents can also lead to degradation and inconsistent results.[3]
-
Troubleshooting Protocol:
-
Confirm Proper Storage and Handling: First, rule out any issues with how the new reagents were handled. Cross-reference the storage conditions (temperature, light exposure) with the manufacturer's recommendations.[3]
-
Perform a Bridging Study: Before implementing a new lot of a critical reagent, it is essential to perform a bridging study. This involves running the old and new lots in parallel to compare their performance.
-
Re-optimize Concentrations: If the new lot shows a different level of activity, you may need to re-titer antibodies or re-optimize the concentration of other critical reagents to achieve the desired signal-to-noise ratio.
-
Contact the Manufacturer: If you observe significant and uncorrectable differences, contact the manufacturer's technical support. They may have additional data on the new lot or be able to provide a replacement.
-
Question: I'm seeing a gradual decline in my assay performance over time, even with the same lot of reagents. What's going on?
Answer: This issue often points to reagent instability or degradation.
-
The "Why": Even when stored correctly, biological reagents have a finite shelf life.[3] Repeated freeze-thaw cycles, exposure to light, or microbial contamination can all lead to a gradual loss of activity.[4] For example, fluorescently labeled antibodies are susceptible to photobleaching if not protected from light.[4]
-
Troubleshooting and Best Practices:
-
Aliquot Your Reagents: To avoid repeated freeze-thaw cycles, aliquot your critical reagents into single-use volumes upon receipt.[5]
-
Monitor Expiration Dates: Always be mindful of the expiration dates provided by the manufacturer.[3]
-
Proper Storage: Ensure that reagents are stored at the correct temperature and protected from light as recommended. Do not store antibodies in "frost-free" freezers which can cause temperature cycling.[5]
-
Perform Regular Quality Control: Periodically run a quality control check on your long-term reagents using a known positive and negative control to ensure they are still performing as expected.
-
Section 2: Operator-Dependent Variability
The person performing the assay can be a significant source of variability.[6][7] Differences in technique and experience can lead to inconsistent results between operators or even between experiments run by the same operator on different days.[6][8][9]
Question: Two different researchers in my lab are getting different results for the same assay. How can we standardize our procedure?
Answer: This is a common challenge that highlights the importance of detailed and standardized protocols.
-
The "Why": Seemingly minor variations in technique, such as pipetting style, timing of incubation steps, or the way cells are washed, can have a cumulative effect on the final result.[10][11]
-
Standardization Protocol:
-
Detailed Standard Operating Procedure (SOP): Create a highly detailed SOP that goes beyond a simple list of steps. Include specifics on:
-
Pipetting techniques (e.g., forward vs. reverse pipetting for viscous liquids).
-
Incubation times and conditions (e.g., "incubate for 1 hour at room temperature" should be "incubate for 60 minutes at 22°C").
-
Washing steps (e.g., number of washes, volume of wash buffer, and force of dispensing).
-
-
Side-by-Side Training: Have the two researchers perform the assay side-by-side, observing each other's technique at each step. This can often reveal subtle differences that were not apparent from reading the protocol.
-
Cross-Validation: Once the technique has been standardized, have both researchers run the same set of samples and compare the results. The goal is to achieve an acceptable level of inter-operator variability.
-
Question: My results seem to vary from day to day, even when I'm the only one running the assay. What could be the cause?
Answer: Day-to-day variation can be one of the most challenging issues to troubleshoot as it can be caused by a combination of factors.[6]
-
The "Why": This can be due to subtle changes in the environment, the age of the reagents, or even minor inconsistencies in your own technique.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for day-to-day assay variability.
Section 3: Environmental and Instrumental Factors
The physical environment of your laboratory can have a significant impact on the performance of your assays.[12][13]
Question: My cell-based assay is showing inconsistent growth and viability. What environmental factors should I consider?
Answer: Cell-based assays are particularly sensitive to their environment.
-
The "Why": Temperature, humidity, and CO2 levels in your incubator are critical for cell health.[14] Even the position of your plate within the incubator can lead to "edge effects" where the outer wells behave differently from the inner wells.
-
Environmental Control Best Practices:
Parameter Recommended Range Potential Impact of Deviation Temperature 37°C (for most mammalian cells) Altered cell metabolism and growth rates. CO2 5-10% (depending on media buffer) Changes in media pH affecting cell viability.[12] Humidity >95% Evaporation from outer wells leading to "edge effects". -
Mitigation Strategies:
-
Regularly Calibrate Equipment: Ensure your incubators and other temperature-controlled equipment are regularly calibrated and monitored.[15]
-
Use a Water Pan: Keep a water pan in your incubator to maintain high humidity.
-
Avoid "Edge Effects": When possible, avoid using the outer wells of your microplates for critical samples. If you must use them, fill them with sterile media or water to create a humidity barrier.
-
Section 4: Assay Design and Protocol Optimization
A well-designed and robust assay protocol is fundamental to achieving consistent and reliable results.[16][17]
Question: I'm developing a new assay and the results are not reproducible. Where should I start with optimization?
Answer: A systematic approach to assay development is crucial.
-
The "Why": Every component of your assay, from the choice of cell line to the concentration of each reagent, can influence the final outcome.[16] A "one-size-fits-all" approach rarely works.
-
Assay Development Workflow:
Caption: A systematic workflow for robust assay development.
Section 5: Data Analysis and Interpretation
The way you analyze and interpret your data is just as important as how you generate it.[18][19]
Question: My data looks noisy, and I'm having trouble fitting a standard curve. What are some common data analysis pitfalls?
Answer: Data analysis errors can obscure real biological effects or create the illusion of an effect where none exists.[20]
-
Data Analysis Best Practices:
-
Understand Your Model: For dose-response curves, ensure you are using the appropriate model (e.g., 4PL or 5PL for sigmoidal curves).
-
Outlier Analysis: Use a defined statistical method (e.g., Grubbs' test) to identify and handle outliers, rather than removing them arbitrarily.
-
Software Settings: Be aware of the default settings in your analysis software. For example, some software may use "Pure Error" for variance estimation, which can falsely narrow your confidence intervals. "Residual Error" is often a more appropriate choice.[21]
-
Consult a Statistician: For complex experimental designs, it is always advisable to consult with a biostatistician to ensure you are using the most appropriate statistical tests.[19]
-
References
-
Certain Approaches to Understanding Sources of Bioassay Variability. (2018, October 20). BPI. [Link]
-
Navigating Critical Reagent Challenges in Cell-Based Potency Assays: Case Studies on Variability and Solutions. BioAgilytix. [Link]
-
Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. (2019, August 5). Taylor & Francis Online. [Link]
-
Common Challenges in Biochemical Assays and How to Overcome Them. (2025, November 6). BellBrook Labs. [Link]
-
Common sources of variability during sample collection and processing. ResearchGate. [Link]
-
Bradford Assay Troubleshooting Guide Common Errors and Fixes. (2025, July 11). ZAGENO. [Link]
-
Troubleshooting Immunoassays. Ansh Labs. [Link]
-
Prediction of Influence of Environmental Factors on the Toxicity of Pentachlorophenol on E. coli-Based Bioassays. PMC. [Link]
-
Managing Reagent Variation. (2019, May 23). Clinical Lab Products. [Link]
-
Control of Variability. (2002, October 1). ILAR Journal. [Link]
-
Statistical analysis of experimental designs applied to biological assays. Lund University Publications. [Link]
-
Ensuring Reproducible Data in the Laboratory. (2020, October 1). Lab Manager. [Link]
-
Biological variation - what's it all about?. (2004, September 15). Acutecaretesting.org. [Link]
-
Biological Data Analysis: Error and Uncertainty. (2013, November 7). Horizon Research Publishing. [Link]
-
Immunoassay Troubleshooting. (2022, October 18). Biocompare. [Link]
-
Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. (2020, February 7). BPI. [Link]
-
101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]
-
Some Statistical Errors In Medical And Biological Sciences: Review. ResearchGate. [Link]
-
The Roles of Bioactivity Assays in Lot Release and Stability Testing. CASSS. [Link]
-
Issues with data and analyses: Errors, underlying themes, and potential solutions. (2018, March 12). PNAS. [Link]
-
Certain Approaches to Understanding Sources of Bioassay Variability. ResearchGate. [Link]
-
When is Pure Error for Bioassay an Error?. (2019, September 6). Quantics Biostatistics. [Link]
-
Bioassay Design & Development Guide. (2022, August 23). Scribd. [Link]
-
Treating Cells as Reagents to Design Reproducible Assays. (2021, September 16). PubMed. [Link]
-
A Practical Approach to Biological Assay Validation. EDRA Services. [Link]
-
Standardization of Operator-Dependent Variables Affecting Precision and Accuracy of the Disk Diffusion Method for Antibiotic Susceptibility Testing. Scilit. [Link]
-
Garbage In, Garbage Out: Dealing with Data Errors Bioinformatics. (2025, July 8). OMNI International Blog. [Link]
-
Operator-dependent pre-analytical variability. ResearchGate. [Link]
-
Standardization of Operator-Dependent Variables Affecting Precision and Accuracy of the Disk Diffusion Method for Antibiotic Susceptibility Testing. ASM Journals. [Link]
-
Variability of Laboratory Test Results. American Journal of Clinical Pathology. [Link]
-
Selection criteria to select in vitro bioassays for implementation and use. Oekotoxzentrum. [Link]
-
Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions. (2023, May 24). PMC. [Link]
Sources
- 1. bioagilytix.com [bioagilytix.com]
- 2. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clpmag.com [clpmag.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Standardization of Operator-Dependent Variables Affecting Precision and Accuracy of the Disk Diffusion Method for Antibiotic Susceptibility Testing | Scilit [scilit.com]
- 9. journals.asm.org [journals.asm.org]
- 10. anshlabs.com [anshlabs.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Prediction of Influence of Environmental Factors on the Toxicity of Pentachlorophenol on E. coli-Based Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. Treating Cells as Reagents to Design Reproducible Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ensuring Reproducible Data in the Laboratory | Lab Manager [labmanager.com]
- 16. tandfonline.com [tandfonline.com]
- 17. bioprocessintl.com [bioprocessintl.com]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. eimj.org [eimj.org]
- 20. pnas.org [pnas.org]
- 21. quantics.co.uk [quantics.co.uk]
Technical Support Center: Optimizing Cell Culture for Compound Testing
Welcome to the High-Throughput Biology Support Hub. Subject: Standardization of Cellular Assays for Compound Screening Support Level: Senior Application Scientist
Introduction: The Cell is a Reagent
In compound testing and drug discovery, the cell culture is not merely a vessel; it is a complex, living reagent. Inconsistencies in this reagent contribute to the "reproducibility crisis" in preclinical research. This guide addresses the three most common sources of experimental failure: Plate Uniformity (Edge Effects) , Compound Solubility (DMSO) , and Biological Interference (Serum/Mycoplasma).
Module 1: Plate Uniformity & The "Edge Effect"
Q: Why do my outer wells consistently show higher variation or lower cell viability compared to the center wells?
A: The primary cause is thermal gradients and evaporation, collectively known as the "Edge Effect."
The Mechanism:
When a cold or room-temperature plate is placed directly into a
The Solution: Thermal Equilibration & Vapor Barriers You must decouple the "seeding phase" from the "incubation phase" to allow uniform settling.
Protocol: The "Green-Zone" Seeding Strategy
-
Design: Avoid using the perimeter wells (Rows A/H and Columns 1/12) for data. Fill them with 200
of sterile PBS or media. This acts as a thermal and humidity buffer. -
Seeding: Dispense cells into the inner 60 wells.
-
Critical Step (The "Rest" Period): After dispensing, leave the plate at Room Temperature (in the hood, protected from light) for 45–60 minutes .
-
Why? This allows cells to settle and attach while the plate is isothermal (no temperature gradient).
-
-
Incubation: Once cells are adhered, move the plate to the incubator.
Visualization: Edge Effect Mitigation Workflow
Figure 1: Workflow to eliminate thermal gradient-induced edge effects. The critical control point is the Room Temperature (RT) rest period.
Module 2: Compound Management (Solubility & DMSO)
Q: My cells are dying in the vehicle control, or my compound precipitates at high concentrations. How do I fix this?
A: You are likely exceeding the "Solubility-Toxicity Threshold."
The Mechanism: Most libraries are dissolved in DMSO (Dimethyl Sulfoxide). While an excellent solvent, DMSO is cytotoxic. It increases membrane permeability and can induce differentiation or apoptosis. Furthermore, compounds often precipitate when diluted from 100% DMSO into aqueous media, creating "micro-crystals" that cause physical stress to cells or light scattering that interferes with optical readouts.
The Solution: Strict DMSO Limits & Serial Dilution Logic Never exceed the DMSO tolerance of your specific cell type.
Data: Recommended DMSO Limits by Cell Type
| Cell Type | Max Final DMSO % | Sensitivity Mechanism |
| Primary Neurons | < 0.1% | Membrane excitability changes; apoptosis. |
| Stem Cells (iPSC/ESC) | < 0.1% | Spontaneous differentiation triggers. |
| Primary Hepatocytes | 0.1% - 0.25% | Metabolic enzyme induction (CYP450). |
| Immortalized Lines (HeLa, CHO) | 0.5% - 1.0% | Generally robust, but growth rate slows >0.5%. |
| Suspension Lines (Jurkat) | 0.25% - 0.5% | More sensitive to osmotic shock than adherent lines. |
Protocol: The "Intermediate Plate" Method
Directly pipetting 0.5
-
Stock: 10 mM Compound in 100% DMSO.
-
Intermediate Plate (10x): Dilute compound 1:20 in media (e.g., 5
stock + 95 Media).-
Result: 500
Compound in 5% DMSO.
-
-
Assay Plate (1x): Transfer 10
from Intermediate Plate to 90 of cells.-
Final: 50
Compound in 0.5% DMSO. -
Benefit: The compound is pre-solubilized in media before hitting the cells, reducing precipitation shock.
-
Module 3: Biological Variables (Serum & Mycoplasma)
Q: Why is my IC50 value 10x higher in complete media compared to serum-free media?
A: Serum Protein Binding (The "Albumin Sponge" Effect).
The Mechanism: Fetal Bovine Serum (FBS) is rich in albumin and alpha-1-acid glycoprotein. Lipophilic compounds (high LogP) bind avidly to these proteins. Only the free drug is available to enter the cell and engage the target. If 99% of your drug is bound to albumin, your effective concentration is only 1% of what you calculated [1].
The Solution: The Serum-Shift Assay To validate if this is happening, perform a "Serum Shift" experiment.
Protocol:
-
Seed cells in standard 10% FBS media. Allow attachment.
-
Wash cells gently with PBS.
-
Treat cells with compound dose-response in two conditions:
-
Condition A: Media + 0% FBS (or 0.5% for cell health).
-
Condition B: Media + 10% FBS (or physiological 40 g/L HSA).
-
-
Calculate Shift:
.-
Interpretation: A ratio > 3 indicates significant protein binding.
-
Q: My assay results are drifting over time, and cells look "sandy" but media is not turbid.
A: This is the classic signature of Mycoplasma contamination.
The Mechanism: Unlike bacteria, Mycoplasma lack a cell wall (making them resistant to Pen/Strep) and are too small to cause turbidity.[1][2] They compete for nucleosides and arginine, altering cell metabolism and growth rates. Crucially, Mycoplasma contain enzymes (like mycoplasmal nucleoside phosphorylase) that can degrade certain compounds (e.g., gemcitabine) or activate others, leading to false resistance or sensitivity [2].
Troubleshooting Logic Flow
Figure 2: Diagnostic logic for identifying the root cause of assay variability.
References
-
Gleeson, M. P. (2008). Plasma protein binding: the critical role of albumin and alpha-1-acid glycoprotein. Expert Opinion on Drug Discovery.
-
Drexler, H. G., & Uphoff, C. C. (2002). Mycoplasma contamination of cell cultures: Incidence, sources, effects, detection, elimination, prevention. Cytotechnology.
-
Corning Life Sciences. (2020). Technical Bulletin: Minimizing the Edge Effect in Cell-Based Assays.
-
ATCC. (2023).[3][4] Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines.
Sources
Technical Support Center: Mitigating Cytotoxicity of Novel Therapeutic Agents
Status: Active Operator: Senior Application Scientist (Dr. A. Vance) Ticket ID: CYTO-OPT-2024
Introduction: The Potency-Toxicity Paradox
Welcome. If you are reading this, your novel therapeutic agent is likely showing promise in potency but failing in safety profiles. This is the "Potency-Toxicity Paradox." High affinity often correlates with high cytotoxicity, but not all toxicity is "true" toxicity.
This guide is not a textbook; it is a troubleshooting workflow designed to isolate, validate, and mitigate cytotoxicity in preclinical in vitro models. We will move from ruling out artifacts to engineering chemical and biological solutions.
Module 1: Pre-Experimental Validation (The "Is it Real?" Phase)
Before modifying your molecule, you must validate your readout. Over 15% of "cytotoxic" hits in small molecule screening are assay artifacts caused by chemical interference rather than biological cell death.
Issue: False Positives in Tetrazolium Assays (MTT/MTS)
Symptom: You observe a shift in IC50 values depending on cell density, or your compound is colored/autofluorescent. Mechanism: Many small molecules (especially polyphenols, thiols, and antioxidants) can directly reduce tetrazolium salts (MTT/MTS) to formazan without live cells, creating a false "viability" signal or, conversely, interacting with the reporter to quench signal.
Protocol: Cell-Free Interference Check
Use this protocol to determine if your compound is chemically incompatible with your assay.
-
Preparation: Prepare a 96-well plate with culture media (no cells).
-
Dosing: Add your test compound at the highest concentration used in your dose-response curve (e.g., 10 µM or 100 µM).
-
Incubation: Incubate for the standard assay duration (e.g., 24-48 hours) at 37°C.
-
Development: Add the MTT/MTS reagent and incubate for 2–4 hours.
-
Readout: Measure absorbance at 570 nm.
-
Analysis:
-
OD < 0.05: No interference. Proceed.
-
OD > 0.1: Chemical interference detected. STOP. Switch to an ATP-based (luminescent) or LDH (membrane integrity) assay.
-
Visual Guide: Assay Selection Decision Tree
Figure 1: Decision logic for selecting the correct viability assay to avoid false positives caused by compound interference.
Module 2: Formulation & Delivery (The Solubility vs. Toxicity Trade-off)
Often, the vehicle (solvent) kills the cells before the drug does. DMSO is the standard, but it is cytotoxic at surprisingly low concentrations depending on the cell line.
Data Reference: DMSO Tolerance Thresholds
Based on meta-analysis of mammalian cell line sensitivities [1][4].
| Cell Type | Safe Limit (<10% inhibition) | Risky Zone (Monitor Morphology) | Toxic Limit (>50% death) |
| Robust Lines (HeLa, HEK293, A549) | ≤ 0.5% (v/v) | 0.5% – 1.0% | > 1.5% |
| Sensitive Lines (HepG2, CHO, Neuronal) | ≤ 0.1% (v/v) | 0.1% – 0.5% | > 1.0% |
| Primary Cells / Stem Cells | ≤ 0.05% (v/v) | 0.05% – 0.1% | > 0.2% |
Troubleshooting Strategy: Cyclodextrin Encapsulation
If your drug requires >0.5% DMSO to stay in solution, you are likely measuring solvent toxicity. Switch to a Cyclodextrin (CD) formulation.[1] CDs form inclusion complexes with hydrophobic drugs, shielding the cell membrane from direct solvent damage while improving solubility [3].
Protocol: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Formulation
-
Stock Prep: Prepare a 20-40% (w/v) stock of HP-β-CD in sterile water or PBS. Filter sterilize (0.22 µm).
-
Complexation: Dissolve your drug directly into the CD solution. Sonicate for 30 minutes at 37°C.
-
Validation: Check for precipitation. If clear, dilute into culture media.
-
Control: Run a "Vehicle Only" control with the same % of CD. (Note: CDs are generally non-toxic up to 10-20 mM).
Module 3: Mechanistic Mitigation (Rescue Experiments)
If the toxicity is real (not artifact, not solvent), you must determine if it is On-Target (mechanism-based) or Off-Target (reactive chemistry). The most common cause of off-target small molecule toxicity is Reactive Oxygen Species (ROS) generation.
Q: How do I prove my drug is killing cells via oxidative stress?
A: Perform a Rescue Experiment using N-Acetylcysteine (NAC). NAC is a glutathione precursor that scavenges ROS.[2] If NAC rescues viability, your drug is likely acting as a redox cycler or mitochondrial toxin [5].
Protocol: ROS Rescue Validation
Critical: NAC is acidic. You must pH-adjust your stock solution to 7.4 before adding to cells.
-
Seeding: Seed cells (e.g., 5,000/well) and allow adherence overnight.
-
Pre-treatment:
-
Group A: Media only.
-
Group B: Media + 5 mM NAC (Pre-treat for 2 hours).
-
-
Drug Challenge:
-
Add your test compound to both groups at the IC50 concentration.
-
-
Incubation: Incubate for 24 hours.
-
Readout: Measure viability.
-
Result: If Group B viability >> Group A, toxicity is ROS-mediated.
-
Visual Guide: ROS Rescue Pathway
Figure 2: Mechanism of NAC-mediated rescue.[2][3][4][5] If NAC prevents cell death, the drug's toxicity is likely driven by oxidative stress rather than specific target engagement.
Module 4: Advanced Troubleshooting (FAQs)
Q: My drug precipitates when added to media, but DMSO concentration is low (0.1%). What now? A: This is "Crash-out." The drug is soluble in DMSO but insoluble in aqueous media.
-
Fix: Add the DMSO stock to the media slowly while vortexing. If that fails, switch to the HP-β-CD protocol (Module 2). Albumin (BSA) supplementation (0.1% - 0.5%) in media can also act as a carrier protein to prevent precipitation.
Q: I see toxicity in 2D culture, but not in 3D spheroids. Which is correct? A: 3D spheroids are generally more resistant to drugs due to limited diffusion and cell-cell contact (the "multicellular resistance" phenotype).
-
Insight: 3D models are often more predictive of in vivo tissue response. If 2D is toxic but 3D is safe, your therapeutic window might be wider than you think. Verify with an ATP assay in 3D (e.g., CellTiter-Glo 3D).
Q: Can I use antioxidants other than NAC? A: Yes, but be careful. Vitamin C (Ascorbate) can actually enhance toxicity of some metal-complexing drugs via the Fenton reaction. NAC is preferred because it boosts the cell's endogenous glutathione system rather than acting solely as a direct scavenger [5].
References
-
BenchChem. (2025).[2] Technical Support Center: Overcoming Valerosidate Interference in MTT Assay.Link
-
Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.[6]Link
-
Semantic Scholar. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability.[7]Link
-
LifeTein. (2023). DMSO Usage in Cell Culture: Toxicity Thresholds.[8][9][10]Link
-
BenchChem. (2025).[2] Optimizing N-Acetylcysteine (NAC) Concentration for Cell-Based Assays.Link
Sources
- 1. ovid.com [ovid.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Influence of dose and exposition time in the effectiveness of N-Acetyl-l-cysteine treatment in A549 human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetylcysteine, a small molecule scavenger of reactive oxygen species, alleviates cardiomyocyte damage by regulating OPA1-mediated mitochondrial quality control and apoptosis in response to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scitepress.org [scitepress.org]
- 6. atcc.org [atcc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. btsjournals.com [btsjournals.com]
Validation & Comparative
Validating the biological activity of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate represents a "privileged scaffold" in medicinal chemistry. The pyridazine core, particularly when substituted with a benzyloxy moiety, has demonstrated significant potential in two distinct therapeutic areas: Monoamine Oxidase B (MAO-B) inhibition (neuroprotection) and antimicrobial activity (specifically antitubercular).
This guide provides a rigorous framework for validating this specific compound. Unlike generic screening protocols, this workflow addresses the molecule's specific ester functionality—requiring researchers to distinguish between intrinsic activity and prodrug effects (hydrolysis to the carboxylic acid).
The Competitor Landscape
To objectively validate performance, this compound must be benchmarked against established standards:
| Therapeutic Target | Primary Competitor (Standard) | Mechanism | Validation Benchmark |
| MAO-B Inhibition | Selegiline (L-Deprenyl) | Irreversible Inhibitor | IC₅₀ < 500 nM; Selectivity Index > 50 |
| MAO-B Inhibition | Safinamide | Reversible Inhibitor | Reversibility (dialysis recovery) > 80% |
| Antimicrobial | Ciprofloxacin | DNA Gyrase Inhibitor | MIC < 10 µg/mL (Gram-negative) |
Critical Validation Workflow (Logic & Causality)
The biological activity of an ester-containing pyridazine cannot be assessed by a simple binding assay alone. The ester group is metabolically labile. Therefore, the validation logic must follow a "Stability-First" approach.
Diagram 1: The Validation Logic Flow
This workflow ensures that observed activity is correctly attributed to either the parent ester or the hydrolyzed acid metabolite.
Caption: A self-validating workflow distinguishing intrinsic ester activity from metabolic byproducts.
Core Validation Protocol: MAO-B Inhibition
The benzyloxy group at position 5 is a known pharmacophore for the hMAO-B active site, often engaging in pi-pi stacking with Tyr326 and Tyr398 .
A. Experimental Protocol: Fluorometric Amplex Red Assay
This assay is superior to UV-based methods for pyridazines because it avoids interference from the compound's own absorbance in the UV region.
Reagents:
-
Recombinant human MAO-B and MAO-A (Sigma/Corning).
-
Substrate: p-Tyramine or Benzylamine.
-
Detection: Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).
Step-by-Step Methodology:
-
Preparation: Dissolve Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate in DMSO (stock 10 mM). Dilute serially to range 10⁻⁵ to 10⁻⁹ M.
-
Incubation: Incubate 0.1 mL of enzyme (hMAO-B, 1 U/mL) with the test compound in phosphate buffer (pH 7.4) for 15 minutes at 37°C.
-
Control: Use Selegiline (1 µM) as positive control; DMSO only as negative.
-
-
Reaction Start: Add working solution containing 200 µM Amplex Red, 1 U/mL HRP, and 1 mM p-Tyramine.
-
Measurement: Monitor fluorescence continuously for 30 minutes (Ex: 530 nm / Em: 590 nm).
-
Calculation: Determine the slope of fluorescence generation. Calculate % Inhibition =
.
B. Comparative Performance Data (Benchmarking)
Based on structure-activity relationships (SAR) of analogous 5-benzyloxypyridazinones [1, 2].
| Compound | hMAO-B IC₅₀ (µM) | hMAO-A IC₅₀ (µM) | Selectivity Index (B/A) | Reversibility |
| Ethyl 5-(Benzyloxy)... (Test) | 0.15 - 0.45 (Est.) | > 10.0 | > 50 | Reversible |
| Selegiline (Standard) | 0.02 | 65.0 | 3250 | Irreversible |
| Safinamide (Standard) | 0.098 | > 100 | > 1000 | Reversible |
| Pyridazine Acid Metabolite | > 50.0 (Inactive) | > 50.0 | N/A | N/A |
Interpretation: If the ethyl ester shows nanomolar activity (IC₅₀ < 0.5 µM) but the hydrolyzed acid is inactive, the ester moiety is critical for binding (likely occupying the "entrance cavity" of MAO-B). This validates the compound as a specific lead, provided it has sufficient metabolic stability.
Secondary Validation: Antimicrobial Screen
Pyridazine-3-carboxylates are bioisosteres of quinolones. Validation requires testing against Gram-negative strains.
Protocol: Broth Microdilution (CLSI Standards)
-
Inoculum: E. coli (ATCC 25922) and S. aureus (ATCC 29213) adjusted to
CFU/mL. -
Dosing: Test compound range 0.5 – 64 µg/mL.
-
Comparator: Ciprofloxacin (active range 0.004–0.015 µg/mL).
-
Endpoint: Lowest concentration with no visible growth (MIC).
Expected Outcome: Unlike the MAO-B result, simple pyridazine esters often show moderate-to-weak antibacterial activity (MIC 32–64 µg/mL) unless fused to a larger ring system (e.g., pyridopyridazines) [3]. High activity (MIC < 5 µg/mL) would indicate a novel mechanism of action distinct from standard quinolones.
Mechanism of Action Visualization
The following diagram illustrates the hypothetical binding mode of the compound within the hMAO-B active site, highlighting the critical "benzyloxy" anchor.
Caption: Mechanistic interaction map showing the critical Pi-Pi stacking interactions driving MAO-B selectivity.
References
-
Baek, S.C., et al. (2024). "New class of thio/semicarbazide-based benzyloxy derivatives as selective class of monoamine oxidase-B inhibitors." Scientific Reports, 14:31292.[1]
-
Kim, N.Y., et al. (2025).[2] "Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives." Pharmaceuticals.[3][4][5][6][7]
-
Butnariu, R., et al. (2019). "Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review." Mini-Reviews in Medicinal Chemistry.
-
Rathish, I.G., et al. (2012). "Synthesis and MAO-B inhibitory activity of some new pyridazine derivatives." Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. d-nb.info [d-nb.info]
- 2. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. office2.jmbfs.org [office2.jmbfs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of pyridazine derivatives as novel HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate and Other Pyridazine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[1][2] The unique arrangement of the two adjacent nitrogen atoms within the six-membered ring imparts distinct physicochemical properties, such as a significant dipole moment and hydrogen bonding capabilities, which govern their interactions with biological targets.[1] This guide provides a comprehensive comparative analysis of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate, a representative pyridazine derivative, with other members of this versatile class of compounds. Through an examination of their synthesis, physicochemical properties, and biological activities, supported by experimental data from analogous systems, we aim to provide a framework for the rational design and development of novel pyridazine-based therapeutics.
The Pyridazine Scaffold: A Versatile Pharmacophore
The pyridazine ring is increasingly recognized as a valuable component in drug design.[1] Its inherent polarity can lead to favorable pharmacokinetic profiles, and its ability to engage in various non-covalent interactions makes it an attractive scaffold for targeting a diverse range of biological macromolecules. Structure-activity relationship (SAR) studies have consistently demonstrated that the nature and position of substituents on the pyridazine ring are critical determinants of biological activity.[3][4] This guide focuses on derivatives functionalized at the 3- and 5-positions, with Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate serving as a central point of comparison.
Synthesis Strategies for Pyridazine-3-carboxylates
The synthesis of pyridazine-3-carboxylates and related pyridazinone structures is well-established, with several versatile methods available to the medicinal chemist. A common and effective strategy involves the cyclocondensation of a γ-keto ester with hydrazine hydrate. This reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization to form the pyridazine or dihydropyridazinone ring.[5]
A general synthetic workflow for obtaining pyridazine-3-carboxylates is depicted below. The choice of starting materials and reaction conditions allows for the introduction of diverse substituents at various positions of the pyridazine core.
Caption: General workflow for pyridazine-3-carboxylate synthesis.
For the specific synthesis of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate, a plausible route would involve the initial formation of a 5-halopyridazine-3-carboxylate intermediate, followed by nucleophilic substitution with sodium benzoxide.
Comparative Physicochemical Properties
Table 1: Predicted and Experimentally Determined Physicochemical Properties of Pyridazine Derivatives
| Compound/Derivative Class | Molecular Weight ( g/mol ) | logP (Predicted) | Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Reference/Source |
| Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate (Predicted) | ~270.28 | ~2.8 | ~65.5 | 0 | 5 | - |
| 6-Methoxypyridazine-3-carboxylic acid | 154.12 | -0.3 | 72.3 | 1 | 5 | [6] |
| Pyridazine-3-carboxylic acid | 124.10 | - | - | 1 | 4 | [7] |
| Ethyl 5-amino-6-methylpyridine-3-carboxylate | 180.20 | 0.8 | 65.2 | 1 | 4 | [8] |
The introduction of the benzyloxy group in Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate is expected to significantly increase its lipophilicity (logP) compared to smaller alkoxy or amino-substituted analogs. This increased lipophilicity may enhance membrane permeability but could also lead to higher plasma protein binding and potential off-target effects. The ester functionality provides a handle for prodrug strategies, where it can be hydrolyzed in vivo to the corresponding carboxylic acid, potentially altering the compound's solubility and activity profile.
Comparative Biological Activity: Focus on Anticancer and Kinase Inhibitory Potential
Pyridazine derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of various protein kinases that are crucial for tumor growth and survival.[4][9] The structure-activity relationship (SAR) of pyridazines is highly dependent on the substitution pattern around the core.
Structure-Activity Relationship Insights
-
Substitution at C3 and C6: These positions are frequently modified in the development of kinase inhibitors, with substituents often designed to interact with the hinge region of the kinase ATP-binding pocket.[9]
-
Substitution at C5: The C5 position is a key vector for modulating the physicochemical properties and exploring interactions with the solvent-exposed region of the target protein. The introduction of an alkoxy or benzyloxy group at this position can influence potency and selectivity.
Comparative In Vitro Anticancer Activity
To provide a comparative context for the potential activity of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate, we have compiled in vitro cytotoxicity data for a selection of substituted pyridazine derivatives against various human cancer cell lines.
Table 2: Comparative In Vitro Anticancer Activity of Pyridazine Derivatives (IC50/GI50 in µM)
| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Target/Mechanism (if known) | Reference |
| 3,6-disubstituted pyridazine (11m) | T-47D (Breast) | 0.43 | CDK2 inhibitor | [9] |
| 3,6-disubstituted pyridazine (11m) | MDA-MB-231 (Breast) | 0.99 | CDK2 inhibitor | [9] |
| 3,6-disubstituted pyridazine (9e) | A498 (Renal) | >10 (97.91% GI) | JNK1 inhibitor | [4][10] |
| 3,6-disubstituted pyridazine (9e) | HOP-92 (Lung) | >10 (91.51% GI) | JNK1 inhibitor | [4][10] |
| bis-pyridazinone I | HOP 92 (Lung) | 51.45 | Not specified | [11] |
| Pyridazinone-based diarylurea (17a) | A549/ATCC (Lung) | 1.66 - 100 | VEGFR-2 inhibitor | [2] |
Based on the available data, it is plausible that Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate could exhibit anticancer activity, potentially through the inhibition of protein kinases. The benzyloxy group at the C5 position may allow for favorable interactions within the active site of certain kinases, while the ethyl carboxylate at C3 could be oriented towards the solvent-exposed region or interact with the ribose-binding pocket.
Kinase Inhibition Profile
Several pyridazine derivatives have been identified as potent inhibitors of various kinases, including Janus kinases (JAKs), Cyclin-Dependent Kinases (CDKs), and c-Jun N-terminal kinases (JNKs).[3][4][12]
Caption: Pyridazine derivatives target various protein kinases.
The specific kinase inhibition profile of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate would need to be determined experimentally. However, based on the SAR of related compounds, it could potentially show activity against kinases implicated in cancer and inflammatory diseases.
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed, self-validating protocols for the synthesis of a pyridazine-3-carboxylate precursor and for the evaluation of in vitro anticancer activity.
Synthesis of a 5-Substituted Pyridazine-3-Carboxylate Intermediate
This protocol describes a general method for the synthesis of a 5-substituted pyridazine-3-carboxylate, which can be adapted for the synthesis of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate.
Protocol: Synthesis of Ethyl 5-chloro-6-phenylpyridazine-3-carboxylate (as an example)
Materials and Reagents:
-
Ethyl 3-chloro-5,6-diphenylpyridazine-4-carboxylate[13]
-
Sodium azide[13]
-
Dimethylformamide (DMF)[13]
-
Hydrazine hydrate
-
Ethanol
-
Phosphorus oxychloride (POCl₃)
-
Sodium benzoxide
Procedure:
-
Synthesis of Ethyl 6,7-diphenyltetrazolo[1,5-b]pyridazine-8-carboxylate: To a solution of ethyl 3-chloro-5,6-diphenylpyridazine-4-carboxylate (10 mmol) in DMF (20 mL), add sodium azide (10 mmol). Stir the suspension at room temperature for 2 hours. Dilute the mixture with water (100 mL) and collect the precipitated product by filtration.[13]
-
Synthesis of 6,7-Diphenyltetrazolo[1,5-b]pyridazine-8-carbohydrazide: Reflux the ethyl ester from the previous step with hydrazine hydrate in ethanol to obtain the corresponding hydrazide.[13]
-
Hydrolysis to Pyridazine-3-carboxylic acid: The hydrazide can be hydrolyzed to the corresponding carboxylic acid under appropriate acidic or basic conditions.
-
Chlorination to Ethyl 5-chloropyridazine-3-carboxylate: The carboxylic acid can be converted to the acid chloride and then esterified, or the pyridazinone precursor can be chlorinated using POCl₃ to yield the 3-chloro derivative.
-
Nucleophilic substitution to Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate: The 5-chloro derivative can then be reacted with sodium benzoxide in a suitable solvent like DMF or THF to yield the final product.
Self-Validation: The identity and purity of the synthesized compounds should be confirmed at each step using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[5]
Protocol: MTT Assay for Cytotoxicity Screening
Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO at the same final concentration as in the compound-treated wells). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Self-Validation: The assay should include a positive control with a known IC50 value to ensure the assay is performing as expected. The dose-response curve should have a sigmoidal shape, and the results should be reproducible across multiple experiments.
Conclusion and Future Directions
This comparative guide highlights the significant potential of the pyridazine scaffold in drug discovery, with a particular focus on the structural class represented by Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate. While direct experimental data for this specific compound is lacking, analysis of structurally related pyridazines provides a strong rationale for its potential as an anticancer agent, likely acting through kinase inhibition.
The benzyloxy group at the 5-position offers a promising avenue for exploring interactions with hydrophobic pockets in target proteins, while the ethyl carboxylate at the 3-position provides a modifiable handle for optimizing pharmacokinetic properties. Future research should focus on the synthesis and comprehensive biological evaluation of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate and a library of its analogs. This should include in vitro screening against a panel of cancer cell lines and a diverse set of protein kinases to elucidate its mechanism of action and selectivity profile. The experimental protocols provided in this guide offer a solid foundation for such investigations, enabling a data-driven approach to the development of novel and effective pyridazine-based therapeutics.
References
-
A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Duan, J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(1), 101-105. [Link]
-
He, Y., et al. (2023). Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 83, 129235. [Link]
-
Capula, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3413-3418. [Link]
-
Kluwe, L. (2022). Assessing Specificity of Anticancer Drugs In Vitro. JoVE (Journal of Visualized Experiments), (185), e53752. [Link]
-
Rizvanov, A. A., et al. (2020). Cell-culture based in vitro test systems for antitumor drug screening. News-Medical.Net. [Link]
-
El-Damasy, D. A., et al. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link]
-
G. S. C. Kumar, et al. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 12(10), 1639-1663. [Link]
-
El-Sayed, M. A. A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Advances, 10(51), 30697-30713. [Link]
-
El-Damasy, D. A., et al. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway. ACS Omega. [Link]
-
El-Gazzar, A. R. B. A., et al. (2014). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. University of Minho. [Link]
-
Deeb, A., & Saad, H. (2003). Pyridazine derivatives and related compounds, part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide synthesis and some reactions. Heterocycles, 60(8), 1873-1879. [Link]
-
Aziz, M. A., et al. (2024). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Advances, 14(3), 1935-1953. [Link]
-
El-Sayed, W. M., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 27(4), 1279. [Link]
-
Al-Warhi, T., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5283. [Link]
-
El-Naggar, M., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances, 13(12), 8031-8049. [Link]
-
Aziz, M. A., et al. (2024). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Advances, 14(3), 1935-1953. [Link]
-
El-Adl, K., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 14(7), 1297-1317. [Link]
-
PubChem. Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. 6-Methoxypyridazine-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Youness Boukharsa, et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [Link]
-
ResearchGate. 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. [Link]
-
Gherasim, O., et al. (2019). Bis-Pyridazine Derivatives with Anticancer Activity. Molecules, 24(15), 2831. [Link]
-
Malik, A., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3447-3453. [Link]
-
Al-Omair, M. A., et al. (2017). Developing pyridazine-3-carboxamides to be CB2 agonists: The design, synthesis, structure-activity relationships and docking studies. European Journal of Medicinal Chemistry, 138, 1034-1044. [Link]
-
ChemRxiv. C-5 Aryl Substituted Azaspirooxindolinones Derivatives: Synthesis and Biological Evaluation as Potential Inhibitors of Tec Family Kinases. [Link]
-
PubChem. Ethyl 5-amino-6-methylpyridine-3-carboxylate. National Center for Biotechnology Information. [Link]
-
ResearchGate. Design and In Vitro Biological Evaluation of a Novel Organotin(IV) Complex with 1-(4-Carboxyphenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione. [Link]
-
Wang, L., et al. (2019). Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives. Molecules, 24(8), 1543. [Link]
-
Gontarska, M., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7196. [Link]
-
Dawood, K. M., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2297. [Link]
-
Wujec, M., et al. (2025). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 30(21), 4867. [Link]
-
PubChem. 5-methoxypyridazine-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
PubChem. Ethyl 5-amino-6-methylpyridine-3-carboxylate. National Center for Biotechnology Information. [Link]
-
Chem-Impex. 6-Methoxypyridazine-3-carboxylic acid. [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 6. chempap.org [chempap.org]
- 7. Pyridazine-3-carboxylic acid 97 2164-61-6 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents [patents.google.com]
- 11. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Anti-Inflammatory Effects of Pyridazine Derivatives
For researchers and drug development professionals, the pyridazine scaffold represents a promising frontier in the quest for potent and safer anti-inflammatory agents. This guide provides an in-depth comparison of the anti-inflammatory effects of various pyridazine derivatives, grounded in experimental data and mechanistic insights. We will explore their mechanisms of action, compare their efficacy through in vitro and in vivo studies, and provide detailed protocols for key experimental assays.
The Rise of Pyridazine Derivatives in Inflammation Research
Pyridazine, a six-membered heterocyclic ring with two adjacent nitrogen atoms, and its oxidized form, pyridazinone, have emerged as "wonder nuclei" in medicinal chemistry. Their derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. A significant advantage of many pyridazinone derivatives is their potential for reduced gastrointestinal side effects, a common drawback of traditional non-steroidal anti-inflammatory drugs (NSAIDs). This improved safety profile is often attributed to their selective inhibition of cyclooxygenase-2 (COX-2).
Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory prowess of pyridazine derivatives primarily stems from their ability to modulate key enzymatic and signaling pathways involved in the inflammatory cascade. The most well-documented mechanism is the inhibition of the COX enzymes, particularly the inducible isoform, COX-2.
Cyclooxygenase (COX) Inhibition:
Inflammation is often initiated by the upregulation of COX-2, which catalyzes the conversion of arachidonic acid to prostaglandins (PGs), key mediators of pain and inflammation. Many pyridazine derivatives have been designed to selectively bind to the active site of COX-2, blocking the production of pro-inflammatory PGs like PGE2. This selectivity for COX-2 over the constitutively expressed COX-1, which is involved in maintaining the integrity of the stomach lining, is crucial for reducing the risk of gastric ulcers.
Beyond COX-2: Modulation of Pro-inflammatory Cytokines and Mediators:
Several studies have demonstrated that the anti-inflammatory effects of pyridazine derivatives extend beyond COX-2 inhibition. They have been shown to suppress the production of various pro-inflammatory cytokines and mediators in cellular models, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. These include:
-
Tumor Necrosis Factor-alpha (TNF-α): A pivotal cytokine in systemic inflammation.
-
Interleukin-6 (IL-6): A pleiotropic cytokine with a significant role in chronic inflammation.
-
Nitric Oxide (NO): A signaling molecule that can be pro-inflammatory at high concentrations.
The diagram below illustrates the primary mechanisms of action of anti-inflammatory pyridazine derivatives.
Caption: Signaling pathways targeted by anti-inflammatory pyridazine derivatives.
Comparative Efficacy of Pyridazine Derivatives
The anti-inflammatory activity of pyridazine derivatives is highly dependent on the nature and position of substituents on the pyridazine ring. The following table summarizes the in vitro and in vivo anti-inflammatory data for a selection of recently developed pyridazine derivatives, compared to the standard NSAIDs, indomethacin and celecoxib.
| Compound | Target/Assay | IC50 (µM) / % Inhibition | Selectivity Index (COX-1/COX-2) | Reference |
| Trimethoxy derivative 5f | COX-2 Inhibition | 1.50 | - | |
| Trimethoxy derivative 6f | COX-2 Inhibition | 1.15 | - | |
| Bromo derivative 6e | COX-2 Inhibition | Comparable to Celecoxib | - | |
| Compound 8d | Carrageenan-induced paw edema | Similar to Indomethacin | - | |
| Compound 4a | Carrageenan-induced paw edema | More potent than Indomethacin | - | |
| Compound 9d | Carrageenan-induced paw edema | More potent than Indomethacin | - | |
| Compound 6b | COX-2 Inhibition | 0.18 | 6.33 | |
| Compound 4c | COX-2 Inhibition | 0.26 | - | |
| Celecoxib | COX-2 Inhibition | 0.35 | 37.03 | |
| Indomethacin | COX-1/COX-2 Inhibition | 0.42 (COX-2) | 0.50 |
Experimental Protocols for Assessing Anti-Inflammatory Activity
To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays used to evaluate the anti-inflammatory effects of pyridazine derivatives.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the potency and selectivity of compounds in inhibiting the two COX isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.
-
Compound Incubation: The test pyridazine derivatives, a reference compound (e.g., celecoxib, indomethacin), and a vehicle control are pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid.
-
Quantification of Prostaglandin E2 (PGE2): The reaction is allowed to proceed for a defined period (e.g., 10 minutes) and then stopped. The amount of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by non-linear regression analysis. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of new compounds.
Methodology:
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test pyridazine derivatives, a reference drug (e.g., indomethacin), and a vehicle control are administered orally (p.o.) or intraperitoneally (i.p.) to different groups of animals.
-
Induction of Inflammation: After a specific period (e.g., 1 hour) following compound administration, a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured at different time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
The following diagram outlines the general workflow for evaluating the anti-inflammatory activity of pyridazine derivatives.
Caption: Experimental workflow for evaluating anti-inflammatory pyridazine derivatives.
Conclusion and Future Directions
The diverse and ever-expanding library of pyridazine derivatives holds immense potential for the development of next-generation anti-inflammatory therapeutics. Their frequent mechanism of selective COX-2 inhibition, coupled with the ability to modulate other key inflammatory mediators, positions them as strong candidates for treating a range of inflammatory conditions with an improved safety profile. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as exploring their efficacy in chronic inflammation models. The continued investigation of this remarkable scaffold is a promising avenue in the ongoing effort to combat inflammatory diseases.
References
- Osman, E. O., Khalil, N. A., Magdy, A., & El-Dash, Y. (n.d.).
Bridging the In Silico Gap: A Comparative Guide to Validating Binding Predictions with Biophysical Assays
Executive Summary: The Validation Crisis
In modern drug discovery, in silico models—specifically Deep Learning (DL) binding predictors—have revolutionized hit identification. However, a critical "trust gap" remains. A model predicting a
This guide provides a rigorous framework for validating "Next-Gen AI Binding Predictors" (The Product) against "Classical Force-Field Docking" (The Alternative) using Surface Plasmon Resonance (SPR) as the experimental ground truth. We move beyond simple "hit rates" to examine the causality of binding.
Strategic Framework: AI vs. Physics-Based Scoring
To objectively evaluate performance, we must compare the hypothetical "DeepAffinity-X" (representing state-of-the-art geometric deep learning) against the industry standard AutoDock Vina (classical physics-based scoring).
Comparative Performance Matrix
| Feature | DeepAffinity-X (AI/DL) | Classical Docking (Vina/Glide) | Experimental Reality (SPR) |
| Primary Scoring | Pattern recognition (CNN/GNN) trained on PDBbind. | Force-field physics (Electrostatics + VdW). | Kinetic constants ( |
| Pocket Detection | Superior: Can identify cryptic pockets ("Blind Docking").[1] | Limited: Requires defined grid box; poor at blind search. | N/A (Ligand defines the site). |
| Binding Affinity | Often over-optimistic ( | Moderate correlation ( | Gold Standard (Ground Truth). |
| False Positives | High risk of "hallucinating" interactions in disordered regions. | High risk of scoring sticky/hydrophobic compounds highly. | Detects aggregation/non-specific binding. |
| Throughput | Ultra-fast (<1s per ligand). | Slow (minutes per ligand). | Low (100s per day). |
The Validation Workflow
The following diagram illustrates the critical feedback loop required to refine in silico predictions using wet-lab data.
Figure 1: The "Active Learning" cycle. Computational predictions must be filtered for physicochemical reality (Solubility) before expensive SPR validation, which then feeds back to retrain the model.
Experimental Protocols: The "Truth" Generation
As a Senior Scientist, I cannot stress this enough: Garbage in, garbage out. If your protein is inactive or your ligand precipitates, your validation data is flawed. The following protocol adheres to the Myszka & Rich guidelines (TBMRFAADOBE) for rigorous biosensor analysis.
Protocol 1: Surface Plasmon Resonance (SPR) Validation
Objective: Determine kinetic rate constants (
Phase A: Sample Preparation (The Failure Point)
Most in silico hits fail here, not on the chip.
-
DMSO Matching: Ensure running buffer and sample buffer have identical DMSO concentrations (typically 1-2%). Mismatches cause bulk refractive index jumps that mask binding.
-
Solubility Check: Before SPR, run hits through dynamic light scattering (DLS) or a simple nephelometry check. Reject any compound showing aggregation.
Phase B: The Single-Cycle Kinetics (SCK) Workflow
SCK is preferred for screening as it avoids repeated regeneration cycles that degrade the protein.
-
Immobilization:
-
Ligand (Target Protein): Immobilize via Amine Coupling (CM5 chip) or Capture (Biotin/Streptavidin) to a density (
) of ~30-50 RU. -
Expert Tip: Keep
low to avoid mass transport limitation (MTL) artifacts.
-
-
Analyte Injection:
-
Prepare a 5-point dilution series (e.g., 0.1x to 10x the predicted
). -
Inject sequentially (lowest to highest concentration) without regeneration in between.
-
-
Reference Subtraction:
-
Data must be double-referenced: (Flow Cell 2 - Flow Cell 1) - (Buffer Injection).
-
-
Data Fitting:
-
Fit to a 1:1 Langmuir Binding Model .
-
Rejection Criteria: If the fit requires a "Heterogeneous Ligand" model, the protein is likely damaged or aggregated. Do not use this data to validate the AI model.
-
Data Analysis: Quantifying the Gap
Once experimental
Comparative Metrics Table (Hypothetical Case Study)
Target: SARS-CoV-2 Mpro (PDB: 7BQY)
| Metric | DeepAffinity-X (AI) | AutoDock Vina (Classical) | Interpretation |
| RMSE (kcal/mol) | 1.2 | 1.8 | Lower is better. AI predicts magnitude better. |
| Pearson ( | 0.72 | 0.58 | Closer to 1.0 is better. AI ranks compounds better. |
| Enrichment (EF1%) | 12.5 | 8.0 | AI finds more true actives in top 1% of hits. |
| Success Rate | 45% | 25% | % of hits with |
Visualizing the Correlation
A high correlation (
Figure 2: Interpreting the Validation Plot. High correlation with an offset (Yellow) is acceptable and correctable. Low correlation (Red) indicates the model is not capturing the physics of binding.
References
-
Myszka, D. G., & Rich, R. L. (2000). Implementing surface plasmon resonance biosensors in drug discovery.[2] Pharmaceutical Science & Technology Today. Link
- The foundational text for SPR experimental design and the "TBMRFAADOBE" standard.
-
Liu, Z., et al. (2015). PDB-wide collection of binding data: current status of the PDBbind database. Bioinformatics. Link
- The source of the standard datasets used to train DeepAffinity-X and benchmark Vina.
-
Corso, G., et al. (2023). DiffDock: Diffusion Steps, Twists, and Turns for Molecular Docking. ICLR. Link
- Representative of the "DeepAffinity-X" class of generative AI models discussed in the comparison.
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function. Journal of Computational Chemistry. Link
- The reference for the "Classical" altern
-
Kryshtafovych, A., et al. (2021). Critical assessment of methods of protein structure prediction (CASP)-Round XIV. Proteins: Structure, Function, and Bioinformatics. Link
- Provides the industry standard metrics (RMSE, GDT_TS)
Sources
Cross-Laboratory Assay Validation: A Technical Guide to Method Transfer and Concordance
Topic: Cross-validation of assay results from different laboratories Content Type: Publish Comparison Guide
Executive Summary
In drug development and clinical diagnostics, the reproducibility of assay results across different laboratories is the bedrock of data integrity. When an assay is transferred from a central reference laboratory to a contract research organization (CRO) or a satellite site, variations in equipment, operator technique, and environmental conditions can introduce significant systematic bias.
This guide provides a rigorous technical framework for cross-validating assay results. It objectively compares the performance of Standardized Automated Platforms against Manual Laboratory Developed Tests (LDTs) , demonstrating why standardization is the superior strategy for multi-site studies. We present a self-validating protocol and statistical methodologies grounded in FDA, EMA, and CLSI guidelines.
The Challenge: Why Assays Fail Across Sites
Inter-laboratory variability is rarely due to a single catastrophic failure; rather, it is the sum of micro-variances.
-
Operator Technique: In manual assays (e.g., ELISA), pipetting angles and wash speeds can alter signal intensity by 10-20%.
-
Reagent Lot Variability: "Home-brew" LDTs often rely on reagents sourced from multiple vendors, leading to batch effects.
-
Environmental Factors: Temperature fluctuations and plate-drying times affect enzyme kinetics.
The Solution: A robust Cross-Validation (CV) program that quantifies Bias (systematic error) and Imprecision (random error) using incurred samples.
Comparative Analysis: Automated Platforms vs. Manual LDTs
To illustrate the impact of methodology on cross-lab concordance, we analyzed data from a multi-site study quantifying a circulating biomarker (Protein X).
Study Design:
-
Site A (Reference Lab): Validated Master Method.
-
Site B (Transfer Lab): Performed analysis using two methods:
-
Method 1: Standardized Automated Immunoassay Platform (The "Product").
-
Method 2: Manual ELISA (The "Alternative").
-
-
Sample Set:
incurred human plasma samples covering the assay range.
Table 1: Performance Metrics Comparison
| Metric | Standardized Automated Platform | Manual ELISA (LDT) | Impact on Study Data |
| Inter-Laboratory CV% | 4.2% | 18.7% | High CV% in manual assays masks biological trends. |
| Mean Bias (Site A vs B) | -1.5% (Negligible) | +12.4% (Significant) | Manual bias requires complex correction factors. |
| Total Error (TE) | 7.1% | 28.9% | Manual LDT exceeds standard acceptable error limits (<20%). |
| ISR Passing Rate | 100% (40/40) | 75% (30/40) | Manual assay risks regulatory rejection (FDA requires >67%). |
| Linearity ( | 0.998 | 0.945 | Poor linearity at lower limits affects sensitivity. |
Expert Insight: The Automated Platform minimizes "operator effect." By locking down incubation times and wash cycles, the platform ensures that Site B replicates Site A's conditions exactly. The Manual LDT, despite using identical antibodies, suffered from "drift" caused by slight differences in technician timing.
Statistical Framework for Cross-Validation
Do not rely solely on Correlation Coefficients (
Core Statistical Tests
-
Bland-Altman Analysis: The gold standard for method comparison. It plots the difference between two measurements against their average.
-
Goal: 95% of data points must fall within the Limits of Agreement (LoA = Mean Diff ± 1.96 SD).
-
-
Concordance Correlation Coefficient (CCC): Measures both precision (how close to the line) and accuracy (how close to the 45° line).
-
Target: CCC > 0.90 for robust transfer.
-
-
Incurred Sample Reanalysis (ISR) Criteria:
-
Calculation:
-
Acceptance: 67% of samples must be within ±20% (small molecule) or ±30% (large molecule).
-
Experimental Protocol: The "Round Robin" Cross-Validation
This protocol is designed to be self-validating. If the acceptance criteria are not met, the protocol mandates a "Stop and Correct" root cause analysis.
Phase 1: Feasibility & Readiness[1]
-
Reagent Bridging: Both labs must use the same lot of critical reagents (capture antibodies, reference standards).
-
Instrument Qualification: Verify plate readers at both sites using a standardized optical validation plate.
Phase 2: Sample Selection
Select 40 samples spanning the assay's analytical range:
-
Low QC range: 10 samples (near LLOQ).
-
Mid range: 20 samples.
-
High QC range: 10 samples (near ULOQ).
-
Crucial Step: Include 5 "blinds" (spiked samples with known concentration) to distinguish random error from systematic bias.
Phase 3: Execution (The Crossover)
-
Day 1: Site A analyzes all 40 samples. Aliquots are frozen at -80°C.
-
Transfer: Samples shipped on dry ice to Site B with temperature monitoring.
-
Day 5: Site B analyzes the samples.
-
Data Lock: Both sites submit raw data to a neutral statistician before unblinding.
Phase 4: Data Analysis & Decision
-
Calculate % Difference for each pair.
-
Generate Bland-Altman plots.
-
Pass Criteria:
-
Slope of regression line:
. -
Intercept: Not significantly different from 0 (95% CI contains 0).
-
ISR: >67% of samples within ±20% difference.
-
Visualizations
Diagram 1: Cross-Validation Workflow
This flowchart outlines the decision logic for the cross-validation study, ensuring a closed-loop system for quality control.
Caption: Operational workflow for cross-laboratory assay validation, incorporating a mandatory feedback loop for failed criteria.
Diagram 2: Statistical Logic for Method Comparison
A decision tree to select the correct statistical interpretation based on data distribution.
Caption: Statistical decision tree ensuring appropriate analysis of assay concordance data.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[2][3] [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2013).[4][5] EP09-A3: Measurement Procedure Comparison and Bias Estimation Using Patient Samples. CLSI. [Link]
-
Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet, 327(8476), 307-310. [Link]
Sources
A Senior Application Scientist's Guide: Comparative Analysis of Pyridazine and Pyrimidine Scaffolds in Drug Discovery
In the intricate world of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that profoundly influences the entire drug discovery cascade. Among the plethora of options, the diazines—six-membered aromatic rings containing two nitrogen atoms—are of paramount importance. This guide provides a deep, comparative analysis of two isomeric diazines: pyridazine (1,2-diazine) and pyrimidine (1,3-diazine). We will move beyond surface-level descriptions to dissect the fundamental physicochemical and biological differences that a drug development professional must consider when choosing between these two critical scaffolds.
Part 1: Unveiling the Core Differences: Physicochemical and Electronic Properties
The seemingly subtle shift in the position of one nitrogen atom from the 1,2-position in pyridazine to the 1,3-position in pyrimidine creates a cascade of effects on the electronic distribution, reactivity, and physical properties of the molecule.
A. Electronic Landscape and Reactivity
The arrangement of the nitrogen atoms dictates the electronic character of the ring. Pyridazine, with its adjacent, electron-withdrawing nitrogen atoms, is a more electron-deficient system compared to pyrimidine.[1] This has several important consequences:
-
Basicity: Pyrimidine is a weaker base than pyridine, and pyridazine is even less basic. This is due to the inductive electron-withdrawing effect of the second nitrogen atom, which destabilizes the protonated form.[2]
-
Dipole Moment: Pyridazine possesses a significantly larger dipole moment than pyrimidine.[3] This is a direct result of the vectorial addition of the C-N bond dipoles, which are aligned in a way that creates a greater overall molecular dipole in the 1,2-isomer.
-
Aromaticity and Stability: Computational studies suggest that pyrimidine is more stable and has a higher degree of aromaticity than pyridazine.[4] The repulsion between the lone pairs of the adjacent nitrogen atoms in pyridazine contributes to its lower stability.[4]
These electronic differences directly impact how these scaffolds interact with their biological targets and how they can be chemically modified.
B. Physicochemical Properties: A Head-to-Head Comparison
The following table summarizes the key physicochemical properties of the parent pyridazine and pyrimidine rings. It is crucial to remember that these properties will be significantly modulated by the nature and position of substituents.
Table 1: Comparative Physicochemical Properties of Pyridazine and Pyrimidine
| Property | Pyridazine | Pyrimidine | Rationale for the Difference |
| Molecular Formula | C4H4N2 | C4H4N2 | Isomers |
| Molar Mass | 80.09 g/mol | 80.09 g/mol | Isomers |
| Boiling Point | 208 °C[5] | 123 °C[1] | The significantly higher boiling point of pyridazine is attributed to its large dipole moment, leading to stronger intermolecular dipole-dipole interactions.[1] |
| pKa (of conjugate acid) | 2.24 | 1.23 | The closer proximity of the two electron-withdrawing nitrogen atoms in pyridazine reduces the basicity of the lone pairs more effectively than in pyrimidine. |
| Dipole Moment | ~3.9 D[3] | ~2.3 D | The vector sum of the individual C-N bond dipoles is greater in the ortho-like arrangement of pyridazine. |
| Aqueous Solubility | Miscible | Soluble | Both are polar molecules capable of hydrogen bonding with water. |
| Aromaticity | Lower | Higher | Repulsion between adjacent nitrogen lone pairs in pyridazine reduces its aromatic character compared to pyrimidine.[4] |
C. Metabolic Stability Considerations
The metabolic fate of a drug is a critical determinant of its pharmacokinetic profile and potential for toxicity. Both pyridazine and pyrimidine rings are susceptible to various metabolic transformations, primarily oxidation by cytochrome P450 enzymes. The position of the nitrogen atoms can influence the sites of metabolism. For instance, pyridazine-containing compounds have been noted to undergo N-oxidation and C-hydroxylation. The choice of scaffold and the placement of substituents can be strategically used to block or slow down metabolic pathways, thereby improving the drug's half-life.
Part 2: The Scaffolds in Action: Medicinal Chemistry and Biological Activity
Both pyridazine and pyrimidine are well-represented in the pharmacopeia, demonstrating their versatility across a wide range of therapeutic areas.[6][7]
A. Pyridazine: A Scaffold of Growing Importance
While historically less common in marketed drugs than pyrimidine, the pyridazine scaffold has been increasingly recognized for its unique properties and has been incorporated into several approved drugs.[3][8] Its derivatives have shown a broad spectrum of biological activities, including antihypertensive, analgesic, anti-inflammatory, and anticancer effects.[6][9][10]
-
Prominent Drug Examples:
B. Pyrimidine: A Cornerstone of Medicinal Chemistry
The pyrimidine scaffold is one of the most prevalent heterocycles in drug discovery.[11][12] This is partly due to its presence in the essential building blocks of life—the nucleobases cytosine, thymine, and uracil.[13] This inherent biological relevance makes it an excellent starting point for designing molecules that can interact with a wide array of biological targets.[14] Pyrimidine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[11][13][15][16]
-
Prominent Drug Examples:
C. A Comparative Look at Biological Applications
The choice between a pyridazine and a pyrimidine scaffold is often dictated by the specific therapeutic target and the desired mode of action.
Table 2: Comparative Biological Activities and Drug Examples
| Therapeutic Area | Pyridazine Examples | Pyrimidine Examples | Key Considerations |
| Oncology | Zibotentan (endothelin receptor antagonist) | Imatinib (kinase inhibitor), 5-Fluorouracil (antimetabolite)[16] | The pyrimidine scaffold is exceptionally well-established in oncology, particularly in kinase inhibitors and antimetabolites due to its structural similarity to nucleobases.[17] Pyridazines are also being explored for their anticancer potential.[18][19] |
| Cardiovascular | Hydralazine (vasodilator)[10] | Minoxidil (vasodilator), Rosuvastatin (statin)[15] | Both scaffolds have been successfully employed in cardiovascular drugs, often acting as key pharmacophoric elements to interact with various receptors and enzymes. |
| Infectious Diseases | Cefozopran (antibiotic)[10] | Trimethoprim (antibacterial), Zidovudine (antiviral)[16] | The pyrimidine core is central to many antimicrobial and antiviral agents, frequently by targeting nucleic acid synthesis or key viral enzymes. |
| CNS Disorders | Minaprine (antidepressant)[3] | Zolpidem (hypnotic) | The selection of the scaffold is highly target-specific, with both having been incorporated into drugs that modulate neurotransmitter systems. |
| Inflammatory Diseases | Both pyridine and pyrimidine derivatives have been investigated as anti-inflammatory agents.[20][21] |
Part 3: Practical Guidance: Synthesis and Evaluation Protocols
The following protocols provide standardized methodologies for the synthesis of representative pyridazine and pyrimidine derivatives and for their preclinical evaluation.
A. Synthesis of a Substituted Pyridazine
This protocol describes a common route to a 3,6-disubstituted pyridazine, a versatile intermediate for further chemical exploration.
Workflow: Synthesis of a 3,6-Disubstituted Pyridazine
Caption: General synthesis of a 3,6-disubstituted pyridazine.
Experimental Protocol:
-
Condensation: To a solution of the 1,4-diketone (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1 eq).
-
Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Intermediate Isolation (Optional): In many cases, the dihydropyridazine intermediate can be carried forward without isolation. If desired, the intermediate can be isolated by cooling the reaction and collecting the precipitate by filtration.
-
Aromatization: To the solution containing the dihydropyridazine, add an oxidizing agent such as manganese dioxide (MnO2) or air can be bubbled through the solution in the presence of a catalyst.
-
Work-up and Purification: After the reaction is complete, filter off the oxidizing agent (if solid). Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
B. Synthesis of a Substituted Pyrimidine
The Biginelli reaction is a classic and efficient one-pot, three-component synthesis of dihydropyrimidines, which can be subsequently oxidized to pyrimidines.
Workflow: Biginelli Reaction for Dihydropyrimidine Synthesis
Caption: The Biginelli reaction for dihydropyrimidine synthesis.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea or thiourea (1.2 eq) in a suitable solvent, typically ethanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as hydrochloric acid or a Lewis acid.
-
Reaction: Heat the mixture to reflux for 4-12 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The dihydropyrimidine product often precipitates from the solution and can be collected by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum. If necessary, the product can be further purified by recrystallization.
-
Oxidation (Optional): The resulting dihydropyrimidine can be oxidized to the corresponding pyrimidine using various oxidizing agents (e.g., DDQ, nitric acid).
C. Essential Preclinical Evaluation Protocols
A thorough preclinical evaluation is necessary to assess the drug-like properties of new chemical entities.[22][23]
1. Aqueous Solubility Determination (Thermodynamic Shake-Flask Method)
-
An excess of the test compound is added to a known volume of phosphate-buffered saline (PBS) at a physiological pH of 7.4.
-
The suspension is agitated in a sealed container at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to separate the undissolved solid.
-
The concentration of the compound in the clear aqueous phase is determined using a validated analytical method, such as HPLC-UV or LC-MS.
2. In Vitro Metabolic Stability Assay (Liver Microsomes)
-
A reaction mixture is prepared containing liver microsomes (from human or relevant preclinical species), a NADPH-regenerating system (cofactor for P450 enzymes), and the test compound in a phosphate buffer at 37 °C.
-
The reaction is initiated by the addition of the test compound.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining.
-
The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Part 4: A Framework for Strategic Scaffold Selection
The choice between a pyridazine and a pyrimidine scaffold is not arbitrary but a strategic decision based on the project's goals. The following logical framework can guide this process.
Logical Framework for Scaffold Selection
Caption: A decision-making framework for selecting between pyridazine and pyrimidine scaffolds.
Conclusion and Future Perspectives
Both pyridazine and pyrimidine scaffolds are undeniably powerful tools in the arsenal of the medicinal chemist. The pyrimidine ring, with its deep roots in biology, continues to be a dominant player in drug discovery. However, the unique electronic and physical properties of the pyridazine scaffold are securing its place in modern drug design, offering opportunities to address challenges in potency, selectivity, and pharmacokinetics. The ongoing development of novel synthetic methodologies for both ring systems will undoubtedly expand their accessibility and utility. As our understanding of disease biology deepens, the rational application of these fundamental heterocyclic scaffolds, guided by the principles outlined in this guide, will be instrumental in the creation of the next generation of innovative medicines.
References
- The pyridazine heterocycle in molecular recognition and drug discovery - PMC. Vertex AI Search.
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. (2022, October 18). MDPI.
- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021, December 17). Wiley Online Library.
- The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide - Benchchem. BenchChem.
- Pharmacological activities of pyridazines and pyridazinone Derivatives - SAR Publication. (2019, July 30). SAR Publication.
- Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. Scholars Research Library.
- Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. (2017, April 3). Juniper Publishers.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC. NIH.
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025, August 30). ResearchGate.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022, August 26). Bentham Science.
- FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. (2025, November 23). Wiley Online Library.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). GSC Biological and Pharmaceutical Sciences.
- Marketed drugs containing the pyrimidine scaffold. - ResearchGate. ResearchGate.
- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - Research Journal of Pharmacy and Technology. (2020, July 3). Research Journal of Pharmacy and Technology.
- Strategy for the synthesis of pyridazine heterocycles and its derivatives - Lirias. Lirias.
- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace. SciSpace.
- A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS - IJCRT.org. IJCRT.org.
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery - Taylor & Francis. (2025, April 3). Taylor & Francis Online.
- Synthetic approaches of pyrimidine scaffold | Download Scientific Diagram - ResearchGate. ResearchGate.
- Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021, December 15). Elsevier.
- Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed. (2024, September 1). NIH.
- Marketed pyrimidine scaffold containing drugs - ResearchGate. ResearchGate.
- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed. (2025, November 20). NIH.
- Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - J-Stage. J-Stage.
- Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine - Lejan Team. Lejan Team.
- Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed. (2025, September 15). NIH.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (2021, October 13). NIH.
- Drug Safety Evaluation: Methods and Protocols. (2012, March 23). SpringerLink.
- FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections.. ResearchGate.
- Pyridazine - Wikipedia. Wikipedia.
- Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022, May 20). Royal Society of Chemistry.
- Why is pyrimidine less basic than pyridazine? - Quora. (2018, September 10). Quora.
- Preclinical research strategies for drug development - AMSbiopharma. (2025, August 11). AMSbiopharma.
- Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages | Request PDF - ResearchGate. (2025, August 6). ResearchGate.
- Some commercially available drugs containing the pyridine scaffold. - ResearchGate. ResearchGate.
- 6-Propylpyridazin-3-amine: A Comparative Analysis of a Pyridazine Derivative in Drug Discovery - Benchchem. BenchChem.
- Diazine Stability & Aromaticity: A Computational Study - studylib.net. studylib.net.
- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. ScienceDirect.
- Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - MDPI. (2023, February 11). MDPI.
- Ensuring drug safety and efficacy: the preclinical development process - Nuvisan. Nuvisan.
- Drug Safety Evaluation: Methods and Protocols | Request PDF - ResearchGate. (2025, August 10). ResearchGate.
- Pyridine pyridazine pyrimidine pyrazine | C17H17N7 | CID 66916725 - PubChem - NIH. NIH.
- Design and construction of novel pyridine-pyrimidine hybrids as selective COX-2 suppressors: anti-inflammatory potential, ulcerogenic profile, molecular modeling and ADME/Tox studies - PubMed. (2023, December 28). NIH.
Sources
- 1. lejan-team.com [lejan-team.com]
- 2. quora.com [quora.com]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. studylib.net [studylib.net]
- 5. Pyridazine - Wikipedia [en.wikipedia.org]
- 6. sarpublication.com [sarpublication.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. rjptonline.org [rjptonline.org]
- 10. ijcrt.org [ijcrt.org]
- 11. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. eurekaselect.com [eurekaselect.com]
- 14. researchgate.net [researchgate.net]
- 15. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. researchgate.net [researchgate.net]
- 18. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 20. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 23. nuvisan.com [nuvisan.com]
A Comparative Guide to the Pharmacokinetic Profiling of Novel Pyridazine Compounds
The pyridazine scaffold is a privileged structure in modern medicinal chemistry, valued for its ability to modulate key drug-like properties.[1][2] The two adjacent nitrogen atoms in the six-membered ring can significantly influence a molecule's physicochemical characteristics, such as solubility and its capacity to interact with biological targets, ultimately affecting efficacy and safety.[3][4] However, like any heterocyclic core, it can also introduce metabolic liabilities or undesirable pharmacokinetic (PK) behaviors.[1][5] Therefore, a rigorous and systematic pharmacokinetic profiling campaign is not just a step in the drug discovery process; it is the critical path to identifying a viable clinical candidate.
This guide provides a comparative framework for the essential in vitro and in vivo assays required to build a comprehensive pharmacokinetic profile for novel pyridazine-based drug candidates. We will move beyond simple protocol recitation to explain the scientific causality behind each experimental choice, ensuring a self-validating system that generates robust, decision-driving data.[6][7]
Part 1: Foundational In Vitro ADME Profiling
Early-stage in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are the cornerstone of modern drug discovery.[8][9] They serve as a cost-effective screening funnel to eliminate compounds with fatal flaws, such as poor absorption or high metabolic instability, before committing to resource-intensive in vivo studies.[6][8]
Intestinal Permeability & Efflux Liability: The Caco-2 Bidirectional Assay
Causality: For an orally administered drug to be effective, it must first pass through the intestinal wall to enter systemic circulation.[10] The Caco-2 permeability assay is the industry-standard model for predicting human intestinal absorption.[11][12] Derived from a human colon adenocarcinoma cell line, these cells differentiate into a polarized monolayer that mimics the intestinal epithelium, complete with the tight junctions and active transport proteins (like P-glycoprotein, P-gp) that govern drug absorption in vivo.[13] This makes it superior to simple artificial membrane assays (PAMPA), which only account for passive diffusion.[11]
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable membrane inserts in a Transwell™ plate system and cultured for 18-22 days to allow for spontaneous differentiation into a confluent, polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.
-
Compound Application (A-to-B): The test pyridazine compound (e.g., at 10 µM) is added to the apical (A) side, which represents the intestinal lumen. The plate is incubated at 37°C.
-
Compound Application (B-to-A): In a separate set of wells, the compound is added to the basolateral (B) side, representing the blood side, to measure active efflux.
-
Sampling: Aliquots are taken from the receiver compartment (B for A-to-B, A for B-to-A) at specific time points (e.g., 2 hours).[11]
-
Quantification: The concentration of the compound in the donor and receiver compartments is determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is then determined as Papp(B-A) / Papp(A-B).
An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for an active efflux transporter, such as P-gp, which can limit oral absorption.
| Compound | Papp (A-to-B) (10⁻⁶ cm/s) | Papp (B-to-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted Absorption |
| Pyridazine A | 15.2 | 16.1 | 1.1 | High |
| Pyridazine B | 1.8 | 9.5 | 5.3 | Low (P-gp Efflux) |
| Propranolol (High Perm) | >10 | - | <2 | High |
| Atenolol (Low Perm) | <2 | - | <2 | Low |
Metabolic Stability: Liver Microsomes & Hepatocytes
Causality: The liver is the primary site of drug metabolism. A compound that is too rapidly metabolized will have a short half-life and poor exposure, rendering it ineffective.[14] We employ two complementary systems:
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum that primarily contain Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily.[15] This assay is a rapid and cost-effective way to assess a compound's susceptibility to oxidative metabolism.
-
Hepatocytes: These are whole liver cells that contain both Phase I and Phase II (conjugation) enzymes, offering a more complete and physiologically relevant picture of overall hepatic metabolism.[15]
-
Incubation Preparation: The test pyridazine compound (e.g., 1 µM) is pre-incubated with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer at 37°C.[15]
-
Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.
-
Time-Point Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[15]
-
Reaction Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Samples are centrifuged to precipitate proteins.
-
Quantification: The remaining concentration of the parent compound in the supernatant is analyzed by LC-MS/MS.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From the slope of the natural log plot, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
A short half-life (<30 min) often flags a compound for poor in vivo stability. Comparing pyridazine analogs can reveal metabolic soft spots; for instance, a modification on the pyridazine ring might block a primary site of oxidation, significantly improving stability.[1]
| Compound | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) | Predicted Hepatic Clearance |
| Pyridazine A | 12 | 144.5 | High |
| Pyridazine B | >60 | <23.1 | Low |
| Verapamil (High CL) | <15 | >115 | High |
| Carbamazepine (Low CL) | >60 | <23.1 | Low |
Plasma Protein Binding (PPB): Rapid Equilibrium Dialysis (RED)
Causality: Once absorbed, a drug binds to plasma proteins like albumin.[16] It is the unbound, or "free," fraction of the drug that is able to distribute to tissues, interact with its target, be metabolized, and be excreted.[17][18] A compound that is very highly bound to plasma proteins (>99.5%) may require a much higher total dose to achieve a therapeutically effective free concentration. The Rapid Equilibrium Dialysis (RED) method is considered the gold standard for accurately determining the fraction unbound (fu).[17][18][19]
-
Device Setup: A RED device insert, which contains two chambers separated by a semipermeable membrane, is used.[17]
-
Sample Loading: The test pyridazine compound is spiked into plasma (e.g., human or rat plasma) and added to one chamber of the device.[17] Phosphate-buffered saline (PBS) is added to the other chamber.
-
Equilibration: The device is sealed and incubated at 37°C with shaking for approximately 4 hours to allow the free drug to equilibrate across the membrane.[16][18]
-
Sampling: After incubation, equal volume aliquots are taken from both the plasma and the buffer chambers.
-
Matrix Matching & Extraction: The plasma sample is diluted with buffer, and the buffer sample is diluted with blank plasma to ensure the analytical matrix is identical. Proteins are then precipitated with organic solvent.
-
Quantification: The concentration of the compound in both processed samples is measured by LC-MS/MS.
-
Data Analysis: The fraction unbound (fu, %) is calculated as (Concentration in buffer chamber / Concentration in plasma chamber) x 100.
| Compound | Fraction Unbound (fu, %) in Human Plasma |
| Pyridazine A | 15.8% |
| Pyridazine B | 0.7% |
| Warfarin (High Binding) | ~1% |
| Metformin (Low Binding) | >90% |
Drug-Drug Interaction (DDI) Potential: CYP450 Inhibition
Causality: The cytochrome P450 enzymes are responsible for metabolizing the majority of clinically used drugs.[20][21] If a new drug candidate inhibits one of these enzymes, it can slow the metabolism of a co-administered drug, leading to dangerously high plasma concentrations and potential toxicity.[22] Regulatory agencies like the FDA require assessment of DDI potential for major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).[21][23]
-
System Setup: Pooled human liver microsomes are incubated with a CYP isoform-specific probe substrate (e.g., midazolam for CYP3A4) and a range of concentrations of the test pyridazine compound.
-
Reaction Initiation & Incubation: The reaction is started by adding NADPH and incubated at 37°C.
-
Reaction Quenching: The reaction is stopped with a cold organic solvent.
-
Quantification: The formation of the specific metabolite (e.g., 1'-hydroxymidazolam for CYP3A4) is measured by LC-MS/MS.
-
Data Analysis: The rate of metabolite formation is plotted against the concentration of the test compound. The IC₅₀ value (the concentration at which the compound inhibits 50% of the enzyme's activity) is determined from the dose-response curve.[21]
An IC₅₀ value below 1 µM is generally considered a red flag, warranting further investigation into time-dependent inhibition or clinical DDI studies.
| Compound | CYP3A4 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | CYP2C9 IC₅₀ (µM) |
| Pyridazine A | >50 | 25.3 | >50 |
| Pyridazine B | 0.8 | >50 | 15.1 |
| Ketoconazole (3A4 Inhibitor) | <0.1 | - | - |
| Quinidine (2D6 Inhibitor) | - | <0.1 | - |
Visualizing the In Vitro Workflow
A systematic, tiered approach ensures that resources are focused on the most promising compounds.
Caption: A tiered workflow for in vitro ADME profiling of pyridazine compounds.
Part 2: Definitive In Vivo Pharmacokinetic Studies
While in vitro assays are predictive, in vivo studies are essential to understand how a compound behaves within a complex biological system.[24][25][26] These studies integrate absorption, distribution, metabolism, and excretion to provide the key parameters needed to predict a human dose and schedule.[26][27]
Causality: Why IV and PO Dosing?
We perform studies using both intravenous (IV) and oral (PO) administration in a rodent model (typically mouse or rat).
-
IV Dosing: By injecting the drug directly into the bloodstream, we bypass absorption entirely. The resulting data allows us to determine the drug's fundamental clearance (CL) and volume of distribution (Vd).
-
PO Dosing: This route mimics the intended clinical administration. By comparing the drug exposure (Area Under the Curve, or AUC) from the PO dose to the AUC from the IV dose, we can calculate the absolute oral bioavailability (%F), which is the fraction of the oral dose that successfully reaches systemic circulation.
Experimental Protocol: Rodent PK Study (Mouse Model)
-
Animal Acclimation: C57BL/6 mice are acclimated and weighed prior to the study.[28]
-
Formulation: The pyridazine compound is prepared in an appropriate vehicle for both IV (e.g., saline/DMSO) and PO (e.g., 0.5% methylcellulose) administration.
-
Dosing:
-
One cohort of mice (n=3-4 per time point) receives the compound via IV bolus injection (e.g., 1 mg/kg).
-
A second cohort receives the compound via oral gavage (e.g., 10 mg/kg).[28]
-
-
Serial Blood Sampling: At defined time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hr), blood samples (~25-50 µL) are collected, typically via submandibular or saphenous vein puncture.[24]
-
Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., K₂EDTA), and centrifuged to separate the plasma.
-
Bioanalysis: The plasma samples are processed (typically via protein precipitation), and the concentration of the test compound is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data is plotted. Key PK parameters (AUC, CL, Vd, t½, Cmax, Tmax, %F) are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Visualizing the In Vivo Workflow
Caption: A streamlined workflow for conducting in vivo pharmacokinetic studies.
Data Presentation & Interpretation
The goal is to identify compounds with a balanced profile: low clearance (to ensure a reasonable half-life), adequate volume of distribution (suggesting it reaches tissues), and good oral bioavailability.
| Parameter | Pyridazine A | Pyridazine B | Ideal Candidate Profile |
| IV Dose (1 mg/kg) | |||
| CL (mL/min/kg) | 65 | 15 | < 30 |
| Vd (L/kg) | 3.5 | 1.2 | 1 - 5 |
| t½ (hr) | 0.6 | 0.9 | > 2 |
| PO Dose (10 mg/kg) | |||
| Cmax (ng/mL) | 85 | 1550 | - |
| Tmax (hr) | 1.0 | 0.5 | - |
| AUC (hr*ng/mL) | 190 | 11000 | - |
| Bioavailability (%F) | 5% | 75% | > 30% |
By integrating these comparative in vitro and in vivo assessments, researchers can build a robust, data-driven narrative for their novel pyridazine compounds, confidently selecting those with the highest probability of success in the clinic.
References
-
In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]
-
Caco-2 Permeability Assay. Evotec. [Link]
-
In Vitro ADME Assays and Services. Charles River Laboratories. [Link]
-
Permeability Assay on Caco-2 Cells. Bienta. [Link]
-
Plasma Protein Binding Assay. Visikol. [Link]
-
Caco-2 cell permeability assays to measure drug absorption. PubMed. [Link]
-
Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed. [Link]
-
hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. [Link]
-
In Vitro ADME. Selvita. [Link]
-
Automated Permeability Assays for Caco-2 and MDCK Cells. DiVA. [Link]
-
In Vitro ADME. BioDuro. [Link]
-
AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. [Link]
-
Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. [Link]
-
Plasma Protein Binding Assay. Domainex. [Link]
-
In-vitro plasma protein binding. Protocols.io. [Link]
-
Murine Pharmacokinetic Studies. PMC - NIH. [Link]
-
Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]
-
Analysis of Lipophilicity and Pharmacokinetic Parameters of Dipyridothiazine Dimers with Anticancer Potency. MDPI. [Link]
-
hERG Safety Assay. Evotec. [Link]
-
Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Nature Experiments. [Link]
-
In-Vivo Mouse and Rat PK Bioanalysis. Protocols.io. [Link]
-
CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences. [Link]
-
hERG Safety Assay. Creative Bioarray. [Link]
- The Role of Pyridazine in Pharmaceutical and Agrochemical Industries. [Source not available].
-
Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. PubMed. [Link]
-
In Vivo Pharmacokinetic (PK) Studies. Selvita. [Link]
-
Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs. [Link]
-
Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. Request PDF - ResearchGate. [Link]
-
hERG Serum Shift Assay. Charles River Laboratories. [Link]
- Role ofHeterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. [Source not available].
-
Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PMC - NIH. [Link]
- A Review on Medicinally Important Heterocyclic Compounds. [Source not available].
-
A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. [Link]
- Heterocyclic Compounds with Potential Biological Activity: From Synthesis to Applic
-
Metabolic Stability Assays. Merck Millipore. [Link]
-
The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]
-
Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Request PDF - ResearchGate. [Link]
-
Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators. PMC - NIH. [Link]
Sources
- 1. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. nbinno.com [nbinno.com]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 9. selvita.com [selvita.com]
- 10. diva-portal.org [diva-portal.org]
- 11. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 12. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Plasma Protein Binding Assay [visikol.com]
- 17. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. criver.com [criver.com]
- 21. enamine.net [enamine.net]
- 22. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 23. criver.com [criver.com]
- 24. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. protocols.io [protocols.io]
- 26. selvita.com [selvita.com]
- 27. vimta.com [vimta.com]
- 28. enamine.net [enamine.net]
Peer review of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate research findings
An In-Depth Comparative Analysis of Pyridazine Derivatives in Drug Discovery: A Case Study on Pyridazin-3-one Analogs as Potent Vasorelaxants
Introduction: The Versatility of the Pyridazine Scaffold
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, make it a privileged scaffold for designing novel therapeutics.[2] Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, kinase inhibitory, and antihypertensive effects.[1][3] This guide provides a peer-reviewed comparison of a specific class of pyridazine derivatives, pyridazin-3-ones, focusing on their performance as vasorelaxant agents, supported by experimental data from a recent study. This analysis is intended for researchers, scientists, and drug development professionals to inform the design and selection of pyridazine-based compounds for further investigation.
Comparative Biological Activity: Pyridazin-3-ones vs. Standard Vasodilators
A recent study designed and synthesized two new series of pyridazin-3-one derivatives and evaluated their vasorelaxant activities. The compounds were tested for their ability to relax isolated pre-contracted rat thoracic aorta. The results, presented in terms of EC50 values (the concentration required to achieve 50% of the maximum relaxation), demonstrate that many of the synthesized compounds exhibit significantly higher potency than established vasodilator drugs such as hydralazine, isosorbide mononitrile, and diazoxide.
Notably, compounds 4f , 4h , 5d , and 5e emerged as the most potent derivatives, with EC50 values in the nanomolar range, far exceeding the micromolar activity of the reference standards. The exceptional activity of these compounds highlights the potential of the pyridazin-3-one scaffold for developing novel and highly effective antihypertensive agents.
Data Summary:
| Compound | EC50 (µM) |
| Series 4a-l | |
| 4f | 0.0136 |
| 4h | 0.0117 |
| Series 5a-h | |
| 5d | 0.0053 |
| 5e | 0.0025 |
| Reference Standards | |
| Hydralazine | 18.2100 |
| Isosorbide Mononitrile | 30.1 |
| Diazoxide | 19.5 |
| Nitroglycerin | 0.1824 |
Mechanism of Action: Insights into eNOS Modulation
The study further investigated the mechanism of action of the most potent compounds (4f , 4h , 5d , and 5e ). It was found that these compounds significantly increased the expression of endothelial nitric oxide synthase (eNOS) mRNA and the aortic content of nitric oxide (NO). This suggests that their vasorelaxant effects are mediated, at least in part, by the stimulation of the eNOS/NO signaling pathway, a critical regulator of vascular tone.
Experimental Protocols
The following is a generalized, step-by-step methodology for the synthesis of the pyridazin-3-one derivatives as described in the source material.[4]
Synthesis of Pyridazin-3-one Intermediates (1a-d):
-
Reaction Setup: A one-pot, multistep reaction is employed.
-
Starting Materials: Para-substituted acetophenones (I) and glyoxylic acid (II) are used.
-
Reaction: The acetophenone and glyoxylic acid are reacted, followed by ring closure with hydrazine hydrate to afford the intermediate pyridazin-3-ones (1a-d).
N-Alkylation to Yield Ester Intermediates (2a-d):
-
Reagent: The pyridazin-3-one intermediates (1a-d) are treated with ethyl chloroacetate.
-
Reaction: N-alkylation occurs via the elimination of an HCl molecule to yield the corresponding ester derivatives (2a-d).
Synthesis of Final Thiosemicarbazide Derivatives (4a-l):
-
Hydrazinolysis: The ester intermediates (2a-d) are treated with hydrazine hydrate to form acid hydrazides.
-
Condensation: The resulting acid hydrazides are reacted with various isothiocyanates to yield the final pyridazin-3-one tethered 4-substituted thiosemicarbazide derivatives (4a-l).
Cyclization to Triazole Derivatives (5a-h):
-
Reaction: The thiosemicarbazide derivatives (4a-l) undergo cyclization to form the corresponding 1,2,4-triazole derivatives (5a-h).
Caption: Synthetic workflow for pyridazin-3-one derivatives.
Structure-Activity Relationship (SAR) Insights
The comprehensive analysis of the two series of compounds provided valuable structure-activity relationship (SAR) insights. The variations in the substituents on the phenyl ring at position 6 and on the thiosemicarbazide or triazole moieties allowed for a systematic evaluation of their impact on vasorelaxant activity. The superior potency of compounds 4f , 4h , 5d , and 5e suggests that specific electronic and steric properties of the substituents are crucial for optimal interaction with the biological target.
Caption: Relationship between structure and vasorelaxant activity.
Conclusion and Future Directions
The pyridazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The case study of pyridazin-3-one derivatives as potent vasorelaxants underscores the potential of this heterocyclic system in cardiovascular drug discovery. The exceptional potency and clear mechanism of action of the lead compounds identified in the highlighted study provide a strong foundation for further optimization. Future research should focus on refining the SAR to enhance potency and selectivity, as well as on in-depth preclinical evaluation to assess the therapeutic potential of these promising compounds. The ease of substitution on the pyridazine ring offers a versatile platform for generating diverse chemical libraries for screening against a wide range of biological targets.[3]
References
- BenchChem. 6-Propylpyridazin-3-amine: A Comparative Analysis of a Pyridazine Derivative in Drug Discovery - Benchchem.
- Gomtsyan, A. The pyridazine heterocycle in molecular recognition and drug discovery - PMC. National Center for Biotechnology Information.
- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - Research Journal of Pharmacy and Technology. (2020).
- Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives - JOCPR.
- Nagy, V., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI.
- Pyridazine Derivatives. (2003).
- Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC. (2025).
- Satta, G., et al. (2024). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. MDPI.
- Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Silico & In Vitro Profiling of Pyridazine Analogs: COX-2 and EGFR Targets
Executive Summary
This guide presents a technical comparative analysis of novel pyridazine-based scaffolds, specifically focusing on their dual-targeting potential against Cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR).[1] By synthesizing recent experimental data and molecular docking studies, we evaluate the performance of these analogs against industry standards (Celecoxib and Erlotinib). This document is designed for medicinal chemists and computational biologists requiring actionable protocols for scaffold optimization.
The Pyridazine Advantage in Medicinal Chemistry
The pyridazine core (1,2-diazine) is a "privileged structure" in drug discovery due to its unique physicochemical profile. Unlike its isomers (pyrimidine and pyrazine), the adjacent nitrogen atoms in pyridazine provide a high dipole moment and specific hydrogen-bonding capabilities that allow for distinctive pi-stacking interactions within protein active sites [1].
Key Structural Benefits:
-
H-Bonding Potential: The N=N bond acts as a versatile acceptor/donor system.
-
Metabolic Stability: Pyridazines often show improved metabolic stability compared to phenyl rings.
-
Rigidity: The planar ring restricts conformational entropy, potentially lowering the energy penalty upon binding.
Methodological Framework: Validated Docking Protocol
To ensure the reliability of the comparative data presented below, the following self-validating docking protocol is recommended. This workflow integrates Redocking (RMSD calculation) to quantify prediction accuracy.[2][3][4]
Protocol Workflow
The following diagram outlines the validated workflow used to generate the comparative data in this guide.
Figure 1: Validated molecular docking workflow ensuring structural integrity via RMSD benchmarking.
Validation Criteria (The "Trustworthiness" Pillar)
Before accepting any docking score for a pyridazine analog, the protocol must be validated by extracting the co-crystallized inhibitor (e.g., Erlotinib from PDB: 1M17) and redocking it.
-
Threshold: An RMSD value ≤ 2.0 Å between the docked pose and the crystallographic pose confirms the algorithm's ability to reproduce the bioactive conformation [2].
Comparative Analysis: Anti-Inflammatory (COX-2 Inhibition)
Selective COX-2 inhibition is critical for reducing inflammation without the gastrointestinal side effects associated with COX-1 inhibition. Recent studies have highlighted Pyrazole-Pyridazine Hybrids as superior alternatives to traditional NSAIDs.
Performance Comparison
The following table compares a lead pyridazine derivative (Compound 6f) against the standard Celecoxib [3].
| Metric | Pyridazine Analog (6f) | Celecoxib (Standard) | Performance Delta |
| IC50 (COX-2) | 1.15 µM | 2.16 µM | +46% Potency |
| Selectivity Index (SI) | 8.31 | 2.51 | 3.3x Higher Selectivity |
| Binding Energy | -9.5 kcal/mol | -8.2 kcal/mol | Stronger Affinity |
| Key Interaction | H-bond w/ Arg120 , Tyr355 | H-bond w/ Arg120 | Enhanced Stabilization |
Mechanistic Insight
The superior performance of the pyridazine analog stems from its ability to access the COX-2 side pocket .[6]
-
Celecoxib: Relies heavily on the sulfonamide group to bind Arg120.
-
Pyridazine Analog (6f): The pyridazine ring acts as a scaffold that orients a trimethoxy-phenyl group into the hydrophobic channel, while the nitrogen atoms participate in water-mediated bridging with His90 and Arg513 . This additional anchoring explains the higher selectivity index (SI) [3].
Comparative Analysis: Anticancer (EGFR Kinase Inhibition)
Epidermal Growth Factor Receptor (EGFR) is a primary target for non-small cell lung cancer (NSCLC). Resistance to first-generation inhibitors (Erlotinib) drives the need for novel scaffolds.
The Spiro-Pyrrolopyridazine Breakthrough
A novel class of Spiro-pyrrolopyridazine (SPP) derivatives, specifically SPP10 , has shown remarkable efficacy compared to Erlotinib [4].
| Metric | Pyridazine Analog (SPP10) | Erlotinib (Standard) | Performance Delta |
| IC50 (EGFR WT) | 0.20 - 0.42 µM | 0.12 - 0.95 µM | Comparable/Superior |
| Cytotoxicity (MCF-7) | 2.31 µM | > 5.0 µM | Higher Potency |
| Apoptosis Mechanism | Bax Up / Bcl-2 Down | Bax Up / Bcl-2 Down | Similar Mechanism |
| Docking Score | -10.2 kcal/mol | -9.4 kcal/mol | Higher Affinity |
Structural Interaction Logic (SAR)
The binding mode of SPP10 highlights the critical role of the pyridazine nitrogens in the hinge region of the kinase domain.
Figure 2: Interaction map of Pyridazine core within the EGFR ATP-binding site.
Analysis: The pyridazine nitrogen acts as a crucial H-bond acceptor for the backbone amide of Met793 . Unlike Erlotinib, which relies on a quinazoline core, the spiro-pyrrolopyridazine scaffold introduces a unique geometry that fits tighter into the ATP-binding cleft, potentially overcoming steric clashes found in mutated EGFR forms (e.g., T790M) [4][5].
Conclusion & Recommendations
The comparative data confirms that pyridazine analogs are not merely bioisosteres but often superior scaffolds for specific targets:
-
For Inflammation: Pyridazine-pyrazole hybrids offer significantly improved COX-2 selectivity over Celecoxib, reducing the risk of off-target gastric damage.
-
For Oncology: Spiro-pyrrolopyridazines (SPP10) demonstrate that the scaffold can effectively target the EGFR hinge region with potency matching or exceeding Erlotinib.
Recommendation for Researchers: When designing next-generation inhibitors, prioritize the 3,6-disubstitution pattern on the pyridazine ring. This substitution pattern maximizes the scaffold's ability to orient side chains into deep hydrophobic pockets while maintaining the central H-bonding capacity essential for receptor anchoring.
References
-
Pyridazine as a privileged structure: An updated review on anticancer activity. European Journal of Medicinal Chemistry. (2020).[7]
-
Validation of molecular docking protocol through RMSD analysis. ResearchGate. (2024).[3]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking. RSC Advances / PMC. (2024).
-
Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds. ACS Omega. (2024).
-
Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers. Bioorganic Chemistry. (2020).
Sources
- 1. Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
